molecular formula C6H12O B1360979 cis-2-Methylcyclopentanol CAS No. 25144-05-2

cis-2-Methylcyclopentanol

Cat. No.: B1360979
CAS No.: 25144-05-2
M. Wt: 100.16 g/mol
InChI Key: BVIJQMCYYASIFP-RITPCOANSA-N
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Description

Cis-2-Methylcyclopentanol is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25144-05-2

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(1S,2R)-2-methylcyclopentan-1-ol

InChI

InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

BVIJQMCYYASIFP-RITPCOANSA-N

SMILES

CC1CCCC1O

Isomeric SMILES

C[C@@H]1CCC[C@@H]1O

Canonical SMILES

CC1CCCC1O

Other CAS No.

25144-04-1
25144-05-2

Pictograms

Flammable

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to cis-2-Methylcyclopentanol: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of cis-2-Methylcyclopentanol, a key chiral building block in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the stereochemistry, spectroscopic profile, and reactivity of this versatile cyclic alcohol. Furthermore, it explores its synthesis, common chemical transformations, and applications as a crucial intermediate in the pharmaceutical and fragrance industries. Detailed experimental protocols and safety considerations are also presented to ensure both scientific integrity and practical utility.

Introduction

This compound is a cyclic alcohol featuring a five-membered ring with a methyl group and a hydroxyl group oriented on the same face of the ring.[1][2] This specific stereochemistry imparts distinct physical and chemical properties that make it a valuable synthon in the construction of complex molecular architectures. Its molecular formula is C₆H₁₂O, and its molecular weight is approximately 100.16 g/mol .[3][4][5] Typically a colorless liquid at room temperature, it exhibits moderate solubility in water and good solubility in common organic solvents such as ether and acetone.[1][3] This guide aims to be a definitive resource for professionals requiring a deep understanding of this compound for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, purification, and use in chemical reactions.

PropertyValueSource(s)
CAS Number 25144-05-2[1][3][4]
Molecular Formula C₆H₁₂O[1][3][4]
Molecular Weight 100.16 g/mol [3][4][5]
Appearance Colorless liquid[1][3]
Boiling Point 115-120 °C[3]
Density ~0.947 g/mL[6]
Solubility Moderately soluble in water; soluble in ether and acetone[3]
pKa ~15.33 (Predicted)[7]

Stereochemistry and Conformational Analysis

The "cis" designation in this compound signifies that the methyl and hydroxyl groups are on the same side of the cyclopentane ring.[1][2] This stereochemical arrangement has a profound impact on the molecule's reactivity and its interactions with other chiral molecules, a critical consideration in drug development. The cyclopentane ring is not planar and exists in various conformations, with the two most common being the "envelope" and "half-chair" forms. The substituents will preferentially occupy positions that minimize steric strain.

Diagram: Stereoisomers of 2-Methylcyclopentanol

G cluster_cis cis-Isomers (Enantiomers) cluster_trans trans-Isomers (Enantiomers) cis_1R_2S (1R,2S)-2-Methylcyclopentanol cis_1S_2R (1S,2R)-2-Methylcyclopentanol cis_1R_2S->cis_1S_2R Enantiomeric Pair trans_1R_2R (1R,2R)-2-Methylcyclopentanol cis_1R_2S->trans_1R_2R Diastereomers trans_1S_2S (1S,2S)-2-Methylcyclopentanol cis_1R_2S->trans_1S_2S Diastereomers cis_1S_2R->trans_1R_2R Diastereomers cis_1S_2R->trans_1S_2S Diastereomers trans_1R_2R->trans_1S_2S Enantiomeric Pair

Caption: Stereoisomeric relationships of 2-methylcyclopentanol.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a complex pattern of signals. The proton attached to the carbon bearing the hydroxyl group (H-1) would appear as a multiplet, with its chemical shift influenced by the cis stereochemistry. The methyl group protons would appear as a doublet. The remaining cyclopentyl protons would resonate as a series of overlapping multiplets.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-1) will be shifted downfield. The methyl carbon will appear at a characteristic upfield chemical shift. The relative chemical shifts of the ring carbons are influenced by the cis-orientation of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group.[8] Another prominent feature is the C-O stretching vibration, which typically appears in the 1000-1260 cm⁻¹ region.[8] The C-H stretching vibrations of the cyclopentyl and methyl groups are observed in the 2850-3000 cm⁻¹ range.[8]

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of a cyclic alcohol, with common fragmentation pathways including the loss of a water molecule, a methyl group, or cleavage of the cyclopentane ring.

Chemical Reactivity and Transformations

The reactivity of this compound is dominated by the hydroxyl group, which can undergo a variety of transformations common to secondary alcohols.

Oxidation

Oxidation of this compound yields 2-methylcyclopentanone.[4] Common oxidizing agents for this transformation include chromic acid (H₂CrO₄) and pyridinium chlorochromate (PCC). The choice of reagent depends on the desired reaction conditions and scale.

Diagram: Oxidation of this compound

G start This compound product 2-Methylcyclopentanone start->product Oxidation reagent [O] (e.g., PCC, CrO3) reagent->product

Caption: Oxidation of this compound to 2-methylcyclopentanone.

Dehydration

Acid-catalyzed dehydration of this compound, typically using a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), leads to the formation of a mixture of alkenes.[3][9] The major product is typically 1-methylcyclopentene, the most substituted and therefore most stable alkene, formed via an E1 mechanism involving a carbocation intermediate.[1][9] Minor products such as 3-methylcyclopentene can also be formed.[9]

Esterification and Etherification

The hydroxyl group of this compound can be readily converted to esters and ethers.[5] Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of an acid catalyst. Etherification can be carried out under various conditions, such as the Williamson ether synthesis.

Tosylation

Reaction of this compound with tosyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a good leaving group, the tosylate.[1] This transformation is crucial for subsequent nucleophilic substitution reactions. The elimination of the tosylate of this compound primarily yields 1-methylcyclopentene.[1]

Synthesis of this compound

The stereoselective synthesis of this compound is of significant interest. Common synthetic routes include:

  • Reduction of 2-Methylcyclopentanone: The reduction of 2-methylcyclopentanone can yield a mixture of cis- and trans-2-methylcyclopentanol. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and reaction conditions.

  • Hydroboration-Oxidation of 1-Methylcyclopentene: The hydroboration-oxidation of 1-methylcyclopentene provides a stereoselective route to trans-2-methylcyclopentanol. However, other synthetic strategies can be employed to achieve the cis isomer.

Experimental Protocol: Oxidation of this compound to 2-Methylcyclopentanone

This protocol describes a representative laboratory-scale oxidation of this compound using pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) to the solution in one portion. The mixture will become a dark brown slurry.

  • Stir the reaction mixture vigorously at room temperature for 2-3 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel plug with additional diethyl ether to ensure complete recovery of the product.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-methylcyclopentanone.

  • The product can be further purified by distillation or column chromatography if necessary.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with literature data for 2-methylcyclopentanone.

Applications in Research and Industry

This compound serves as a valuable intermediate in the synthesis of a range of fine chemicals.

  • Pharmaceutical Intermediates: The cyclopentanol ring is a common structural motif in many biologically active molecules. This compound provides a chiral scaffold for the synthesis of complex pharmaceutical intermediates where specific stereochemistry is crucial for receptor binding.[3][5]

  • Fragrance Industry: Derivatives of 2-methylcyclopentanol are used in the fragrance industry to create novel scents for perfumes, colognes, and personal care products.[10]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[11][12] It is harmful if swallowed or inhaled and can cause serious eye irritation.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[11] Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[3] The compound is sensitive to strong oxidizing agents.[3]

Conclusion

This compound is a fundamentally important chiral building block with well-defined chemical and physical properties. Its stereospecific nature and the reactivity of its hydroxyl group make it a versatile tool for organic chemists in both academic and industrial settings. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in the synthesis of complex molecules, particularly in the fields of drug discovery and fragrance development.

References

cis-2-Methylcyclopentanol CAS number 25144-05-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to cis-2-Methylcyclopentanol (CAS: 25144-05-2)

Introduction

This compound, identified by the CAS number 25144-05-2, is a cyclic alcohol of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Structurally, it is characterized by a five-membered cyclopentane ring substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group on adjacent carbons, with a cis relative stereochemistry, meaning both substituents are on the same face of the ring.[1] This specific spatial arrangement imparts distinct physical and chemical properties that make it a valuable chiral building block and a versatile intermediate for creating more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for professionals in research and drug development.

Physicochemical and Stereochemical Properties

The physical characteristics of this compound are foundational to its handling, application, and reaction kinetics. It is typically a colorless liquid with moderate solubility in water, a property conferred by the polar hydroxyl group's ability to form hydrogen bonds.[1]

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 25144-05-2[2][3]
Molecular Formula C₆H₁₂O[2][4]
Molecular Weight 100.16 g/mol [2][5]
Appearance Colorless liquid[1][2]
Boiling Point 115-120 °C[2]; 146.9 °C at 760 mmHg[4][2][4]
Density 0.947 g/cm³[4]
Flash Point 47.2 °C[4]
Solubility Moderately soluble in water; soluble in ether, acetone[1][2]
SMILES C[C@H]1--INVALID-LINK--CCC1[1]
InChI Key BVIJQMCYYASIFP-NTSWFWBYSA-N[3][6]
Stereochemistry: A Critical Aspect

2-Methylcyclopentanol possesses two chiral centers, giving rise to a total of four possible stereoisomers. These exist as two pairs of enantiomers: one cis pair and one trans pair. The CAS number 25144-05-2 specifically refers to the racemic mixture of the cis enantiomers: (1R,2S)-2-methylcyclopentanol and (1S,2R)-2-methylcyclopentanol.[1][7] The stereochemical relationship between the methyl and hydroxyl groups is a critical determinant of the molecule's reactivity and its utility in stereospecific synthesis.

stereoisomers cluster_cis cis-Isomers (racemic mixture) cluster_trans trans-Isomers (racemic mixture) cis_1R2S (1R,2S)-2-Methylcyclopentanol cis_1S2R (1S,2R)-2-Methylcyclopentanol cis_1R2S->cis_1S2R Enantiomers trans_1R2R (1R,2R)-2-Methylcyclopentanol cis_1R2S->trans_1R2R Diastereomers trans_1S2S (1S,2S)-2-Methylcyclopentanol cis_1R2S->trans_1S2S Diastereomers cis_1S2R->trans_1R2R Diastereomers cis_1S2R->trans_1S2S Diastereomers trans_1R2R->trans_1S2S Enantiomers

Stereoisomers of 2-Methylcyclopentanol.

Synthesis and Purification

The synthesis of this compound often involves stereoselective methods to control the orientation of the hydroxyl and methyl groups.

Synthetic Pathways

A common and effective method for synthesizing 2-methylcyclopentanol is through the reduction of 2-methylcyclopentanone. The choice of reducing agent is critical for achieving the desired cis stereoselectivity.

  • Catalytic Hydrogenation: Hydrogenation of 2-methylcyclopentanone over a heterogeneous catalyst like Raney Nickel or a noble metal catalyst (e.g., Rhodium on alumina) typically favors the formation of the thermodynamically more stable trans isomer.

  • Hydride Reduction: Reduction with hydride reagents can offer better control. Reagents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) will attack the carbonyl from the less sterically hindered face (opposite the methyl group), which can lead to a mixture of cis and trans products. To preferentially obtain the cis isomer, a bulkier reducing agent that approaches from the same side as the methyl group might be required, or by leveraging substrate-directable reductions.

Another viable route is the hydration of 1-methylcyclopentene.[8]

  • Hydroboration-Oxidation: This two-step procedure provides a reliable method for the anti-Markovnikov, syn-addition of water across the double bond. Reacting 1-methylcyclopentene with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) and a base yields the trans-2-methylcyclopentanol. To obtain the cis isomer, an alternative synthetic strategy starting from a different precursor is often necessary.

synthesis_workflow start 2-Methylcyclopentanone reagent Reducing Agent (e.g., NaBH₄, LiAlH₄) start->reagent product_mix Mixture of cis and trans 2-Methylcyclopentanol reagent->product_mix Reduction purification Purification (Chromatography/Distillation) product_mix->purification final_product This compound purification->final_product

General workflow for synthesis from 2-Methylcyclopentanone.
Purification Protocol

Separating the cis and trans isomers of 2-methylcyclopentanol can be challenging due to their similar physical properties.

Step-by-Step General Purification by Fractional Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Charging the Flask: Place the crude mixture of 2-methylcyclopentanol isomers into the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle. The rate of heating should be controlled to allow for the establishment of a temperature gradient along the fractionating column.

  • Fraction Collection: The isomers will separate based on their boiling points. Although the boiling points are close, careful and slow distillation should allow for the collection of fractions enriched in one isomer over the other. Collect the distillate in separate fractions as the temperature at the head of the column changes.

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) or NMR spectroscopy to determine the purity and the cis/trans ratio of each fraction.

  • Pooling: Combine the fractions that meet the desired purity specifications for this compound.

For high-purity requirements, preparative gas chromatography or column chromatography on silica gel may be necessary.

Spectroscopic Data and Structural Elucidation

Structural confirmation of this compound relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum will show a complex pattern of multiplets for the aliphatic protons on the cyclopentane ring. Key signals include a doublet for the methyl group protons and distinct signals for the carbinol proton (attached to the carbon bearing the -OH group) and the proton on the methyl-substituted carbon.

    • ¹³C NMR: The spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule, confirming its asymmetry.[5] The chemical shift of the carbon atom attached to the hydroxyl group will be in the characteristic range for secondary alcohols (typically 60-80 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.[9] Additional sharp peaks between 2850-3000 cm⁻¹ correspond to C-H stretching vibrations of the alkane ring and methyl group.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z = 100.[3] Common fragmentation patterns for cyclic alcohols include the loss of water (M-18), loss of a methyl group (M-15), and ring cleavage, leading to characteristic fragment ions.

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by its secondary alcohol functional group.

Key Chemical Reactions
  • Oxidation: The hydroxyl group can be oxidized to a ketone (2-methylcyclopentanone) using common oxidizing agents such as chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).[10]

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst yields the corresponding esters.[10] This is a common functional group transformation in the synthesis of fragrances and pharmaceuticals.

  • Dehydration: Treatment with strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures leads to an elimination reaction (dehydration), primarily forming 1-methylcyclopentene as the major product via the Zaitsev rule.[10][11]

  • Tosylation: The hydroxyl group can be converted into a better leaving group, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine.[11] This tosylate is a key intermediate for subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions. The stereochemistry of the starting alcohol plays a crucial role in the outcome of these reactions. For instance, the E2 elimination of the tosylate of this compound predominantly yields 1-methylcyclopentene.[11]

Applications in Research and Industry

This compound serves as a critical intermediate in several high-value applications:

  • Pharmaceutical Synthesis: The cyclopentanol framework is a common structural motif in many biologically active molecules. This compound provides a chiral scaffold for building complex pharmaceutical intermediates where specific stereochemistry is essential for receptor binding.[2]

  • Agrochemicals: It is used as a building block in the synthesis of certain fungicidal agents.[2]

  • Fragrances and Flavoring Agents: Through esterification, it can be converted into various esters with pleasant odors, making it a precursor in the fragrance industry.[10]

  • Academic Research: Its well-defined stereochemistry makes it an excellent model compound for studying the mechanisms and stereochemical outcomes of reactions involving cyclic alcohols, such as elimination and substitution reactions.[10]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is a combustible liquid and can be harmful if swallowed or inhaled.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[14]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[12][14]

  • Handling: Keep away from heat, sparks, open flames, and other sources of ignition.[12][14] Use non-sparking tools and take precautionary measures against static discharge. Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2] The compound may form peroxides upon prolonged storage.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

References

An In-depth Technical Guide to the Molecular Structure of cis-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure of cis-2-methylcyclopentanol, designed for researchers, scientists, and professionals in drug development. We will delve into the stereochemistry, conformational analysis, and spectroscopic signature of this molecule, offering insights grounded in established scientific principles and experimental data.

Defining the Core Structure: Stereochemistry and Chirality

This compound is a cyclic alcohol with the chemical formula C₆H₁₂O and a molecular weight of approximately 100.16 g/mol .[1] The "cis" designation is crucial; it signifies that the methyl (-CH₃) and hydroxyl (-OH) groups are situated on the same side of the cyclopentane ring's plane.[2][3][4] This specific stereochemical arrangement dictates the molecule's three-dimensional shape and, consequently, its physical and chemical properties.

The molecule possesses two stereogenic centers at the C1 (bearing the hydroxyl group) and C2 (bearing the methyl group) positions. This gives rise to the possibility of stereoisomers. Specifically, this compound exists as a pair of enantiomers: (1R, 2S)-2-methylcyclopentanol and (1S, 2R)-2-methylcyclopentanol. The racemic mixture is commonly referred to by its CAS number: 25144-05-2.[1]

Conformational Landscape: Beyond a Flat Ring

Contrary to a simple planar representation, the cyclopentane ring is not flat. It adopts puckered conformations to alleviate torsional strain arising from eclipsed C-H bonds. The two primary low-energy conformations are the envelope and the half-chair . In substituted cyclopentanes like this compound, the substituents' energetic preferences for either axial or equatorial-like positions influence the favored conformation.

The interplay of steric and electronic effects determines the most stable conformation. For cis-1,2-disubstituted cyclopentanes, conformations that minimize steric repulsion between the two substituents are generally favored. Theoretical and experimental studies on related substituted cyclopentanes suggest a dynamic equilibrium between various envelope and half-chair forms. A definitive conformational analysis of this compound would necessitate advanced computational modeling and low-temperature NMR studies to experimentally determine the populations of the conformers.

Spectroscopic Elucidation: The Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural verification and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the molecular structure in solution.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum offers a clearer picture with distinct signals for each of the six carbon atoms. A study on the ¹³C chemical shifts of (cis)- and (trans)-2-methyl-cyclopentanol has been reported, highlighting the utility of this technique in distinguishing between stereoisomers.[5] Generally, the carbon bearing the hydroxyl group (C1) is the most deshielded, appearing at a lower field. The chemical shifts of the ring carbons are influenced by the stereochemistry of the substituents.[6]

Assignment (Predicted) Expected Chemical Shift (ppm)
C1 (-CHOH)~75-80
C2 (-CHCH₃)~35-40
C3, C4, C5 (-CH₂-)~20-35 (multiple signals)
-CH₃~15-20

Note: These are approximate ranges and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorptions for this compound include:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching, H-bondedBroad, ~3200-3600
C-H (alkane)Stretching~2850-3000
C-O (alcohol)Stretching~1050-1150

The broadness of the O-H stretch is indicative of hydrogen bonding, which can be both intermolecular and, depending on the conformation, intramolecular.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 100.[5] Common fragmentation pathways for cyclic alcohols include:

  • Loss of a hydrogen atom: [M-1]⁺ peak at m/z = 99.

  • Loss of a water molecule: [M-18]⁺ peak at m/z = 82.

  • Loss of the methyl group: [M-15]⁺ peak at m/z = 85.

  • Alpha-cleavage: Cleavage of the C1-C2 bond, leading to various fragment ions.

  • Ring-opening followed by further fragmentation.

A representative mass spectrum from the NIST database shows prominent peaks that can be tentatively assigned to these fragmentation processes.[5]

Synthesis of this compound: A Stereoselective Approach

The stereoselective synthesis of this compound is a key challenge. A common and effective strategy involves the reduction of the corresponding ketone, 2-methylcyclopentanone. The stereochemical outcome of this reduction is highly dependent on the choice of the reducing agent.

Principle of Stereoselective Reduction

The reduction of 2-methylcyclopentanone can proceed via two main pathways of hydride attack on the carbonyl carbon: from the less hindered face or the more hindered face. To achieve a high yield of the cis isomer, the hydride must attack from the face opposite to the existing methyl group.

G

Experimental Protocol: Diastereoselective Reduction

The following protocol is a representative method for the synthesis of this compound, adapted from procedures for the stereoselective reduction of substituted cyclic ketones.[7]

Materials:

  • 2-Methylcyclopentanone

  • L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in tetrahydrofuran (THF)

  • Anhydrous THF

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-methylcyclopentanone dissolved in anhydrous THF.

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Reducing Agent: The L-Selectride® solution is added dropwise to the stirred ketone solution via the dropping funnel over a period of 30 minutes, maintaining the temperature below -70 °C. The use of a bulky reducing agent like L-Selectride® favors attack from the less sterically hindered face of the ketone, leading to the formation of the cis alcohol.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Self-Validation: The purity and identity of the synthesized product must be confirmed by the spectroscopic methods detailed in Section 3. The ratio of cis to trans isomers can be determined by ¹H NMR spectroscopy or gas chromatography (GC).

Conclusion and Future Directions

The molecular structure of this compound is a fascinating case study in stereochemistry and conformational analysis. While its fundamental structure is well-defined, a deeper understanding of its conformational preferences and the acquisition of a complete, high-resolution NMR dataset would be valuable for the scientific community. Such data would be particularly beneficial for computational chemists seeking to model its interactions and for medicinal chemists incorporating this scaffold into novel drug candidates. Further research into more efficient and environmentally benign stereoselective synthetic routes would also be a welcome advancement.

References

stereochemistry of 2-methylcyclopentanol isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of 2-Methylcyclopentanol Isomers

Abstract

2-Methylcyclopentanol presents a classic yet highly relevant case study in stereoisomerism, embodying the challenges and opportunities inherent in stereoselective synthesis and analysis. With two chiral centers, the molecule exists as four distinct stereoisomers, the properties and interactions of which are of significant interest in organic synthesis and pharmaceutical development. This guide provides a comprehensive exploration of the stereochemistry of 2-methylcyclopentanol, detailing the structural relationships between its isomers, methodologies for their synthesis and separation, robust protocols for their characterization, and the profound implications of their stereochemistry in the context of drug design and development. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this fundamental molecular system.

Foundational Stereochemistry of 2-Methylcyclopentanol

The structure of 2-methylcyclopentanol, a cyclic alcohol with a methyl group adjacent to the hydroxyl-bearing carbon, contains two stereogenic centers: C1 (bearing the -OH group) and C2 (bearing the -CH₃ group).[1] According to the 2ⁿ rule, where 'n' is the number of stereocenters, this leads to a maximum of 2² = 4 possible stereoisomers.[2] These isomers are grouped into two pairs of enantiomers, which are diastereomerically related to each other.

The relative orientation of the methyl and hydroxyl groups on the cyclopentane ring defines the diastereomeric relationship:

  • Cis Isomers: The hydroxyl and methyl groups are on the same face of the ring. This diastereomer exists as a pair of enantiomers: (1R,2S)-2-methylcyclopentanol and (1S,2R)-2-methylcyclopentanol.[3][4]

  • Trans Isomers: The hydroxyl and methyl groups are on opposite faces of the ring. This diastereomer also exists as a pair of enantiomers: (1R,2R)-2-methylcyclopentanol and (1S,2S)-2-methylcyclopentanol.[5][6]

The relationship between these four isomers is critical to understanding their distinct physical, chemical, and biological properties.

G cluster_isomers 2-Methylcyclopentanol Stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers mol 2-Methylcyclopentanol (C₆H₁₂O) 2 Chiral Centers (C1, C2) cis_R_S (1R, 2S) trans_R_R (1R, 2R) cis_S_R (1S, 2R) cis_R_S->cis_S_R Enantiomers cis_R_S->p1 cis_S_R->p1 trans_S_S (1S, 2S) trans_R_R->trans_S_S Enantiomers trans_R_R->p2 trans_S_S->p2 p1->p2 Diastereomers

Figure 1: Stereochemical relationships among the four isomers of 2-methylcyclopentanol.
Table 1: Isomer Identification and Physical Properties

Isomer NameAbsolute ConfigurationCAS NumberRelationshipMolecular FormulaMolecular Weight
cis-2-Methylcyclopentanol(1R,2S) / (1S,2R)25144-05-2[7]Racemic MixtureC₆H₁₂O[7]100.16 g/mol [7]
trans-2-Methylcyclopentanol(1R,2R) / (1S,2S)25144-04-1[5]Racemic MixtureC₆H₁₂O[5]100.16 g/mol [5]

Stereoselective Synthesis and Isomer Separation

The generation of a specific stereoisomer is a primary goal in many synthetic applications. This can be achieved either through stereoselective synthesis or by separating a mixture of isomers.

Synthetic Strategies

The choice of synthetic route dictates the initial stereochemical composition of the product.

  • Non-selective Synthesis: A common laboratory preparation involves the reduction of 2-methylcyclopentanone with a non-chiral reducing agent like sodium borohydride (NaBH₄). This reaction proceeds via nucleophilic attack on the carbonyl carbon from either face of the ring, typically yielding a mixture of cis and trans diastereomers, with the trans isomer often predominating due to steric hindrance.

  • Diastereoselective Synthesis: A higher degree of control can be achieved by employing sterically demanding reagents. For instance, the reduction of 2-methylcyclopentanone with a bulky reducing agent can increase the preference for attack from the less hindered face, enhancing the yield of the trans isomer.

  • Enantioselective Synthesis: To produce a single enantiomer, an asymmetric synthesis is required. One established method involves the enantioselective hydrogenation of 2-methylcyclopentanone using a chiral catalyst (e.g., a Ru-BINAP complex). This approach creates a preponderance of one enantiomer over the other, leading to a product with a high enantiomeric excess (ee). Another strategy is to start from a chiral precursor whose stereochemistry is already defined.

A representative synthesis for the trans isomer can be achieved via the epoxidation of cyclopentene followed by nucleophilic opening with a methyl organometallic reagent.[8]

G start Cyclopentene epoxide Cyclopentene Oxide start->epoxide m-CPBA product trans-2-Methylcyclopentanol (Racemic) epoxide->product 1. CH₃MgBr (Grignard) 2. H₃O⁺ (workup)

Figure 2: Synthetic pathway for trans-2-methylcyclopentanol via an epoxide intermediate.
Separation of Stereoisomers

When a synthesis yields a mixture, robust separation protocols are essential. The strategy depends on the relationship between the isomers to be separated.

  • Separation of Diastereomers (cis/trans): Cis and trans isomers are diastereomers and thus have different physical properties, such as boiling points and polarity. They can be effectively separated using standard laboratory techniques like fractional distillation or column chromatography.

  • Resolution of Enantiomers: Enantiomers have identical physical properties in an achiral environment, making their separation more complex. The primary technique for resolving enantiomers is chiral chromatography. This involves using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different rates.

Analytical Characterization Protocols

Unambiguous identification of each stereoisomer requires a combination of spectroscopic and chiroptical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry (cis vs. trans). The spatial relationship between the methyl and hydroxyl groups leads to distinct chemical shifts and coupling constants, particularly for the protons on C1 and C2.

  • ¹H NMR: The proton attached to C1 (the carbinol proton) is a key diagnostic signal. In the trans isomer, this proton is typically shifted further downfield compared to the cis isomer due to the anisotropic effect of the nearby methyl group. The coupling constants between the protons on C1 and C2 also differ due to their dihedral angle relationship, which is governed by the ring's conformation.

  • ¹³C NMR: The chemical shifts of the ring carbons, especially C1, C2, and C3, are sensitive to the stereochemistry. These differences, while sometimes small, are reproducible and can be used for definitive assignment when compared to reference spectra.[9][10]

Chiroptical Methods for Absolute Configuration

While NMR can distinguish diastereomers, it cannot differentiate between enantiomers. Chiroptical methods are required to analyze chiral samples and determine the absolute configuration.

  • Optical Rotation: Measurement of specific rotation ([α]ᴅ) is the classical method for characterizing enantiomers. Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. A pure sample of (1R,2R)-2-methylcyclopentanol will have a specific rotation that is equal in magnitude but opposite in sign to that of (1S,2S)-2-methylcyclopentanol.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For molecules with a suitable chromophore near the stereocenter, CD can provide detailed information about the absolute configuration by applying empirical rules like the Octant Rule for ketones, or by comparing the spectrum to that of known compounds.

Protocol 1: Chiral Gas Chromatography (GC) for Enantiomeric Separation

This protocol outlines a self-validating system for separating the enantiomers of 2-methylcyclopentanol.

Objective: To separate and quantify the enantiomers in a racemic mixture.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral GC column (e.g., a cyclodextrin-based CSP like Beta-DEX™).

  • High-purity helium or hydrogen as carrier gas.

  • Sample of 2-methylcyclopentanol (cis or trans racemate) diluted in a suitable solvent (e.g., dichloromethane).

Methodology:

  • Instrument Setup: Install the chiral column and condition it according to the manufacturer's instructions. Set the injector and detector temperatures (e.g., 250 °C).

  • Oven Program: Set an appropriate temperature program. A typical starting point is an initial temperature of 60 °C, held for 2 minutes, followed by a ramp of 5 °C/min to 150 °C. Causality: A slow temperature ramp is crucial for achieving baseline resolution between the enantiomers, which have very similar volatilities.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Acquisition: Record the chromatogram. Two separate peaks corresponding to the two enantiomers should be observed.

  • Validation & Quantification:

    • Confirm peak identity by injecting standards of known enantiomers if available.

    • The area under each peak is proportional to the concentration of that enantiomer. For a racemic mixture, the peak areas should be approximately equal (50:50 ratio).

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

G cluster_workflow Chiral Separation & Analysis Workflow synthesis Synthesis of 2-Methylcyclopentanol (Mixture) diastereomer_sep Diastereomer Separation (e.g., Fractional Distillation) synthesis->diastereomer_sep Physical Property Difference rac_cis Racemic cis-Isomer diastereomer_sep->rac_cis rac_trans Racemic trans-Isomer diastereomer_sep->rac_trans enantiomer_res Enantiomeric Resolution (Chiral Chromatography) rac_trans->enantiomer_res Chiral Recognition pure_enantiomers Pure Enantiomers (e.g., (1R,2R) and (1S,2S)) enantiomer_res->pure_enantiomers characterization Characterization (NMR, Optical Rotation, CD) pure_enantiomers->characterization Structure & Purity Verification final_product Stereochemically Pure Compound characterization->final_product

Figure 3: General experimental workflow for the isolation and characterization of a single stereoisomer.

Relevance in Drug Development and Medicinal Chemistry

The principles of stereochemistry embodied by 2-methylcyclopentanol are of paramount importance in the pharmaceutical industry. Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, enantiomers of a chiral drug often exhibit significantly different pharmacological and toxicological profiles.[11][12]

  • Stereoselective Bioactivity: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause adverse effects.[13] For example, the S-enantiomer of the NSAID ibuprofen is the active anti-inflammatory agent, while the R-enantiomer is largely inactive (though it undergoes in-vivo conversion to the S-form).[12]

  • Regulatory Scrutiny: Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established strict guidelines for the development of stereoisomeric drugs.[14] Developers are required to characterize the individual isomers and evaluate their pharmacokinetic and pharmacodynamic properties separately.[12][14] This has driven a trend towards developing single-enantiomer drugs (chiral switches) to improve efficacy and safety profiles.

  • Chiral Building Blocks: Stereochemically pure compounds like the isomers of 2-methylcyclopentanol can serve as valuable chiral building blocks or auxiliaries in the synthesis of more complex drug molecules, allowing for precise control over the stereochemistry of the final active pharmaceutical ingredient (API).

Conclusion

The stereochemistry of 2-methylcyclopentanol provides a fundamentally important framework for understanding the three-dimensional nature of molecules. The existence of four distinct stereoisomers arising from two chiral centers necessitates a multi-faceted approach for their synthesis, separation, and characterization. For scientists in research and drug development, a mastery of these concepts and their associated analytical techniques is not merely academic; it is a critical requirement for the rational design of stereochemically pure molecules, leading to safer and more effective therapeutics. The protocols and principles detailed in this guide serve as a robust foundation for navigating the complexities of stereoisomerism in both simple model systems and advanced pharmaceutical agents.

References

An In-depth Technical Guide to the Spectral Data of cis-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for cis-2-methylcyclopentanol, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of the mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) data essential for the unambiguous structural confirmation and quality control of this compound. The narrative synthesizes technical accuracy with field-proven insights, explaining the causality behind experimental choices and analytical interpretations.

Introduction to this compound

This compound (CAS No: 25144-05-2) is a cyclic alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol .[1][2] Its structure features a five-membered cyclopentane ring substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group on adjacent carbons in a cis configuration, meaning they are on the same face of the ring.[1] This specific stereochemistry is critical and dictates the compound's physical properties and reactivity. Accurate structural elucidation is therefore paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide will detail the interpretation of data from mass spectrometry (MS), infrared (IR) spectroscopy, and both Carbon-13 and Proton Nuclear Magnetic Resonance (¹³C and ¹H NMR) spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering clues to its structure. The electron ionization (EI) mass spectrum of this compound is characterized by several key fragmentation pathways common to cyclic alcohols.

In-depth Interpretation of the EI-MS Spectrum

The mass spectrum for this compound was obtained from the NIST Mass Spectrometry Data Center.[3] The molecular ion (M⁺•) peak is expected at m/z 100, corresponding to the molecular weight of the compound.[2] However, for many alcohols, this peak can be weak or absent due to rapid fragmentation.[4]

The fragmentation of cyclic alcohols is driven by the formation of stable carbocations and radical species. Key fragmentation pathways include:

  • Loss of Water (H₂O): A common fragmentation for alcohols is the elimination of a water molecule (18 Da). This results in a significant peak at m/z 82 (M-18).

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a high-probability event. For this compound, this can lead to the loss of a methyl radical (•CH₃, 15 Da) or an ethyl radical (•C₂H₅, 29 Da) from the ring opening, but the most characteristic alpha-cleavage involves the loss of the methyl group at C2, leading to a fragment.

  • Ring Cleavage: The cyclopentane ring can undergo complex rearrangements and cleavages. A prominent peak is often observed at m/z 57 . This fragment is a common feature in the mass spectra of methylcyclopentane derivatives and represents a stable C₄H₉⁺ carbocation. Another significant fragment appears at m/z 71 , corresponding to the loss of an ethyl group (C₂H₅) from the molecular ion.[3] The base peak in the spectrum is often m/z 57, indicating it is the most abundant fragment ion.[3]

The table below summarizes the key ions observed in the electron ionization mass spectrum of this compound.

m/zProposed FragmentLoss from Molecular Ion (m/z 100)
100[C₆H₁₂O]⁺• (M⁺•)-
85[M - CH₃]⁺Loss of •CH₃ (15 Da)
82[M - H₂O]⁺•Loss of H₂O (18 Da)
71[M - C₂H₅]⁺Loss of •C₂H₅ (29 Da)
57[C₄H₉]⁺Complex Ring Cleavage

Data sourced from NIST Chemistry WebBook.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry

A standard protocol for acquiring an EI-MS spectrum is as follows:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. A small volume (typically 1 µL) is injected into the gas chromatograph (GC) inlet, which is coupled to the mass spectrometer.

  • Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion (the molecular ion, M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5][6] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

In-depth Interpretation of the IR Spectrum

The IR spectrum of this compound reveals characteristic absorptions for an alcohol and a saturated hydrocarbon.

  • O-H Stretch: The most prominent feature is a strong, broad absorption band in the region of 3600-3200 cm⁻¹ . This is characteristic of the O-H stretching vibration of an alcohol. The broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.

  • C-H Stretch: Strong, sharp peaks are observed in the 3000-2850 cm⁻¹ region. These correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclopentane ring and the methyl group.

  • C-O Stretch: A distinct, strong absorption is present in the fingerprint region, typically around 1100-1000 cm⁻¹ . This band is attributed to the C-O stretching vibration of the secondary alcohol.

The table below summarizes the key IR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 (broad)O-H StretchAlcohol
~2960-2870C-H StretchAlkane (sp³)
~1050C-O StretchSecondary Alcohol

Data interpreted from the spectrum available on the NIST Chemistry WebBook.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of liquid and solid samples with minimal preparation.[5]

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum to capture the absorbance of the ambient environment (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal surface.

  • Acquire Spectrum: Lower the pressure clamp to ensure good contact between the sample and the crystal. Initiate the scan. The instrument directs an IR beam through the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a few microns into the sample, and specific frequencies are absorbed.

  • Data Processing: The resulting interferogram is converted into a spectrum (absorbance vs. wavenumber) via a Fourier transform.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[7] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the attached hydroxyl group and the overall molecular geometry.

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C1 (CH-OH)~75-80Deshielded due to the direct attachment of the electronegative oxygen atom.
C2 (CH-CH₃)~40-45Methine carbon adjacent to the carbinol carbon.
C3 (CH₂)~30-35Methylene carbon beta to the hydroxyl group.
C4 (CH₂)~20-25Methylene carbon gamma to the hydroxyl group.
C5 (CH₂)~35-40Methylene carbon beta to the hydroxyl group and adjacent to the carbinol carbon.
CH₃~15-20Shielded methyl carbon.

Expected chemical shift ranges are based on general principles and data from similar compounds.

¹H NMR Spectrum Analysis: An Expert Perspective

Expected ¹H NMR Spectral Features:

  • H1 (proton on C1, CH-OH): This proton would appear as a multiplet significantly downfield, likely in the δ 3.8-4.2 ppm range, due to the deshielding effect of the adjacent oxygen atom. Its multiplicity will be complex due to coupling with the protons on C2 and C5.

  • H2 (proton on C2, CH-CH₃): This proton, also a methine, would be a complex multiplet further upfield than H1, likely around δ 1.8-2.2 ppm . It will be coupled to H1, the protons on C3, and the methyl protons.

  • Cyclopentyl Protons (H3, H4, H5): The six methylene protons on C3, C4, and C5 will produce a complex, overlapping series of multiplets in the upfield region, approximately δ 1.2-1.9 ppm .

  • Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet, due to coupling with the single proton on C2 (H2). This signal would be found in the most upfield region, around δ 0.9-1.1 ppm . The coupling constant for this doublet would be approximately 7 Hz.

  • Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly variable (δ 1-5 ppm) depending on concentration, solvent, and temperature, due to hydrogen bonding and chemical exchange.

Stereochemistry and Coupling Constants: The key to confirming the cis configuration lies in the vicinal coupling constants (³J). The Karplus relationship describes how the magnitude of ³J depends on the dihedral angle between the coupled protons. For a cis relationship on a cyclopentane ring, specific proton-proton interactions will have characteristic coupling constants that differ from the trans isomer. A detailed 2D-NMR experiment like NOESY would definitively confirm the cis stereochemistry by showing spatial proximity between H1, H2, and the methyl protons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard for chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Shimming is performed to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include the pulse angle (e.g., 90°), relaxation delay (e.g., 5 seconds), and number of scans (e.g., 16).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Integrated Spectroscopic Data Workflow

G cluster_0 Data Acquisition cluster_1 Initial Interpretation cluster_2 Structure Elucidation & Confirmation MS Mass Spectrometry (MS) MS_Interp Determine Molecular Weight (100.16) Identify key fragments (m/z 82, 71, 57) MS->MS_Interp IR Infrared (IR) Spectroscopy IR_Interp Identify Functional Groups: - O-H (alcohol) - C-H (alkane) IR->IR_Interp NMR 1H & 13C NMR Spectroscopy NMR_Interp Determine Carbon Framework: - 6 unique carbons - Identify proton environments NMR->NMR_Interp Hypothesis Propose Structure: 2-Methylcyclopentanol MS_Interp->Hypothesis IR_Interp->Hypothesis NMR_Interp->Hypothesis Stereo Confirm Stereochemistry: Analyze 1H NMR coupling constants (cis vs. trans) Hypothesis->Stereo Integrate NMR Data Final Final Structure Confirmed: This compound Stereo->Final

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural characterization of this compound is definitively achieved through the combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns for a cyclic alcohol. Infrared spectroscopy provides clear evidence for the presence of hydroxyl and alkyl functional groups. Finally, ¹³C and ¹H NMR spectroscopy elucidates the precise carbon-hydrogen framework and, most critically, provides the necessary detail to confirm the cis stereochemistry of the substituents. This in-depth guide provides the foundational data and interpretive logic required for researchers to confidently identify and utilize this important chemical building block.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of cis-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cis-2-Methylcyclopentanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, including chemical shifts, spin-spin coupling, and stereochemical effects. A detailed experimental protocol for sample preparation and data acquisition is provided, alongside a thorough, peak-by-peak analysis of the predicted spectrum. This guide aims to serve as an authoritative resource for the structural elucidation of substituted cyclopentane systems.

Introduction: The Structural Significance of this compound

This compound is a cyclic alcohol of significant interest in organic synthesis due to its defined stereochemistry.[1] The spatial arrangement of the hydroxyl and methyl groups on the same side of the cyclopentane ring dictates its reactivity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for unambiguously determining such stereochemical relationships.[2] This guide will dissect the ¹H NMR spectrum of this compound, providing the foundational knowledge required for its identification and characterization.

The interpretation of an NMR spectrum relies on four key aspects: the number of unique signals, their chemical shifts (δ), the integration of these signals, and their multiplicity (splitting pattern).[3][4] In the case of this compound, the rigid, non-planar structure of the cyclopentane ring leads to a complex and informative spectrum, where the chemical environment of each proton is distinct.

Predicted ¹H NMR Spectral Data and Interpretation

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily accessible, a robust prediction can be formulated based on established principles of NMR spectroscopy and data from analogous structures.[5] The predicted chemical shifts and coupling constants provide a strong foundation for spectral assignment.

Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on the analysis of similar cyclic alcohols and the known effects of substituents on proton chemical shifts.[5][6]

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H1 (CH-OH)~3.7 - 4.2MultipletThe proton on the carbon bearing the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom.[7][8] Its multiplicity will be complex due to coupling with adjacent protons on C2 and C5.
H2 (CH-CH₃)~1.8 - 2.2MultipletThis proton is adjacent to both the methyl group and the hydroxyl-bearing carbon, leading to a complex splitting pattern.
-OHVariable (typically ~1.5 - 4.0)Broad SingletThe chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[7] It often appears as a broad singlet and may not show coupling to adjacent protons.
-CH₃~0.9 - 1.1DoubletThe methyl protons are coupled to the single proton on C2, resulting in a doublet.
Cyclopentyl Ring Protons (C3, C4, C5)~1.2 - 1.9Overlapping MultipletsThe methylene protons of the cyclopentane ring will appear as a complex and overlapping series of multiplets due to diastereotopicity and complex coupling patterns within the ring system.[5]
The Causality Behind Spectral Features: A Deeper Dive

Chemical Shift: The chemical shift of a proton is primarily influenced by its local electronic environment. Electronegative atoms, such as the oxygen in the hydroxyl group, withdraw electron density from neighboring protons, causing them to be "deshielded" and resonate at a higher chemical shift (further downfield).[6] This effect is most pronounced for the H1 proton, which is directly attached to the carbon bearing the -OH group.

Spin-Spin Coupling (J-coupling): The splitting of a proton's signal into a multiplet is a result of its interaction with neighboring, non-equivalent protons. This phenomenon, known as spin-spin or J-coupling, provides crucial information about the connectivity of atoms in a molecule.[9] The magnitude of the coupling constant (J, measured in Hertz) is dependent on the number of bonds separating the coupled protons and the dihedral angle between them, as described by the Karplus relationship.[10]

In cyclic systems like cyclopentane, the rigidity of the ring structure leads to a range of vicinal (three-bond) coupling constants. The cis relationship between protons on adjacent carbons generally results in larger coupling constants compared to a trans relationship.[5] This principle is a powerful tool for determining stereochemistry.

Conformational Analysis

The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "twist" forms.[11] The specific conformation of this compound will influence the dihedral angles between adjacent protons, and therefore the observed coupling constants. A detailed analysis of these coupling constants, often aided by computational modeling, can provide insights into the preferred conformation of the molecule in solution.[12][13]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a high-resolution ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.

Materials and Equipment
  • This compound (analyte)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tubes[14]

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation
  • Analyte Quantity: For a standard ¹H NMR experiment, dissolve 1-5 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[15]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for small organic molecules. The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[16]

  • Dissolution: Add the deuterated solvent to a vial containing the analyte and vortex until the sample is completely dissolved.[17]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[17]

  • Sample Height: Ensure the sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL) for optimal shimming and spectral resolution.[14][15]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.[17]

NMR Data Acquisition Parameters

The following table outlines typical acquisition parameters for a qualitative ¹H NMR spectrum of a small molecule. For quantitative analysis, longer relaxation delays are necessary.[18]

Parameter Symbol Typical Value Purpose
Pulse Widthp1Calibrated 30° or 45° pulseTo excite the nuclear spins. A 90° pulse provides maximum signal in a single scan, but shorter pulses allow for faster repetition.[19][20]
Relaxation Delayd11-5 sTo allow the magnetization to return to equilibrium before the next pulse. For quantitative results, d1 should be at least 5 times the longest T₁ of interest.[18][21]
Acquisition Timeaq2-4 sThe duration of data collection for each scan. Longer acquisition times lead to better resolution.[19]
Number of Scansns8-16The number of scans is averaged to improve the signal-to-noise ratio.[21]
Spectral Widthsw12-16 ppmThe range of chemical shifts to be observed.[22]

Visualizing the Structure and Key Interactions

The following diagrams illustrate the structure of this compound and the key proton-proton interactions that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: 2D Structure of this compound.

Caption: Key ³J (vicinal) couplings in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous determination of its constitution and stereochemistry. This guide has provided a detailed framework for understanding these spectral features, from the underlying physical principles to the practical aspects of data acquisition. For researchers in organic synthesis and drug development, a firm grasp of these concepts is indispensable for the confident characterization of novel molecules.

References

An In-depth Technical Guide to the Infrared Spectroscopy of cis-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the principles and practical application of infrared (IR) spectroscopy for the characterization of cis-2-Methylcyclopentanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of vibrational spectroscopy as it applies to cyclic alcohols, with a specific focus on the stereochemical nuances of the cis isomer. The guide will explore the profound impact of intramolecular hydrogen bonding on the IR spectrum and provide a comparative analysis with its trans counterpart. Furthermore, a detailed experimental protocol for acquiring high-quality IR spectra of liquid alcohol samples using Attenuated Total Reflectance (ATR)-Fourier Transform Infrared (FTIR) spectroscopy is presented.

Introduction: The Significance of Stereochemistry in Molecular Characterization

In the realm of organic chemistry and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Isomers, molecules with the same chemical formula but different spatial arrangements, can exhibit vastly different physical, chemical, and biological properties. Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. These vibrations are highly sensitive to the molecule's structure, including its stereochemistry. By analyzing the absorption of infrared radiation at specific frequencies, we can gain invaluable insights into the functional groups present and the subtle conformational and configurational details of a molecule. This compound, a cyclic alcohol, serves as an excellent case study to illustrate the utility of IR spectroscopy in distinguishing between stereoisomers.[1] The relative orientation of the hydroxyl (-OH) and methyl (-CH₃) groups in the cis and trans isomers leads to distinct spectral signatures, primarily due to the potential for intramolecular interactions in the cis form.

Theoretical Framework: Vibrational Modes of Cyclic Alcohols

The infrared spectrum of an organic molecule is a unique fingerprint arising from the vibrations of its constituent bonds. For an alcohol like 2-methylcyclopentanol, several key vibrational modes are expected.[2] The most characteristic of these are the O-H stretch, C-O stretch, C-H stretches, and various bending and deformation modes.

  • O-H Stretching: The hydroxyl group gives rise to a strong and typically broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a result of hydrogen bonding. In a condensed phase (liquid or solid), alcohol molecules form intermolecular hydrogen bonds, which weaken the O-H bond and shift its stretching frequency to lower wavenumbers. The presence of intramolecular hydrogen bonding, as is possible in this compound, can also significantly influence the position and shape of this band.[3][4]

  • C-O Stretching: A strong absorption band corresponding to the stretching of the carbon-oxygen single bond is typically observed in the 1000-1300 cm⁻¹ region.[4] The exact position of this band can provide information about the substitution pattern of the alcohol (primary, secondary, or tertiary).

  • C-H Stretching: The stretching vibrations of the C-H bonds in the cyclopentane ring and the methyl group occur in the 2850-3000 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorption bands arising from various bending, rocking, and scissoring vibrations of the carbon skeleton. While difficult to interpret from first principles, this region is highly characteristic of a specific molecule.

The Conformation of the Cyclopentane Ring

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the half-chair. The substituents on the ring will preferentially occupy positions that minimize steric strain. In the case of 2-methylcyclopentanol, the relative orientation of the methyl and hydroxyl groups will influence the conformational preference of the ring. Theoretical and experimental studies on related cyclopentanol derivatives have shown that the molecule adopts conformations that minimize steric interactions.[5][6]

cluster_envelope Envelope Conformation cluster_half_chair Half-Chair Conformation a1 b1 a1->b1 c1 b1->c1 d1 c1->d1 e1 d1->e1 e1->a1 a2 b2 a2->b2 c2 b2->c2 d2 c2->d2 e2 d2->e2 e2->a2

Caption: Envelope and Half-Chair conformations of the cyclopentane ring.

Spectral Analysis of this compound: The Role of Intramolecular Hydrogen Bonding

The key to distinguishing the IR spectrum of this compound from its trans isomer lies in the potential for the hydroxyl group to form an intramolecular hydrogen bond with the electron cloud of the adjacent methyl group. In the cis configuration, the -OH and -CH₃ groups are on the same side of the cyclopentane ring, bringing them into close proximity.[1] This interaction, though weaker than a conventional hydrogen bond to an oxygen or nitrogen atom, can be strong enough to influence the O-H stretching frequency.

G cluster_cis This compound cluster_trans trans-2-Methylcyclopentanol C1 C1 C2 C2 C1->C2 O O C1->O C3 C3 C2->C3 C_Me C_Me C2->C_Me C4 C4 C3->C4 C5 C5 C4->C5 C5->C1 H_O H_O O->H_O H_O->C_Me H_Me1 H_Me1 C_Me->H_Me1 H_Me2 H_Me2 C_Me->H_Me2 H_Me3 H_Me3 C_Me->H_Me3 label_hbond Intramolecular H-Bond tC1 tC1 tC2 tC2 tC1->tC2 tO tO tC1->tO tC3 tC3 tC2->tC3 tC_Me tC_Me tC2->tC_Me tC4 tC4 tC3->tC4 tC5 tC5 tC4->tC5 tC5->tC1 tH_O tH_O tO->tH_O tH_Me1 tH_Me1 tC_Me->tH_Me1 tH_Me2 tH_Me2 tC_Me->tH_Me2 tH_Me3 tH_Me3 tC_Me->tH_Me3

Caption: Intramolecular hydrogen bonding in this compound.

This intramolecular interaction is expected to cause a slight weakening of the O-H bond, resulting in a shift of the O-H stretching frequency to a lower wavenumber compared to the "free" hydroxyl group in the trans isomer, where such an interaction is sterically hindered. In a dilute solution of this compound in a non-polar solvent, one might observe a distinct absorption band for the intramolecularly hydrogen-bonded O-H, in addition to the broader band for intermolecularly hydrogen-bonded molecules. The position of the intramolecularly bonded O-H stretch is independent of concentration, a key diagnostic feature.[3]

Comparative Spectral Analysis: cis- vs. trans-2-Methylcyclopentanol
Vibrational Mode This compound (Expected) trans-2-Methylcyclopentanol (Observed/Expected) Rationale for Difference
O-H Stretch Broad band centered at a lower frequency (e.g., ~3400-3500 cm⁻¹) due to a combination of inter- and intramolecular hydrogen bonding. A sharper, concentration-independent shoulder may be visible for the intramolecularly bonded OH.Broad band centered at a slightly higher frequency (e.g., ~3500-3600 cm⁻¹) due to only intermolecular hydrogen bonding.The presence of intramolecular hydrogen bonding in the cis isomer weakens the O-H bond, lowering its stretching frequency.
C-O Stretch Strong band around 1050-1150 cm⁻¹.Strong band around 1050-1150 cm⁻¹.The C-O stretching frequency is less likely to be significantly affected by the stereochemistry.
C-H Stretch 2850-3000 cm⁻¹.2850-3000 cm⁻¹.The C-H stretching vibrations are generally not sensitive to the stereochemistry at the C1 and C2 positions.
Fingerprint Region Complex pattern of bands below 1500 cm⁻¹.A different, but also complex, pattern of bands below 1500 cm⁻¹.The overall molecular symmetry and vibrational coupling are different for the two isomers, leading to distinct fingerprint regions.

Note: The exact peak positions can vary depending on the sample phase (gas, liquid, solid) and the solvent used.

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid this compound

Attenuated Total Reflectance (ATR) is a versatile sampling technique for obtaining the IR spectrum of liquid and solid samples with minimal preparation.[7] The following protocol outlines the steps for acquiring a high-quality ATR-FTIR spectrum of this compound.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • This compound sample.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

  • Pipette or dropper.

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

    • Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal, the atmosphere (water vapor and carbon dioxide), and the instrument itself.

  • Sample Application:

    • Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. For a typical analysis, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient to obtain a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform any necessary baseline correction or other spectral manipulations as required.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and a lint-free wipe to remove all traces of the sample.

G Start Start Prep Instrument Preparation (Warm-up, Alignment) Start->Prep Clean_Bkg Clean ATR Crystal Prep->Clean_Bkg Acquire_Bkg Acquire Background Spectrum Clean_Bkg->Acquire_Bkg Apply_Sample Apply this compound Sample to Crystal Acquire_Bkg->Apply_Sample Acquire_Sample Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) Apply_Sample->Acquire_Sample Process_Data Data Processing (Ratio, Baseline Correction) Acquire_Sample->Process_Data Clean_Final Clean ATR Crystal Process_Data->Clean_Final End End Clean_Final->End

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion: A Powerful Tool for Stereochemical Elucidation

Infrared spectroscopy is an indispensable tool for the structural elucidation of organic molecules. As demonstrated with this compound, this technique is not only capable of identifying functional groups but also provides subtle yet crucial information about the stereochemistry of a molecule. The ability to observe the effects of intramolecular hydrogen bonding in the cis isomer and compare its spectrum to the trans isomer highlights the power of IR spectroscopy in providing a deeper understanding of molecular structure and conformation. For researchers in drug development and other scientific fields, a thorough understanding and proficient application of IR spectroscopy are essential for the unambiguous characterization of chiral molecules and the development of stereochemically pure compounds.

References

An In-depth Technical Guide to the Physical Properties of cis-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Methylcyclopentanol is a cyclic alcohol of significant interest in organic synthesis, particularly as a chiral building block and intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its stereospecific structure, featuring a cyclopentane ring with vicinal methyl and hydroxyl groups on the same side of the ring, imparts distinct physical and chemical properties that are crucial for its application in stereoselective reactions.[2] The cyclopentanol moiety is a key structural feature for receptor binding in various medicinal chemistry applications.[3] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an analysis of its stereochemical and spectroscopic characteristics.

Core Physical and Chemical Properties

The physical properties of this compound are fundamental to its handling, application in synthesis, and purification. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O[2][3][4]
Molecular Weight 100.16 g/mol [2][3]
CAS Number 25144-05-2[2][3][4]
Appearance Colorless liquid[2][3]
Boiling Point 115-120 °C[3]
Melting Point 17.63 °C (estimate)[1]
Density 0.947 g/cm³[1]
Refractive Index 1.4504[1]
Solubility Moderately soluble in water; soluble in organic solvents like ether and acetone.[2][3]
pKa 15.33 ± 0.40 (Predicted)[4]

Stereochemistry and Conformational Analysis

The "cis" configuration of 2-methylcyclopentanol dictates that the methyl and hydroxyl groups are on the same face of the cyclopentane ring.[2] Cyclopentane itself is not planar and exists in puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate torsional strain.

In this compound, the substituents influence the conformational equilibrium. The molecule will adopt a conformation that minimizes steric interactions. The two primary envelope conformations would place either the methyl- and hydroxyl-bearing carbons or an adjacent carbon out of the plane. The relative stability of these conformers can be analyzed through computational modeling and spectroscopic methods, such as NMR.

Caption: Conformational isomers of the cyclopentane ring in this compound.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, one would expect distinct signals for the proton on the carbon bearing the hydroxyl group (C1-H), the proton on the carbon with the methyl group (C2-H), the methyl protons, and the methylene protons of the cyclopentane ring. The cis stereochemistry influences the coupling constants between the C1-H and C2-H protons.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, six distinct signals are expected, corresponding to the two substituted ring carbons, the three unsubstituted ring carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[5][6]

  • C-H stretching bands for the sp³ hybridized carbons of the cyclopentane ring and methyl group, typically appearing just below 3000 cm⁻¹.[6]

  • A C-O stretching band in the fingerprint region, around 1050-1150 cm⁻¹.

Experimental Protocols for Physical Property Determination

The following are detailed, step-by-step methodologies for determining the key physical properties of this compound. These protocols are designed to be self-validating through repetition and careful calibration.

Determination of Boiling Point (Thiele Tube Method)

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. The Thiele tube provides uniform heating of the sample and a heat-transfer fluid (like mineral oil) to ensure accurate temperature measurement.

Protocol:

  • Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small test tube.

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Place the assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently with a Bunsen burner.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Measurement: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

  • Validation: Repeat the measurement at least twice to ensure reproducibility.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure Sample This compound in test tube Capillary Inverted sealed capillary Thermometer Thermometer Sample->Thermometer Attached Thiele Thiele Tube with mineral oil Thermometer->Thiele Immersed Heat Gently heat side arm Observe Observe bubble stream Heat->Observe RemoveHeat Remove heat Observe->RemoveHeat Record Record temperature when liquid enters capillary RemoveHeat->Record

Caption: Workflow for boiling point determination using a Thiele tube.

Determination of Density (Pycnometer Method)

Causality: Density is the mass per unit volume. A pycnometer allows for the precise measurement of the volume of a liquid by providing a container with a well-defined volume.

Protocol:

  • Pycnometer Calibration:

    • Clean and dry a pycnometer and weigh it accurately (m₁).

    • Fill the pycnometer with deionized water of a known temperature and weigh it again (m₂).

    • The volume of the pycnometer (V) can be calculated using the density of water at that temperature. V = (m₂ - m₁) / ρ_water.

  • Sample Measurement:

    • Empty and dry the pycnometer.

    • Fill the pycnometer with this compound and weigh it (m₃).

  • Calculation: The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V.

  • Validation: Perform the measurement in triplicate and average the results.

Determination of Refractive Index (Abbe Refractometer)

Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. The Abbe refractometer measures the critical angle of refraction between a prism of known refractive index and the liquid sample.

Protocol:

  • Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and adjust the light source and eyepiece until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value from the scale. Record the temperature as the refractive index is temperature-dependent.

  • Validation: Clean the prism and repeat the measurement to ensure consistency.

Stereoselective Synthesis of this compound

A common and effective method for the stereoselective synthesis of this compound involves the reduction of 2-methylcyclopentanone. The choice of reducing agent is critical to achieving high diastereoselectivity for the cis-isomer. Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), will preferentially attack the carbonyl group from the less sterically hindered face, leading to the formation of the cis-alcohol.

Reaction Scheme: 2-Methylcyclopentanone + L-Selectride® → this compound

Mechanism Insight: The large size of the L-Selectride® reagent favors equatorial attack on the carbonyl carbon of the predominant conformer of 2-methylcyclopentanone. This approach from the side opposite to the adjacent methyl group results in the hydroxyl group being cis to the methyl group in the final product.

Synthesis_Mechanism Start 2-Methylcyclopentanone Transition Sterically hindered attack Start->Transition Equatorial attack Reagent L-Selectride® (Bulky Reducing Agent) Reagent->Transition Product This compound Transition->Product

Caption: Simplified mechanism for the stereoselective synthesis of this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is a combustible liquid and should be kept away from heat and open flames. Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Conclusion

This technical guide has provided a detailed overview of the physical properties, stereochemistry, spectroscopic characteristics, and synthesis of this compound. The experimental protocols outlined offer reliable methods for the determination of its key physical constants. A thorough understanding of these properties is paramount for the effective utilization of this versatile compound in research and development, particularly in the fields of pharmaceuticals and fine chemicals.

References

An In-depth Technical Guide to the Boiling Point and Solubility of cis-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the boiling point and water solubility of cis-2-Methylcyclopentanol, a key cyclic alcohol in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical experimental insights to offer a thorough understanding of these critical physical properties.

Introduction to this compound

This compound (CAS No: 25144-05-2) is a colorless liquid at room temperature with the molecular formula C₆H₁₂O and a molecular weight of approximately 100.16 g/mol .[1] Its structure consists of a five-membered cyclopentane ring substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group on adjacent carbons, with both substituents on the same side of the ring.[2] This specific stereochemistry plays a crucial role in determining its physical properties. The presence of the polar hydroxyl group allows for hydrogen bonding, which significantly influences its boiling point and solubility characteristics.[2] This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Physicochemical Properties at a Glance

For rapid reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [1]
CAS Number 25144-05-2[1]
Appearance Colorless liquid[1][2]
Boiling Point 115-120 °C[1]
Water Solubility Moderate (Estimated: 17.46 g/L for 2-methylcyclopentanol)[1][3]
Solubility in Organic Solvents Good solubility in ether and acetone[1]

Delving into the Boiling Point of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the boiling point is reported to be in the range of 115-120 °C.[1] This relatively high boiling point for a molecule of its molecular weight can be primarily attributed to the presence of the hydroxyl group, which facilitates strong intermolecular hydrogen bonding.

The Decisive Role of Hydrogen Bonding

The hydroxyl group in this compound is a hydrogen bond donor and acceptor. This allows molecules to form strong intermolecular associations, requiring more energy to overcome these forces and transition into the gaseous phase. This is a characteristic feature of alcohols, leading to significantly higher boiling points compared to their non-polar alkane counterparts of similar molecular weight.

References

An In-depth Technical Guide to the Thermodynamic Properties of cis-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thermodynamic Landscape of a Key Chiral Intermediate

Cis-2-Methylcyclopentanol, a chiral cyclic alcohol, serves as a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its stereospecific arrangement—with the methyl and hydroxyl groups on the same side of the cyclopentane ring—imparts distinct physical and chemical properties that are crucial for its application in stereoselective synthesis.[2] A thorough understanding of the thermodynamic properties of this compound is paramount for process design, reaction optimization, safety assessments, and the development of predictive models for its behavior in various chemical systems.

This technical guide provides a comprehensive overview of the known thermodynamic properties of this compound, alongside detailed, field-proven experimental and computational methodologies for their determination. As a self-validating system of protocols and data, this document is designed to equip researchers with the necessary tools to confidently utilize and further characterize this important chiral intermediate.

Core Thermodynamic Properties of this compound: A Quantitative Overview

The following table summarizes the key thermodynamic parameters for this compound that have been reported in the literature. It is important to note that while some experimental data exists, particularly for the standard state, many temperature-dependent properties are not extensively documented.

Thermodynamic PropertySymbolValuePhaseSource
Standard Liquid Enthalpy of FormationΔfH°liquid-344.0 ± 3.0 kJ/molLiquidNIST Chemistry WebBook[3]
Standard Gibbs Free Energy of FormationΔfG°-108.34 kJ/molNot SpecifiedCheméo[4]
Ideal Gas Heat CapacityCp,gasNot SpecifiedGasCheméo[4]
Molecular WeightMW100.16 g/mol N/APubChem[5]
Boiling PointTboil115-120 °CLiquidChemShuttle[6]

Note: The value for the Standard Gibbs Free Energy of Formation provided by Cheméo is likely a calculated or estimated value and should be treated with appropriate caution pending experimental verification. The Ideal Gas Heat Capacity is listed as a parameter on Cheméo, but a specific value is not provided in the search results.

Experimental Determination of Thermodynamic Properties

The following sections detail robust experimental protocols for the determination of key thermodynamic properties of this compound. These methodologies are presented to not only provide a pathway for generating new data but also to foster a deeper understanding of the principles behind these measurements.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds like this compound, it is most accurately determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Causality Behind Experimental Choices: Bomb calorimetry is the gold standard for measuring the heat released during the complete combustion of a substance in a constant-volume environment. By ensuring complete combustion in an excess of oxygen, the heat evolved can be directly related to the change in internal energy (ΔU), which can then be converted to the change in enthalpy (ΔH). The use of a well-characterized calorimeter, calibrated with a standard substance like benzoic acid, ensures the accuracy and traceability of the measurements.

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

  • Calorimeter Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A known volume of water is added to the outer jacket of the calorimeter, and the bomb is submerged.

  • Temperature Equilibration: The entire system is allowed to come to thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The raw temperature-time data is used to calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

  • Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔcU) is calculated using the following equation:

    ΔcU = (Ccal * ΔT - qfuse) / n

    where:

    • Ccal is the heat capacity of the calorimeter, determined from the combustion of a standard substance.

    • ΔT is the corrected temperature rise.

    • qfuse is the heat released by the combustion of the fuse wire.

    • n is the number of moles of this compound.

  • Conversion to Enthalpy of Combustion: The enthalpy of combustion (ΔcH°) is then calculated from ΔcU using the relationship:

    ΔcH° = ΔcU + Δn_gas * RT

    where Δn_gas is the change in the number of moles of gas in the combustion reaction.

  • Calculation of Enthalpy of Formation: Finally, the standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO2 and H2O).

A simplified workflow for this process is illustrated in the following diagram:

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis prep1 Weigh Sample prep2 Place in Crucible prep1->prep2 prep3 Attach Fuse Wire prep2->prep3 cal1 Assemble Bomb prep3->cal1 Load Bomb cal2 Pressurize with O2 cal1->cal2 cal3 Equilibrate Temperature cal2->cal3 cal4 Ignite Sample cal3->cal4 cal5 Record Temperature cal4->cal5 ana1 Calculate ΔT cal5->ana1 Temperature Data ana2 Calculate ΔcU ana1->ana2 ana3 Calculate ΔcH° ana2->ana3 ana4 Calculate ΔfH° ana3->ana4

Caption: Workflow for determining the enthalpy of formation via bomb calorimetry.

Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of a substance is a measure of the amount of heat required to raise its temperature by a given amount. It is a fundamental thermodynamic property that is essential for heat transfer calculations and for the calculation of other thermodynamic functions like enthalpy and entropy as a function of temperature.

Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for measuring heat capacity.[2][7][8] It operates by measuring the difference in heat flow between a sample and a reference as a function of temperature. This differential measurement allows for high sensitivity and accuracy. The three-step method (baseline, standard, and sample) is a self-validating protocol that corrects for instrumental artifacts and ensures the accuracy of the measured heat capacity.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards.

  • Baseline Measurement: An empty sample pan and an empty reference pan are placed in the DSC cell. The temperature is scanned over the desired range (e.g., from -50 °C to 150 °C) at a constant heating rate (e.g., 10 °C/min). This provides the baseline heat flow of the instrument.

  • Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan. The temperature scan is repeated under the same conditions as the baseline measurement.

  • Sample Measurement: The standard is replaced with a precisely weighed sample of this compound, and the temperature scan is performed for a third time under identical conditions.

  • Data Analysis and Calculation: The heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation:

    Cp,sample = (Cp,std * m_std / m_sample) * (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline)

    where:

    • Cp,std is the heat capacity of the standard.

    • m_std and m_sample are the masses of the standard and sample, respectively.

    • DSC_sample, DSC_std, and DSC_baseline are the heat flow signals from the sample, standard, and baseline runs, respectively.

The logical flow of this three-step DSC measurement is depicted below:

G start Start run1 Run 1: Baseline (Empty Pans) start->run1 run2 Run 2: Standard (e.g., Sapphire) run1->run2 run3 Run 3: Sample (this compound) run2->run3 calc Calculate Cp(T) using the three runs run3->calc end End calc->end

Caption: The three-step method for accurate heat capacity measurement using DSC.

Vapor Pressure Determination by the Static Method

Vapor pressure is a critical property for understanding the volatility of a substance and is essential for distillation design, safety assessments, and environmental fate modeling. The static method is a direct and reliable technique for measuring the vapor pressure of a liquid as a function of temperature.[9][10]

Causality Behind Experimental Choices: The static method directly measures the equilibrium pressure of the vapor above the liquid phase in a closed system.[9][10] By isolating the substance and removing other gases, the measured pressure is solely due to the vapor of the substance. Maintaining a constant temperature is crucial for achieving a true equilibrium vapor pressure.

  • Apparatus Setup: A sample of this compound is placed in a thermostatted sample cell connected to a pressure transducer and a vacuum pump.

  • Degassing: The sample is thoroughly degassed to remove any dissolved gases by repeated freeze-pump-thaw cycles.

  • Temperature Control: The sample cell is brought to the desired temperature and allowed to reach thermal equilibrium.

  • Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a calibrated pressure transducer.

  • Data Collection at Different Temperatures: Steps 3 and 4 are repeated at various temperatures to obtain a vapor pressure curve.

  • Data Analysis: The vapor pressure data is typically fitted to an equation, such as the Antoine equation, to allow for interpolation and extrapolation of the data.

The experimental setup for the static vapor pressure measurement is conceptually illustrated below:

G main Thermostatted Sample Cell This compound (liquid & vapor) transducer Pressure Transducer main:f1->transducer vacuum Vacuum Pump main:f0->vacuum readout Pressure Readout transducer->readout

Caption: A schematic of the static method for vapor pressure determination.

Computational Thermochemistry: A Predictive Approach

In the absence of comprehensive experimental data, computational chemistry provides a powerful and cost-effective means of predicting the thermodynamic properties of molecules like this compound. Methods such as Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) theories can provide highly accurate predictions of gas-phase enthalpies of formation, entropies, and heat capacities.

Expertise in Method Selection: The choice of a computational method is critical for achieving the desired accuracy. High-level composite methods, such as G3B3, are often employed as they are designed to approximate the results of very high-level ab initio calculations at a more manageable computational cost. These methods typically involve geometry optimization and frequency calculations at a lower level of theory (e.g., B3LYP/6-31G(d)) followed by a series of single-point energy calculations at higher levels of theory with larger basis sets. The results are then combined in an additive manner to estimate the total electronic energy.

Workflow for Computational Thermochemistry:

G start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (at the same level) geom_opt->freq_calc single_point Single-Point Energy Calculations (higher levels of theory) freq_calc->single_point thermo Calculate Thermodynamic Properties (from frequencies and energies) freq_calc->thermo composite Composite Energy Calculation (e.g., G3B3 scheme) single_point->composite composite->thermo end Obtain ΔfH°, S°, Cp(T) thermo->end

Caption: A generalized workflow for the computational prediction of thermodynamic properties.

Conclusion: An Integrated Approach to Thermodynamic Characterization

A comprehensive understanding of the thermodynamic properties of this compound is essential for its effective application in research and industry. This guide has presented the currently available experimental data and, more importantly, has provided detailed, actionable protocols for the experimental determination of key thermodynamic parameters. The integration of robust experimental methodologies with high-level computational predictions offers a powerful, self-validating approach to fully characterizing the thermodynamic landscape of this important chiral molecule. By following the principles and protocols outlined herein, researchers can generate the high-quality data needed to advance their work in drug development and chemical synthesis.

References

An In-Depth Technical Guide to cis-2-Methylcyclopentanol: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of cis-2-Methylcyclopentanol, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, stereoselective synthetic routes, key chemical transformations, and its role as a valuable synthon in the preparation of complex pharmaceutical agents.

Nomenclature and Identification: A Multifaceted Profile

This compound is a cyclic alcohol characterized by a cyclopentane ring substituted with a methyl and a hydroxyl group on adjacent carbons, with a cis relative stereochemistry. Due to its chiral nature, it exists as a pair of enantiomers. For clarity and comprehensive identification, its various synonyms and registry numbers are compiled below.

Identifier TypeValueSource
IUPAC Name (1R,2S)-2-methylcyclopentan-1-ol (for one enantiomer)--INVALID-LINK--
rel-(1R,2S)-2-Methylcyclopentanol (for the racemate)--INVALID-LINK--
CAS Number 25144-05-2--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₆H₁₂O--INVALID-LINK--
Molecular Weight 100.16 g/mol --INVALID-LINK--
Synonyms Cyclopentanol, 2-methyl-, cis---INVALID-LINK--
(Z)-2-Methylcyclopentanol--INVALID-LINK--
(±)-cis-2-Methylcyclopentanol--INVALID-LINK--

Physicochemical Properties

This compound is typically a colorless liquid with moderate solubility in water and good solubility in common organic solvents like ether and acetone.[1] Its physical properties are summarized in the table below.

PropertyValueSource
Boiling Point 115-120 °C--INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--

Stereoselective Synthesis: Accessing the cis-Diastereomer

The primary and most direct route to this compound is the stereoselective reduction of 2-methylcyclopentanone. The facial selectivity of the hydride attack on the carbonyl group dictates the stereochemical outcome. To achieve a high yield of the cis isomer, the hydride must approach from the face opposite to the methyl group.

Catalytic Hydrogenation

Catalytic hydrogenation of 2-methylcyclopentanone over a metal catalyst such as platinum, palladium, or nickel can yield this compound. The ketone adsorbs onto the catalyst surface from its less sterically hindered face, leading to the delivery of hydrogen from that same face, resulting in the cis product.

Caption: Catalytic hydrogenation of 2-methylcyclopentanone to yield this compound.

Hydride Reduction

Reduction with hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) is a common method. The stereoselectivity can be influenced by the steric bulk of the hydride reagent and the reaction conditions. Generally, less bulky hydrides favor attack from the less hindered face, leading to the cis product.

A study on the stereochemistry of the reduction of 2-methylcyclopentanone showed that various reducing agents predominantly yield the trans isomer.[2] However, the distribution can be influenced by the choice of reagent and conditions. For instance, reductions with lithium and hydrated salts of transition metals have been shown to be highly stereoselective for the thermodynamically more stable alcohol, which in the case of many substituted cyclic ketones, can be the cis isomer depending on the substitution pattern.[3]

Experimental Protocol: Reduction of 2-Methylcyclohexanone with Sodium Borohydride (Adapted for 2-Methylcyclopentanone)

This protocol is adapted from a procedure for the reduction of 2-methylcyclohexanone and can be modified for 2-methylcyclopentanone.[4][5]

  • Preparation: In a large test tube, dissolve 2-methylcyclopentanone (1.0 g, 10.2 mmol) in 10 mL of methanol.

  • Cooling: Cool the solution in an ice-water bath.

  • Addition of Reducing Agent: Carefully add sodium borohydride (0.2 g, 5.3 mmol) in small portions to the cooled solution.

  • Reaction: Allow the reaction to proceed for 20-30 minutes, with occasional swirling. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Slowly add 10 mL of water to the reaction mixture to quench the excess sodium borohydride.

  • Extraction: Extract the product with diethyl ether (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation or column chromatography to yield this compound.

Key Chemical Transformations

The hydroxyl group of this compound allows for a variety of subsequent chemical transformations, making it a versatile intermediate in multi-step syntheses.

Dehydration to Alkenes

Acid-catalyzed dehydration of this compound, typically using strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), leads to the formation of a mixture of alkenes. The major product is generally the most stable alkene, 1-methylcyclopentene, following Zaitsev's rule.[6] The reaction proceeds via an E1 mechanism involving a carbocation intermediate.[1]

Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.

Conversion to Tosylate and Subsequent Elimination

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[7][8] The resulting tosylate is an excellent substrate for both substitution (Sₙ2) and elimination (E2) reactions. Treatment of the cis-2-methylcyclopentyl tosylate with a strong, non-nucleophilic base like sodium methoxide (NaOCH₃) leads to elimination via an E2 mechanism, which also predominantly forms 1-methylcyclopentene.[1]

Experimental Protocol: Tosylation of an Alcohol (General Procedure)

This is a general procedure that can be adapted for this compound.[8]

  • Setup: To a solution of the alcohol (1 equivalent) in dry dichloromethane (DCM) at 0 °C, add pyridine (1.5 equivalents).

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours or until the reaction is complete as monitored by TLC.

  • Work-up: Dilute the reaction mixture with water and separate the layers.

  • Extraction: Extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired tosylate.

Applications in Drug Development

The well-defined stereochemistry of this compound makes it a valuable chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[9] The cyclopentane ring is a common scaffold in many biologically active compounds.

Prostaglandin Synthesis

Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. Many synthetic prostaglandin analogues are used as drugs. The cyclopentane core of prostaglandins makes chiral cyclopentanol derivatives like this compound attractive starting materials or key intermediates. For example, the synthesis of Latanoprost, a drug used to treat glaucoma, involves a cyclopentane core that can be derived from chiral cyclopentanol precursors.[10][11][12] While a direct synthesis starting from this compound is not the most common route, its structural motif is highly relevant to the retrosynthetic analysis of such molecules.

Carbocyclic Nucleoside Synthesis

This compound and its derivatives are key intermediates in the synthesis of carbocyclic nucleosides.[13] These are nucleoside analogues where the furanose sugar ring is replaced by a cyclopentane or cyclopentene ring. This structural modification often imparts increased metabolic stability and can lead to potent antiviral or anticancer activity.[1][7] The synthesis of these compounds often involves the stereoselective introduction of the nucleobase onto a functionalized cyclopentane scaffold derived from chiral precursors like this compound.

Caption: General synthetic strategy for carbocyclic nucleosides using a chiral cyclopentanol precursor.

Conclusion

This compound is a versatile and valuable chiral building block in organic synthesis. Its well-defined stereochemistry and the reactivity of its hydroxyl group provide a powerful handle for the construction of complex molecular architectures. The stereoselective synthesis of this compound, primarily through the reduction of 2-methylcyclopentanone, allows for the preparation of enantiomerically enriched material. Its application in the synthesis of prostaglandins and carbocyclic nucleosides highlights its importance in the development of new therapeutic agents. This guide provides a foundational understanding of the chemistry of this compound, intended to aid researchers and drug development professionals in leveraging this important chiral synthon.

References

Methodological & Application

The Pivotal Role of cis-2-Methylcyclopentanol in Chiral Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Modern Drug Discovery

In the landscape of pharmaceutical and life sciences research, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. The biological activity of a drug molecule is intrinsically linked to its ability to interact with specific chiral receptors and enzymes in the body. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. cis-2-Methylcyclopentanol, a seemingly simple cyclic alcohol, has emerged as a versatile and highly valuable chiral building block in the asymmetric synthesis of complex molecules, including potent pharmaceuticals. Its rigid cyclopentane framework and the cis relationship between the methyl and hydroxyl groups provide a well-defined stereochemical platform for the construction of intricate molecular architectures.

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the utilization of this compound as a chiral building block. We will delve into its stereoselective synthesis and resolution, and showcase its application in the synthesis of high-value molecules, underscoring the causality behind experimental choices and ensuring the trustworthiness of the described protocols.

Part 1: Accessing Enantiomerically Pure this compound

The journey to utilizing this compound as a chiral building block begins with obtaining it in high enantiomeric purity. Two primary strategies are employed: stereoselective synthesis from a prochiral precursor and resolution of a racemic mixture.

Diastereoselective Reduction of 2-Methylcyclopentanone

A common and efficient method to produce this compound is through the diastereoselective reduction of the prochiral ketone, 2-methylcyclopentanone. The choice of reducing agent is critical in controlling the stereochemical outcome. Sterically hindered hydride reagents, such as L-Selectride®, favor attack from the less hindered face of the carbonyl group, leading to the formation of the cis-isomer as the major product.[1]

Mechanism of Diastereoselective Reduction:

The diastereoselectivity of the reduction is governed by steric hindrance. The methyl group on the cyclopentanone ring creates a stereochemically biased environment. L-Selectride®, with its bulky tri-sec-butylborohydride structure, preferentially delivers a hydride ion from the face opposite to the methyl group, resulting in the hydroxyl group being on the same side as the methyl group, thus forming the cis-isomer.

G cluster_0 Diastereoselective Reduction of 2-Methylcyclopentanone Ketone 2-Methylcyclopentanone TransitionState Transition State (Hydride attack from less hindered face) Ketone->TransitionState Hydride delivery Product This compound TransitionState->Product Reagent L-Selectride® Reagent->TransitionState G Racemate Racemic this compound ((R,S)-alcohol) Enzyme Lipase (e.g., Novozym 435) Racemate->Enzyme R_Ester (R)-Ester Enzyme->R_Ester Fast Reaction S_Alcohol (S)-Alcohol Enzyme->S_Alcohol Slow Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Enzyme Separation Separation (Chromatography) R_Ester->Separation S_Alcohol->Separation G Start Enantiopure this compound Step1 Functional Group Interconversion (e.g., conversion of OH to a leaving group) Start->Step1 Step2 Nucleophilic Substitution (Introduction of a nucleobase precursor) Step1->Step2 Step3 Further Functionalization and Deprotection Step2->Step3 Product Carbocyclic Nucleoside Analogue Step3->Product

References

Introduction: The Strategic Value of cis-2-Methylcyclopentanol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of cis-2-methylcyclopentanol.

This compound is a cyclic alcohol featuring a five-membered carbocyclic ring with a methyl group and a hydroxyl group situated on the same face of the ring.[1] This specific stereochemical arrangement is not merely a structural curiosity; it imparts a distinct reactivity profile that makes it a valuable chiral building block and stereochemical director in modern organic synthesis. The fixed cis relationship between the two substituents provides a predictable steric environment, enabling chemists to control the stereochemical outcome of subsequent transformations. This guide explores the multifaceted applications of this compound, offering detailed protocols and mechanistic insights for its effective use in the synthesis of complex molecules. From its role as a precursor for chiral ligands to its utility in diastereoselective reactions, this molecule serves as a versatile tool for constructing intricate molecular architectures.[2][3]

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of a reagent is paramount for its successful application and for ensuring laboratory safety. This compound is typically a colorless liquid with moderate solubility in water and good solubility in common organic solvents.[1][4]

PropertyValueReference
CAS Number 25144-05-2[4][5]
Molecular Formula C₆H₁₂O[1][4]
Molecular Weight 100.16 g/mol [4]
Appearance Colorless liquid[1][4]
Boiling Point 115-120 °C[4]
Solubility Moderately soluble in water; soluble in ether, acetone.[4]

Handling and Storage:

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid skin contact. Work in a well-ventilated fume hood.[4]

  • Storage: Store in a tightly sealed container at room temperature, protected from light and moisture. The compound is sensitive to strong oxidizing agents.[4]

Application 1: A Chiral Precursor for Nitrogen-Containing Heterocycles

The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of chiral molecules where the cyclopentane ring forms a core structural motif. A key strategy involves the functionalization of the hydroxyl group to introduce other atoms with controlled stereochemistry, which can then be used in cyclization reactions.

Conceptual Workflow: From Alcohol to Heterocycle

This workflow illustrates the transformation of a related cyclopentanol derivative into a bicyclic nitrogen heterocycle, a common scaffold in medicinal chemistry. The principles are directly applicable to derivatives of this compound. The key steps involve nucleophilic substitution to introduce a nitrogen-containing moiety, followed by a metal-catalyzed intramolecular cyclization.

G cluster_0 Step 1: Activation & Substitution cluster_1 Step 2: Deprotection cluster_2 Step 3: Sulfonylation & Cyclization A trans-2-(2-propenyl)cyclopentanol B Phthalimide, PPh₃, DEAD (Mitsunobu Reaction) A->B Reagents C N-Substituted Phthalimide A->C B->C Intermediate D Hydrazine (N₂H₄) C->D Reagent E cis-2-(2-propenyl)cyclopentylamine C->E D->E Product F p-Toluenesulfonyl Chloride (TsCl) E->F Reagent G Tosylated Amine E->G F->G Intermediate H Pd(II) Catalyst G->H Catalyst I cis-N-Tosyl-3-methyl- 2-azabicyclo[3.3.0]oct-3-ene G->I H->I Final Product

Caption: Synthetic workflow for a chiral heterocycle.

Protocol 1: Synthesis of cis-1-N-Tosyl-2-(2-propenyl)cyclopentylamine

This protocol details the synthesis of a tosylated amine, a key intermediate for palladium(II)-catalyzed cyclization, starting from the corresponding amine.[6] The synthesis of the precursor amine itself can be achieved from a cyclopentanol derivative via a Mitsunobu reaction, which proceeds with an inversion of stereochemistry.[6]

Materials:

  • cis-2-(2-propenyl)cyclopentylamine

  • Pyridine (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottomed flask with sidearm and serum cap

  • Cannula for solvent transfer

Procedure:

  • Setup: Equip a 100-mL, one-necked, round-bottomed flask with a magnetic stir bar, a sidearm with a stopcock, and a serum cap.

  • Initial Charge: Charge the flask with 8.00 g (64 mmol) of cis-2-(2-propenyl)cyclopentylamine.

  • Inert Atmosphere: Evacuate the system and backfill with argon gas.

  • Solvent Addition: Add 50 mL of anhydrous pyridine via cannula.

  • Cooling: Cool the flask in an ice-water bath.

  • Reagent Addition: Remove the stopcock and add 12.58 g (66 mmol) of p-toluenesulfonyl chloride to the reaction mixture. Replace the stopcock immediately.

  • Reaction: Allow the reaction to stir in the ice bath, gradually warming to room temperature overnight.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing 250 mL of ethyl ether and 250 mL of water.

    • Wash the organic layer sequentially with 250 mL of 10% HCl (aq) (three times), 250 mL of saturated NaHCO₃ (aq), and 250 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting tosylated amine can be further purified by recrystallization or chromatography as needed for subsequent steps.[6]

Causality and Insights:

  • Pyridine's Role: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction, driving the sulfonylation to completion.

  • Stereochemistry: The stereocenter from the starting amine is retained throughout this transformation, highlighting the utility of this pathway for transferring chirality.

Application 2: Stereochemical Control in Elimination Reactions

The rigid cis stereochemistry of the methyl and hydroxyl groups in 2-methylcyclopentanol profoundly influences the regiochemical outcome of elimination reactions. This control is a classic example of how stereochemistry dictates reactivity, particularly in E2 (bimolecular elimination) reactions, which are highly stereospecific.

Mechanistic Insight: The Anti-Periplanar Requirement

The E2 mechanism requires the leaving group and the proton being abstracted to be in an anti-periplanar conformation (a dihedral angle of 180°). In the case of this compound, after converting the hydroxyl into a good leaving group (e.g., a tosylate), this conformational requirement can only be met for the proton on the adjacent tertiary carbon, leading predominantly to the more substituted alkene (1-methylcyclopentene), following Zaitsev's rule.[7] Conversely, the trans isomer, under the same E2 conditions, preferentially forms the less substituted alkene (3-methylcyclopentene) because the anti-periplanar requirement is met by a proton on the methylene carbon.[7][8]

E2_Mechanism cluster_cis cis-2-Methylcyclopentyl Tosylate cluster_transition E2 Transition State cluster_product Major Product cis_start ts cis_start->ts NaOCH₃ cis_label OTs and Me are cis prod ts->prod Elimination ts_label Base abstracts anti-periplanar H prod_label 1-Methylcyclopentene (Zaitsev Product)

Caption: E2 elimination of cis-2-methylcyclopentyl tosylate.

Protocol 2: Stereoselective Synthesis of 1-Methylcyclopentene

This two-step protocol transforms this compound into 1-methylcyclopentene, demonstrating predictable regiochemical control.

Step A: Tosylation of this compound

Materials:

  • This compound

  • Pyridine (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM, anhydrous)

  • Ice-water bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and pyridine (1.5 eq) in a round-bottomed flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add TsCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.

  • Perform an aqueous workup by washing the mixture with cold 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude cis-2-methylcyclopentyl tosylate, which can often be used in the next step without further purification.

Step B: E2 Elimination

Materials:

  • Crude cis-2-methylcyclopentyl tosylate

  • Sodium methoxide (NaOCH₃)

  • Methanol (anhydrous)

Procedure:

  • Dissolve the crude tosylate from Step A in anhydrous methanol.

  • Add sodium methoxide (1.5 eq) to the solution at room temperature.

  • Heat the mixture to reflux and monitor the reaction by GC or TLC for the disappearance of the tosylate.

  • After completion, cool the reaction to room temperature and quench by adding water.

  • Extract the product with a low-boiling-point solvent like pentane.

  • Wash the combined organic extracts with water and brine, then dry over Na₂SO₄.

  • The product, 1-methylcyclopentene, is volatile. It can be carefully isolated by fractional distillation if high purity is required.

Application 3: Derivatization via Esterification

The hydroxyl group of this compound is readily derivatized, most commonly through esterification, to produce intermediates for further synthesis or to create final target molecules such as flavor and fragrance compounds.[4] The synthesis of cis-2-methylcyclopentyl acetate is a straightforward example of this transformation.[9]

Protocol 3: Fischer Esterification to Synthesize cis-2-Methylcyclopentyl Acetate

Fischer esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid.[10] To favor the formation of the ester, the reaction is typically run with an excess of one reagent or by removing water as it forms.[10]

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Heating mantle and reflux condenser

  • Sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or ethyl acetate for extraction

Procedure:

  • Setup: In a round-bottomed flask, combine this compound (1.0 eq) and an excess of glacial acetic acid (3-5 eq).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.[11]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress can be monitored by TLC.

  • Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (2-3 times).

  • Neutralization: Combine the organic layers and wash them carefully with a saturated NaHCO₃ solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Continue washing until no more CO₂ gas evolves.

  • Final Wash and Drying: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude cis-2-methylcyclopentyl acetate can be purified by distillation to yield a pure product.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its defined stereochemistry provides a reliable platform for introducing and controlling chirality in target molecules. The protocols and mechanistic discussions presented here demonstrate its utility in constructing complex cyclic and heterocyclic systems, directing the outcome of stereospecific reactions, and serving as a readily derivatizable scaffold. For researchers in medicinal chemistry and natural product synthesis, a thorough understanding of the principles governing its reactivity is a valuable asset for the rational design of efficient and stereoselective synthetic routes.

References

dehydration of cis-2-Methylcyclopentanol to 1-methylcyclopentene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective Dehydration of cis-2-Methylcyclopentanol to 1-Methylcyclopentene

Authored by: A Senior Application Scientist

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the acid-catalyzed dehydration of this compound. The primary objective is the synthesis of 1-methylcyclopentene, the thermodynamically favored Zaitsev product. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines methods for product characterization, and offers insights into troubleshooting and optimization.

Introduction and Significance

The dehydration of alcohols is a fundamental and extensively utilized transformation in organic synthesis for the formation of carbon-carbon double bonds. The conversion of cyclic alcohols, such as 2-methylcyclopentanol, into their corresponding alkenes is a classic example of an elimination reaction. This specific reaction is an excellent model for studying the principles of regioselectivity, carbocation stability, and the application of Zaitsev's rule.[1][2] The major product, 1-methylcyclopentene, serves as a versatile intermediate in the synthesis of more complex molecules and polymers.[3] Understanding the factors that control the product distribution between 1-methylcyclopentene and its isomer, 3-methylcyclopentene, is crucial for synthetic efficiency.

Mechanistic Insights: The E1 Pathway and Zaitsev's Rule

The acid-catalyzed dehydration of a secondary alcohol like this compound proceeds predominantly through an E1 (Elimination, Unimolecular) mechanism.[4][5][6] This is a stepwise process involving a carbocation intermediate, which dictates the regiochemical outcome of the reaction.

The Three-Step E1 Mechanism:

  • Protonation of the Alcohol: The reaction is initiated by the rapid and reversible protonation of the hydroxyl group by the acid catalyst (e.g., H₃PO₄ or H₂SO₄). This converts the poor leaving group, hydroxide (-OH), into an excellent leaving group, water (H₂O).[5][7][8]

  • Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water in the slow, rate-determining step to form a secondary carbocation intermediate.[4][6] The stability of this carbocation is a key factor influencing the reaction rate.

  • Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (H₂PO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the carbocation. This results in the formation of a π-bond and regenerates the acid catalyst.[4][6]

Regioselectivity and Zaitsev's Rule:

The carbocation intermediate has two distinct types of beta-protons that can be removed. Abstraction of a proton from the methyl group is not possible for forming a C=C bond within the ring. Therefore, elimination occurs from one of two positions on the cyclopentane ring:

  • Path A (Zaitsev Product): Removal of the proton from the tertiary carbon (C1) yields 1-methylcyclopentene , a trisubstituted and more thermodynamically stable alkene.

  • Path B (Hofmann-like Product): Removal of a proton from the secondary carbon (C3) yields 3-methylcyclopentene , a disubstituted and less stable alkene.

According to Zaitsev's Rule , elimination reactions that can produce isomeric alkenes tend to favor the formation of the more substituted, and thus more stable, alkene.[1][2][9] Therefore, 1-methylcyclopentene is the major product of this reaction.[10][11] The E1 mechanism, proceeding through a planar carbocation, is not stereospecific; thus, both cis- and trans-2-methylcyclopentanol yield the same major product under these E1 conditions.[12]

E1_Mechanism E1 Dehydration of this compound cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Determining) cluster_2 Step 3: Deprotonation Alcohol This compound Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol + H⁺ Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H₂O Product_Major 1-Methylcyclopentene (Major, Zaitsev Product) Carbocation->Product_Major - H⁺ (from C1) Product_Minor 3-Methylcyclopentene (Minor Product) Carbocation->Product_Minor - H⁺ (from C3)

Caption: The E1 mechanism for the dehydration of this compound.

Experimental Application and Protocols

This protocol details the synthesis, workup, and purification of 1-methylcyclopentene. Phosphoric acid is often preferred over sulfuric acid as it is less prone to cause charring and oxidation side reactions.[10]

Table 1: Physical Properties of Reactant and Products

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound100.16151-152
1-Methylcyclopentene82.1475-77[13]
3-Methylcyclopentene82.1465-66[13]
Materials and Reagents
  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Boiling chips

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 25-mL or 50-mL Round-bottom flask

  • Fractional distillation apparatus (Hickman still or standard setup)

  • Heating mantle with controller

  • Separatory funnel

  • Ice bath

Detailed Protocol
  • Reaction Setup:

    • To a 25-mL round-bottom flask, add 5.0 mL of this compound and 1.5 mL of 85% phosphoric acid.[14]

    • Add 2-3 boiling chips to ensure smooth boiling.

    • Assemble a fractional distillation apparatus, ensuring the collection flask is cooled in an ice bath to minimize evaporation of the volatile alkene products.[10]

  • Dehydration and Distillation:

    • Gently heat the reaction mixture using a heating mantle.

    • The lower-boiling alkene products will begin to distill as they are formed. This simultaneous removal shifts the reaction equilibrium toward the products, in accordance with Le Châtelier's principle.[10][15]

    • Carefully control the rate of heating to keep the distillation head temperature below 90-95°C.[16] This prevents the co-distillation of the starting alcohol.

    • Continue the distillation until no more liquid is collected, but do not distill to dryness.

  • Product Workup:

    • Transfer the cooled distillate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 10 mL of water to remove the bulk of the phosphoric acid.

      • 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).

      • 10 mL of brine to aid in breaking any emulsions and to begin drying the organic layer.

    • Separate the organic layer (top layer) carefully.

  • Drying and Isolation:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate, swirl, and let it stand for 10-15 minutes to remove residual water.[16]

    • Decant or filter the dried liquid into a pre-weighed, clean, dry flask.

    • Determine the mass and calculate the crude yield of the product mixture. For higher purity, the product can be further purified by a final fractional distillation.[10]

Workflow Experimental Workflow cluster_setup Reaction Setup cluster_reaction Dehydration & Distillation cluster_workup Workup cluster_isolation Isolation & Analysis A Combine 2-Methylcyclopentanol, 85% H₃PO₄, and boiling chips in a round-bottom flask. B Assemble fractional distillation apparatus. A->B C Cool receiving flask in an ice bath. B->C D Heat mixture gently. Distill products as they form (Head temp < 95°C). C->D E Transfer distillate to separatory funnel. D->E F Wash sequentially with: 1. Water 2. Sat. NaHCO₃ 3. Brine E->F G Separate organic layer. F->G H Dry organic layer over anhydrous MgSO₄. G->H I Decant/Filter to obtain crude product. H->I J Characterize via GC-MS, FTIR, and NMR. I->J

Caption: Step-by-step workflow for the synthesis of 1-methylcyclopentene.

Product Characterization and Data Analysis

Proper characterization is essential to confirm the identity of the products and determine the regioselectivity of the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for analyzing the product mixture. GC separates the components based on their boiling points, allowing for the quantification of the 1-methylcyclopentene and 3-methylcyclopentene isomers.[13][16] The mass spectrometer provides fragmentation patterns that confirm the molecular weight and structure of each isomer.[17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to confirm the functional group transformation. The product spectrum should exhibit a complete disappearance of the broad O-H stretching band from the starting alcohol (~3400-3650 cm⁻¹) and the appearance of characteristic alkene peaks.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for unambiguous structure elucidation.[20]

Table 2: Key Spectroscopic Data for Reactant and Products

CompoundFTIR (cm⁻¹)¹H NMR (δ, ppm)
This compound~3400 (broad, O-H), ~2960 (sp³ C-H)3.8-4.0 (m, 1H, CH-OH), 0.9-1.0 (d, 3H, CH₃)
1-Methylcyclopentene~3040 (=C-H), ~2960 (sp³ C-H), ~1650 (C=C)[18][21][22]~5.4 (t, 1H, =CH), ~2.2 (m, 4H, allylic CH₂), ~1.7 (s, 3H, =C-CH₃)[20][23]
3-Methylcyclopentene~3030 (=C-H), ~2960 (sp³ C-H), ~1640 (C=C)~5.7 (m, 2H, =CH), ~2.5 (m, 1H, allylic CH), ~1.1 (d, 3H, CH-CH₃)[20]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; loss of volatile product during workup.Ensure adequate heating time. Keep the collection flask well-chilled in an ice bath throughout the distillation and workup.
Charring/Polymerization Excessive heat; use of overly aggressive acid (H₂SO₄).Control heating carefully with a heating mantle and controller. Use 85% H₃PO₄ as the catalyst.[10]
Contamination with Alcohol Distillation temperature was too high.Maintain the distillation head temperature below 95°C to prevent co-distillation of the starting material.[16]
Poor Product Ratio Thermodynamic equilibrium not reached.Ensure sufficient reaction time at a controlled temperature to favor the formation of the more stable Zaitsev product.

Conclusion

The acid-catalyzed dehydration of this compound is a reliable and illustrative method for synthesizing 1-methylcyclopentene. The reaction proceeds via an E1 mechanism, and its regiochemical outcome is governed by Zaitsev's rule, leading to the preferential formation of the more substituted and thermodynamically stable alkene. By employing a fractional distillation setup to remove the products as they form, the reaction can be efficiently driven to completion. The protocols and analytical methods described herein provide a robust framework for successfully performing this synthesis and accurately characterizing its products, making it a valuable procedure for both academic and industrial laboratories.

References

Application Notes and Protocols for the Oxidation of cis-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed application notes and protocols for the oxidation of cis-2-methylcyclopentanol to 2-methylcyclopentanone. This transformation is a fundamental process in organic synthesis, often employed in the generation of key intermediates for pharmaceuticals and other complex molecules. The choice of oxidant and reaction conditions is critical to ensure high yield and purity, and to avoid potential side reactions. This document explores several robust and widely used oxidation methodologies, offering insights into their mechanisms, practical execution, and expected outcomes.

Introduction: The Synthetic Importance of 2-Methylcyclopentanone

2-Methylcyclopentanone is a valuable chiral building block in organic synthesis. The five-membered ring structure is a common motif in a variety of natural products and biologically active compounds. The controlled oxidation of the readily available this compound presents a direct route to this important ketone. As this compound is an achiral meso compound, its oxidation will produce a racemic mixture of (R)- and (S)-2-methylcyclopentanone. However, the conditions of the oxidation must be carefully selected to prevent epimerization at the C2 position, which could complicate purification and subsequent stereoselective reactions.

This guide will detail three primary oxidation strategies: Jones Oxidation, Swern Oxidation, and Dess-Martin Periodinane (DMP) Oxidation. Each method offers distinct advantages and is suited for different experimental constraints, such as scale, substrate sensitivity, and desired purity.

Comparative Overview of Oxidation Methods

The selection of an appropriate oxidizing agent is paramount for the successful conversion of this compound. The table below provides a comparative summary of the key features of the methods detailed in this guide.

Oxidation MethodReagentsTypical ConditionsAdvantagesDisadvantages
Jones Oxidation CrO₃, H₂SO₄, Acetone0 °C to room temperatureInexpensive, powerful oxidant, high yields.[1][2]Harsh acidic conditions, uses toxic Cr(VI), can lead to side reactions with sensitive functional groups.[2]
Swern Oxidation (COCl)₂, DMSO, Et₃N-78 °C to room temperatureMild conditions, high yields, avoids heavy metals.[3][4]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, requires careful control of reagent addition.[4]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room temperatureMild, neutral pH, short reaction times, high chemoselectivity.[5][6]Reagent is expensive and potentially explosive, workup can be challenging on a large scale.[7]
PCC Oxidation Pyridinium Chlorochromate (PCC)Room temperatureMilder than Jones reagent, good for acid-sensitive substrates when buffered.[8]Uses toxic Cr(VI), can be acidic.[9]

Detailed Experimental Protocols

Jones Oxidation: A Powerful and Cost-Effective Approach

The Jones oxidation is a classic and robust method for oxidizing secondary alcohols to ketones.[2][10] It utilizes chromic acid, generated in situ from chromium trioxide and sulfuric acid in acetone.[1] The reaction is typically fast and high-yielding.

Causality of Experimental Choices: The use of acetone as a solvent is crucial as it is miscible with the aqueous Jones reagent and dissolves the organic substrate. The reaction is performed at low temperatures initially to control the exothermic nature of the oxidation. The persistence of the orange color of Cr(VI) indicates that the alcohol has been fully consumed. Isopropanol is used to quench the excess oxidant, as it is a secondary alcohol that is readily oxidized.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation (Jones Reagent): In a fume hood, cautiously add 23 mL of concentrated sulfuric acid to a beaker containing 26.7 g of chromium trioxide (CrO₃). Slowly and with vigorous stirring, add this mixture to 50 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add a solution of this compound (5.0 g, 50 mmol) in 100 mL of acetone.

  • Oxidation: Cool the flask in an ice-water bath to 0-5 °C. Add the prepared Jones reagent dropwise from the dropping funnel, maintaining the internal temperature below 20 °C. A greenish precipitate of chromium(III) salts will form. Continue the addition until a faint orange color persists in the reaction mixture, indicating an excess of the oxidant.

  • Quenching: After the addition is complete, continue stirring for 30 minutes at room temperature. Quench the excess Jones reagent by the dropwise addition of isopropanol until the orange color disappears and the solution turns uniformly green.

  • Work-up: Remove the acetone by rotary evaporation. Add 50 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-methylcyclopentanone can be purified by fractional distillation (boiling point ~139 °C) to afford the pure product.[11]

Self-Validation: The distinct color change from orange/red (Cr(VI)) to green (Cr(III)) provides a clear visual indicator of the reaction's progress and completion.[2] Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) can confirm the disappearance of the starting material.

Stereochemical Considerations: While the acidic conditions of the Jones oxidation can potentially lead to epimerization of the chiral center in the product, for 2-methylcyclopentanone, this is a concern primarily if the product is to be used in subsequent stereospecific reactions.[12] The initial product will be a racemic mixture.

Swern Oxidation: A Mild, Metal-Free Alternative

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[3][4] Its mild, low-temperature conditions make it ideal for substrates with sensitive functional groups.

Causality of Experimental Choices: The reaction is conducted at -78 °C to ensure the stability of the reactive intermediate, the chlorosulfonium salt, which forms from DMSO and oxalyl chloride.[3] Triethylamine is added to deprotonate the intermediate alkoxysulfonium salt, leading to the formation of the ketone. Using a bulkier base like diisopropylethylamine can help minimize epimerization at the α-carbon.[13]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a fume hood, to a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 100 mL of anhydrous dichloromethane. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add oxalyl chloride (4.4 mL, 50 mmol) to the stirred dichloromethane, followed by the dropwise addition of dimethyl sulfoxide (7.1 mL, 100 mmol). Stir the mixture for 15 minutes at -78 °C.

  • Addition of Alcohol: Add a solution of this compound (4.0 g, 40 mmol) in 20 mL of anhydrous dichloromethane dropwise over 10 minutes, ensuring the internal temperature remains below -60 °C.

  • Formation of Ketone: After stirring for 30 minutes, add triethylamine (28 mL, 200 mmol) dropwise. The reaction mixture will become thick. Continue stirring for another 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction by adding 50 mL of water. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

Self-Validation: The formation of the gaseous byproducts (CO and CO₂) and the foul-smelling dimethyl sulfide are indicators of the reaction's progression.[3] TLC or GC analysis should show the clean conversion of the starting alcohol to the ketone.

Stereochemical Considerations: The Swern oxidation is known for its mild conditions, which generally preserve the stereochemical integrity of chiral centers alpha to the carbonyl group. The degree of racemization is typically low.[14]

Dess-Martin Periodinane (DMP) Oxidation: A Versatile and Selective Method

The Dess-Martin oxidation utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane or DMP), as the oxidizing agent.[5] This method is prized for its mildness, neutral pH conditions, and high chemoselectivity.[6]

Causality of Experimental Choices: Dichloromethane is a common solvent due to its ability to dissolve both the substrate and the DMP reagent. The reaction is typically run at room temperature, making it experimentally convenient. The workup involves quenching the reaction and removing the iodine-containing byproducts.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add a solution of this compound (4.0 g, 40 mmol) in 100 mL of anhydrous dichloromethane.

  • Oxidation: Add Dess-Martin periodinane (20.3 g, 48 mmol) to the solution in one portion. Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pour it into a separatory funnel containing a saturated solution of sodium bicarbonate (100 mL) and sodium thiosulfate (10 g). Shake the funnel vigorously until the layers are clear.

  • Purification: Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by fractional distillation.

Self-Validation: The disappearance of the starting alcohol and the appearance of the ketone product can be easily monitored by TLC, staining with an appropriate indicator (e.g., potassium permanganate).

Stereochemical Considerations: The neutral and mild conditions of the Dess-Martin oxidation are excellent for preserving the stereochemical integrity of sensitive substrates.[9]

Visualization of Reaction Mechanisms and Workflows

General Mechanism of Secondary Alcohol Oxidation

The oxidation of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon bearing the hydroxyl group.

Oxidation_Mechanism cluster_start Starting Material cluster_process Oxidation Process cluster_product Product Secondary_Alcohol R-CH(OH)-R' Ketone R-C(=O)-R' Secondary_Alcohol->Ketone - 2H Oxidizing_Agent [O]

Caption: General transformation of a secondary alcohol to a ketone.

Experimental Workflow for Oxidation and Purification

The following diagram illustrates a typical workflow for the oxidation of this compound and the subsequent purification of the 2-methylcyclopentanone product.

Workflow Start This compound in Solvent Add_Oxidant Add Oxidizing Agent (e.g., Jones, DMP, Swern Reagents) Start->Add_Oxidant Reaction Stir at Appropriate Temperature Add_Oxidant->Reaction Monitor Monitor by TLC/GC Reaction->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Product Pure 2-Methylcyclopentanone Purification->Product

Caption: General experimental workflow for oxidation reactions.

Characterization of 2-Methylcyclopentanone

The final product, 2-methylcyclopentanone, should be characterized to confirm its identity and purity.

PropertyValueSource
Molecular Formula C₆H₁₀O[14][15]
Molecular Weight 98.14 g/mol [11][15]
Boiling Point 139 °C[11]
Density 0.917 g/mL at 25 °C[11]
Refractive Index n20/D 1.435[11]
Appearance Colorless liquid[14]
¹H NMR Spectral data available[13]
¹³C NMR Spectral data available[8]
IR Spectrum Spectral data available[3]
Mass Spectrum Spectral data available[8]

Conclusion

The oxidation of this compound to 2-methylcyclopentanone can be effectively achieved using a variety of methods. The choice of oxidant will depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. For a robust, cost-effective, and scalable synthesis, Jones oxidation is a strong candidate. For milder conditions and to avoid heavy metals, Swern oxidation is an excellent choice, provided the necessary cryogenic setup is available. Dess-Martin periodinane oxidation offers exceptional mildness and selectivity, making it ideal for sensitive substrates in small to medium-scale preparations. Careful execution of the chosen protocol and appropriate purification will yield high-purity 2-methylcyclopentanone for downstream applications in research and development.

References

Application Notes and Protocols for the Esterification of cis-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of cis-2-Methylcyclopentyl Esters

The esterification of cis-2-methylcyclopentanol is a pivotal transformation in synthetic organic chemistry, providing access to a class of chiral molecules with significant applications in the pharmaceutical and fragrance industries. The stereochemistry of the cyclopentane ring, with the methyl and hydroxyl groups in a cis relationship, presents both a challenge and an opportunity for chemists. The ability to control the stereochemical outcome of the esterification reaction is paramount, as the biological activity and olfactory properties of the resulting esters are often highly dependent on their three-dimensional structure.

This comprehensive guide provides detailed application notes and protocols for the various methods of esterifying this compound. We will delve into the mechanistic underpinnings of each reaction, offering insights into the selection of reagents and reaction conditions to achieve the desired stereochemical outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cis-2-methylcyclopentyl esters in their work.

Stereochemical Considerations: Retention vs. Inversion

A critical aspect of the esterification of a chiral secondary alcohol like this compound is the stereochemical fate of the carbinol center. The choice of reaction conditions dictates whether the original stereochemistry is retained or inverted. This control is fundamental for the synthesis of specific diastereomers.

  • Retention of Stereochemistry: In reactions proceeding with retention, the incoming acyl group replaces the hydroxyl group without altering the spatial arrangement of the substituents on the chiral carbon. This is typically observed in reactions where the C-O bond of the alcohol is not cleaved, such as the Fischer esterification and the Steglich esterification. To synthesize a cis-ester from this compound, a method that proceeds with retention is required.

  • Inversion of Stereochemistry: Reactions that proceed via an S(_N)2 mechanism at the chiral carbon will result in an inversion of stereochemistry. The Mitsunobu reaction is a classic example of such a transformation.[1][2][3] This powerful technique allows for the synthesis of a trans-ester from a cis-alcohol, or, more relevant to our topic, a cis-ester from a trans-alcohol.

The following diagram illustrates the two stereochemical pathways for the esterification of 2-methylcyclopentanol.

G cluster_0 Retention of Stereochemistry cluster_1 Inversion of Stereochemistry cis-2-Methylcyclopentanol_ret This compound cis-Ester_ret cis-Ester cis-2-Methylcyclopentanol_ret->cis-Ester_ret Fischer Esterification Steglich Esterification trans-2-Methylcyclopentanol_inv trans-2-Methylcyclopentanol cis-Ester_inv cis-Ester trans-2-Methylcyclopentanol_inv->cis-Ester_inv Mitsunobu Reaction G Start This compound + Carboxylic Acid + H+ Protonation Protonated Carboxylic Acid Start->Protonation Protonation of Carbonyl Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack Nucleophilic attack by alcohol Proton_Transfer Protonated Tetrahedral Intermediate Nucleophilic_Attack->Proton_Transfer Proton Transfer Water_Elimination Protonated Ester + H2O Proton_Transfer->Water_Elimination Elimination of Water Deprotonation cis-Ester + H+ Water_Elimination->Deprotonation Deprotonation G Start Carboxylic Acid + DCC O-Acylisourea O-Acylisourea Intermediate Start->O-Acylisourea Activation N-Acylpyridinium N-Acylpyridinium Salt (with DMAP) O-Acylisourea->N-Acylpyridinium Acyl Transfer Ester_Formation Ester + DCU N-Acylpyridinium->Ester_Formation Nucleophilic attack by alcohol G Start PPh3 + DEAD Betaine Betaine Intermediate Start->Betaine Activation Alkoxyphosphonium Salt Betaine->Activation + Alcohol + Carboxylic Acid SN2 Ester (Inverted) + TPPO + DEAD-H2 Activation->SN2 SN2 Attack by Carboxylate

References

Application Notes and Protocols: Stereoselective Synthesis of 1-Methylcyclopentene via Tosylation and Elimination of cis-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the two-step synthesis of 1-methylcyclopentene, a valuable intermediate in organic synthesis. The protocol details the tosylation of cis-2-methylcyclopentanol and the subsequent E2 elimination of the resulting tosylate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental procedures, and data for product characterization. The methodology emphasizes stereochemical control and adherence to best practices in synthetic organic chemistry.

Introduction

The transformation of alcohols into alkenes is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. While direct dehydration of alcohols is possible, it often leads to a mixture of products and is prone to carbocation rearrangements. A more controlled and reliable approach involves a two-step sequence: conversion of the alcohol to a sulfonate ester, such as a tosylate, followed by a base-induced elimination. This method offers superior regiochemical and stereochemical control.[1][2]

This application note focuses on the synthesis of 1-methylcyclopentene from this compound. The initial step involves the conversion of the hydroxyl group, a poor leaving group, into a tosylate, an excellent leaving group, using p-toluenesulfonyl chloride (TsCl) in the presence of pyridine.[1][2] This reaction proceeds with retention of configuration at the stereocenter. The subsequent step is an E2 elimination reaction, where a base is used to abstract a proton and displace the tosylate leaving group, forming the alkene. The stereochemistry of the starting material and the conformational constraints of the cyclopentane ring play a crucial role in determining the regiochemical outcome of the elimination, favoring the formation of the thermodynamically more stable Zaitsev product, 1-methylcyclopentene.

Mechanistic Rationale

Part 1: Tosylation of this compound

The tosylation of an alcohol is a nucleophilic substitution reaction at the sulfur atom of tosyl chloride. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur. Pyridine serves as both a solvent and a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][3] A critical aspect of this mechanism is that the C-O bond of the alcohol remains intact, ensuring that the stereochemistry at the carbon atom bearing the hydroxyl group is retained in the resulting tosylate.[1][2]

Part 2: E2 Elimination of cis-2-Methylcyclopentyl Tosylate

The elimination of the tosylate follows a bimolecular (E2) mechanism, which is a concerted, one-step process.[4] For the E2 reaction to occur, the leaving group (tosylate) and a β-hydrogen atom must be in an anti-periplanar conformation.[3][5][6] In a cyclic system like cyclopentane, this stereoelectronic requirement dictates which β-hydrogen can be abstracted and, consequently, the position of the newly formed double bond.

In the case of cis-2-methylcyclopentyl tosylate, the molecule can adopt a conformation where the bulky tosylate group and the methyl group are pseudo-equatorial to minimize steric strain. For an anti-periplanar arrangement, a β-hydrogen must be in a pseudo-axial position relative to the pseudo-axial tosylate group in a transient conformation. There are two types of β-hydrogens: one on the carbon bearing the methyl group (C2) and two on the adjacent methylene carbon (C5). The hydrogen on C2 that is trans to the tosylate group is available for abstraction. Abstraction of this proton by a base leads to the formation of the more substituted alkene, 1-methylcyclopentene (the Zaitsev product). The hydrogens on C5 are also potential sites for abstraction, which would lead to the less substituted 3-methylcyclopentene (the Hofmann product). However, with a non-bulky base such as sodium methoxide, the transition state leading to the more thermodynamically stable Zaitsev product is favored.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₆H₁₂O100.16151-152
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.65134 (10 mmHg)
PyridineC₅H₅N79.10115
cis-2-Methylcyclopentyl tosylateC₁₃H₁₈O₃S270.35-
Sodium methoxideCH₃NaO54.02-
1-MethylcyclopenteneC₆H₁₀82.1475-76

Experimental Protocols

Protocol 1: Tosylation of this compound

Materials:

  • This compound (10.0 g, 99.8 mmol)

  • Anhydrous pyridine (50 mL)

  • p-Toluenesulfonyl chloride (20.9 g, 109.8 mmol)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (10.0 g, 99.8 mmol) and anhydrous pyridine (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (20.9 g, 109.8 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of cold 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude cis-2-methylcyclopentyl tosylate as a pale yellow oil. The product is often used in the next step without further purification.

Protocol 2: Elimination of cis-2-Methylcyclopentyl Tosylate

Materials:

  • Crude cis-2-methylcyclopentyl tosylate (from Protocol 1)

  • Anhydrous methanol (100 mL)

  • Sodium methoxide (6.5 g, 119.8 mmol)

  • Round-bottom flask (250 mL) with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude cis-2-methylcyclopentyl tosylate in 100 mL of anhydrous methanol.

  • Carefully add sodium methoxide (6.5 g, 119.8 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2 hours. Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add 100 mL of water and transfer the mixture to a separatory funnel.

  • Separate the organic layer. As 1-methylcyclopentene is volatile, a simple distillation directly from the reaction mixture can also be performed.

  • Set up a simple distillation apparatus and carefully distill the product. Collect the fraction boiling between 70-80 °C.

  • Dry the collected distillate over anhydrous CaCl₂ and perform a final fractional distillation to obtain pure 1-methylcyclopentene (boiling point: 75-76 °C).

Characterization Data

Expected ¹H and ¹³C NMR Spectral Data:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound4.15 (m, 1H), 1.95-1.40 (m, 6H), 1.25 (m, 1H), 0.95 (d, 3H)76.8, 42.5, 33.2, 28.9, 21.1, 15.6
1-Methylcyclopentene5.35 (m, 1H), 2.25 (t, 2H), 1.90 (m, 2H), 1.65 (s, 3H)145.2, 121.5, 34.8, 32.9, 23.5, 13.8
3-Methylcyclopentene (potential minor product)5.70 (m, 2H), 2.80 (m, 1H), 2.30 (m, 2H), 1.60 (m, 2H), 1.05 (d, 3H)134.5, 130.2, 40.8, 32.1, 31.8, 20.9

Visualizations

Reaction Workflow

Workflow cluster_tosylation Part 1: Tosylation cluster_elimination Part 2: Elimination A This compound B TsCl, Pyridine 0 °C, 4h A->B Reactants C cis-2-Methylcyclopentyl Tosylate B->C Product D cis-2-Methylcyclopentyl Tosylate E NaOMe, MeOH Reflux, 2h D->E Reactant F 1-Methylcyclopentene E->F Major Product

Caption: Experimental workflow for the synthesis of 1-Methylcyclopentene.

Reaction Mechanism

Mechanism cluster_step1 Tosylation (Retention) cluster_step2 E2 Elimination (Anti-periplanar) Alcohol This compound Tosylate_Intermediate cis-2-Methylcyclopentyl Tosylate Alcohol->Tosylate_Intermediate  TsCl, Pyridine Tosylate cis-2-Methylcyclopentyl Tosylate Alkene 1-Methylcyclopentene (Zaitsev Product) Tosylate->Alkene  NaOMe, MeOH

Caption: Key steps in the synthesis of 1-Methylcyclopentene.

References

Application Notes and Protocols: The Strategic Role of cis-2-Methylcyclopentanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Alcohol

In the intricate world of pharmaceutical synthesis, the selection of a starting material is a decision that dictates the efficiency, stereochemical purity, and ultimate success of a drug candidate's production. cis-2-Methylcyclopentanol, a seemingly simple cyclic alcohol, emerges as a strategic chiral building block of significant value.[1] Its utility is not merely in its carbon skeleton but in the defined spatial arrangement of its functional groups. The cis configuration, where the hydroxyl and methyl groups reside on the same face of the cyclopentane ring, provides a fixed stereochemical foundation that is critical for building complex, three-dimensional molecules.[2] This guide delves into the core applications of this compound, elucidating its role as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the realm of antiviral agents.[3][4] We will explore not just the "how" but the "why," providing detailed protocols and mechanistic insights for researchers and drug development professionals.

Section 1: Physicochemical Profile and Safe Handling

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and handling requirements is paramount. This ensures both experimental success and laboratory safety. This compound is a colorless liquid with moderate water solubility, a characteristic imparted by its polar hydroxyl group.[2]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 25144-05-2[3][5][6][7]
Molecular Formula C₆H₁₂O[2][3][6]
Molecular Weight 100.16 g/mol [1][3][8]
Appearance Colorless Liquid[2]
Boiling Point 115-120 °C[3]
Solubility Moderately soluble in water; soluble in ether, acetone[2][3]
SMILES C[C@H]1--INVALID-LINK--CCC1[2]
InChI Key BVIJQMCYYASIFP-NTSWFWBYSA-N[7][8]

Handling and Storage Protocol:

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is often recommended) away from direct light and moisture.[3]

  • Incompatibilities: The compound is sensitive to strong oxidizing agents.[3] Prolonged storage, especially if exposed to air, may lead to the formation of explosive peroxides.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[3]

Section 2: Core Application - A Chiral Precursor for Carbocyclic Nucleoside Antivirals

One of the most significant applications of cyclopentane derivatives in medicinal chemistry is in the synthesis of carbocyclic nucleosides. These are nucleoside analogues where the furanose sugar ring is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond, a common deactivation pathway for traditional nucleoside drugs. Several carbocyclic nucleosides have demonstrated potent antiviral activity, including against HIV and orthopoxviruses.[9][10][11]

This compound serves as an ideal starting point for these syntheses because its inherent stereochemistry can be transferred through a series of reactions to establish the correct spatial orientation of substituents on the cyclopentane ring, mimicking the natural sugar moiety.

Workflow: Synthesis of a Key Cyclopentenyl Intermediate

The following workflow outlines a strategic, multi-step synthesis to convert this compound into a functionalized cyclopentene intermediate, ready for coupling with a nucleobase. This process is illustrative of the logic used in pharmaceutical process development.

G A This compound B Oxidation (e.g., PCC, DMP) A->B C 2-Methylcyclopentanone B->C D α-Bromination (e.g., NBS, acid catalyst) C->D E 2-Bromo-2-methylcyclopentanone D->E F Base-induced Elimination (e.g., DBU, Li2CO3) E->F G 2-Methyl-2-cyclopenten-1-one F->G H Stereoselective Reduction (e.g., CBS reduction) G->H I cis-2-Methyl-2-cyclopenten-1-ol H->I J Activation & Coupling (e.g., Mitsunobu reaction) I->J K Carbocyclic Nucleoside Analogue J->K G cluster_0 Sₙ2 Inversion cis-Alcohol cis-Alcohol Intermediate Intermediate cis-Alcohol->Intermediate  PBr₃ trans-Bromide trans-Bromide Intermediate->trans-Bromide  Br⁻ (backside attack)

References

Introduction: Unveiling the Potential of a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to cis-2-Methylcyclopentanol in Agrochemical Research

In the landscape of agrochemical innovation, the discovery and application of novel molecular scaffolds are paramount. This compound (CAS No. 25144-05-2), a cyclic alcohol, presents itself as a significant chiral building block for the synthesis of advanced agrochemicals.[1][2] Its distinct stereochemical structure, featuring a cyclopentane ring with adjacent cis-oriented methyl and hydroxyl groups, offers a unique starting point for creating molecules with specific biological activities.[3] While not an end-product pesticide itself, its value lies in its role as a key intermediate, particularly in the development of modern fungicides.[1]

This guide provides an in-depth exploration of the established and potential applications of this compound in agrochemical research. It is designed for researchers and scientists, offering not just protocols, but the strategic rationale behind experimental design, from synthesis to bioactivity screening.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 25144-05-2[4][5][6][7]
Molecular Formula C₆H₁₂O[3][4][5]
Molecular Weight 100.16 g/mol [1][2][4]
Appearance Colorless liquid[1][3]
Boiling Point 115-120 °C[1]
Solubility Moderately soluble in water; soluble in ether, acetone[1][3]
SMILES C[C@H]1--INVALID-LINK--CCC1[3]

Part 1: Core Application - A Precursor in Fungicide Synthesis

The primary and most documented application of this compound in the agrochemical sector is its function as a precursor in the synthesis of complex fungicides.[1] The cyclopentanol moiety provides a rigid and stereochemically defined scaffold, which is crucial for precise binding to target enzymes in fungi. A notable example is its potential role in the synthesis pathway of triazole fungicides, such as metconazole, where a substituted cyclopentanol ring forms the core of the active molecule.[8]

The hydroxyl group of this compound is a key functional handle, readily allowing for etherification or esterification to build more complex structures.[1] The "cis" configuration of the methyl and hydroxyl groups dictates the three-dimensional shape of the resulting molecule, which is fundamental to its biological efficacy.

Workflow for Fungicide Precursor Synthesis

The following diagram outlines a generalized workflow for utilizing this compound as a starting material for a novel fungicide candidate.

G cluster_0 Synthesis Pathway cluster_1 Analysis & Purification A This compound (Starting Material) B Functionalization (e.g., Tosylation of -OH group) A->B C Nucleophilic Substitution (Introduction of Side Chain) B->C D Further Modification (e.g., Introduction of Triazole Ring) C->D F Reaction Monitoring (TLC, GC-MS) C->F E Final Fungicide Candidate D->E D->F E->F G Purification (Column Chromatography) F->G H Structure Verification (NMR, IR, HRMS) G->H

Caption: Generalized workflow for synthesizing a fungicide candidate from this compound.

Protocol 1: Synthesis of a Substituted Cyclopentyl Ether Intermediate

This protocol describes a hypothetical, yet plausible, two-step synthesis to create a key intermediate from this compound, illustrating its utility. This intermediate could then be further elaborated to a final fungicidal molecule.

Rationale: The conversion of the alcohol's hydroxyl group into a better leaving group (e.g., a tosylate) is a classic strategy in organic synthesis. This "activates" the position, allowing for subsequent nucleophilic substitution to build the carbon skeleton of the target molecule. This approach provides a controlled, stepwise assembly of the final product.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 4-Chlorophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

Step 1: Tosylation of this compound

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. This product is often used directly in the next step without further purification.

Step 2: Nucleophilic Substitution to Form the Ether Linkage

  • In a separate flame-dried flask under nitrogen, suspend sodium hydride (1.5 eq) in anhydrous DMF.

  • Slowly add a solution of 4-chlorophenol (1.2 eq) in anhydrous DMF to the NaH suspension at 0 °C. Stir for 30 minutes at room temperature to form the sodium phenoxide.

  • Add the crude tosylate from Step 1, dissolved in a minimal amount of anhydrous DMF, to the phenoxide solution.

  • Heat the reaction mixture to 60-70 °C and stir overnight. Monitor for the disappearance of the tosylate by TLC.

  • After the reaction is complete, cool to room temperature and carefully quench by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain the pure substituted cyclopentyl ether intermediate.

  • Verify the structure of the final product using NMR and Mass Spectrometry.

Part 2: Exploratory Research in Novel Agrochemical Activities

While its role in fungicide synthesis is most prominent, the unique structure of this compound makes it and its derivatives interesting candidates for screening in other areas of agrochemical research, such as semiochemicals and herbicides.

Potential as a Semiochemical or Pheromone Component

Semiochemicals are chemicals used by insects for communication; pheromones are a subclass used for intraspecific communication, often for mating.[9][10] Many insect pheromones are chiral alcohols or their acetate esters with specific chain lengths.[9] The defined stereochemistry of this compound makes it an intriguing scaffold for investigating new insect attractants or disruptors.

Rationale for Investigation:

  • Chirality: Biological receptors are highly specific to the stereoisomer of a signaling molecule. The defined chirality of this compound is a critical feature for potential pheromonal activity.

  • Volatility: The parent alcohol and its simple esters (e.g., acetate) have molecular weights and boiling points in the range of many known insect pheromones, suggesting they possess the necessary volatility to act as airborne signals.[1][11]

Protocol 2: Screening for Insect Olfactory Response via Electroantennography (EAG)

EAG is a technique used to measure the average output from an insect's antenna to a given chemical odor. It is a powerful primary screening tool to identify compounds that elicit an olfactory response.

Workflow Diagram for EAG Screening

G A Compound Preparation (this compound & derivatives in series of dilutions) D Stimulus Delivery (Inject compound 'puff' into air stream) A->D B Antenna Preparation (Excise from target insect pest, mount on electrodes) E Data Acquisition (Record voltage change from antenna) B->E C Air Delivery System Setup (Humidified, charcoal-filtered air stream) C->D D->E F Data Analysis (Compare response to positive/negative controls) E->F

Caption: Experimental workflow for electroantennography (EAG) screening.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound and its derivatives (e.g., cis-2-methylcyclopentyl acetate) in a high-purity solvent like hexane. Create a dilution series (e.g., 10 ng/µL, 100 ng/µL, 1000 ng/µL). Apply 10 µL of each dilution onto a small piece of filter paper and place it inside a Pasteur pipette (the stimulus cartridge).

  • Antenna Preparation: Immobilize a target insect (e.g., a common agricultural moth pest). Carefully excise one antenna at its base. Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling solution). The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the base.

  • EAG Setup: Place the mounted antenna in a continuous stream of humidified, charcoal-filtered air.

  • Stimulus Delivery: Insert the tip of the stimulus cartridge into a hole in the main air delivery tube. A puff of air is sent through the cartridge, delivering the chemical stimulus over the antenna for a short duration (e.g., 0.5 seconds).

  • Data Recording: Record the electrical potential change (depolarization) from the antenna using an amplifier and data acquisition software. This negative voltage deflection is the EAG response.

  • Controls: Use a solvent-only cartridge as a negative control and a known pheromone component for the target insect as a positive control to validate the preparation.

  • Analysis: Measure the amplitude of the EAG response (in millivolts) for each compound and concentration. Normalize the responses to the positive control. A statistically significant response compared to the solvent control indicates the compound is detected by the insect's olfactory system.

Screening for Herbicidal and Plant Growth Regulator (PGR) Activity

Many herbicides and plant growth regulators act by inhibiting specific biological pathways in plants.[12][13] A primary screen for such activity often involves a simple seed germination and seedling growth assay. This allows for rapid assessment of a compound's phytotoxicity or growth-modulating effects.[14]

Rationale for Investigation: While there is no direct literature linking this compound to herbicidal activity, its cyclic structure is a feature present in some classes of plant-active compounds. A broad-spectrum primary screen is a logical first step in exploring novel applications for any unique chemical structure. This approach can uncover unexpected biological activities.[15]

Protocol 3: Seed Germination and Seedling Growth Bioassay

This protocol assesses the effect of this compound on the germination and early growth of model plant species, representing both monocots (e.g., ryegrass) and dicots (e.g., cress).

Step-by-Step Methodology:

  • Test Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) with a small amount of a surfactant (e.g., Tween 20). Create a series of aqueous dilutions to achieve final test concentrations (e.g., 10, 100, 500, 1000 µM). Ensure the final solvent concentration is non-phytotoxic (typically ≤0.5%).

  • Assay Setup: Place a piece of filter paper in a sterile petri dish (9 cm diameter).

  • Add 5 mL of the respective test solution (or a control solution without the test compound) to each petri dish.

  • Place 20-30 seeds of a model plant (e.g., Lolium multiflorum for a monocot or Lepidium sativum for a dicot) evenly on the moistened filter paper.

  • Seal each petri dish with paraffin film to prevent evaporation.

  • Incubation: Place the petri dishes in a controlled environment growth chamber (e.g., 25°C, with a 16:8 hour light:dark cycle) for 5-7 days.

  • Data Collection: After the incubation period, record the following for each dish:

    • Germination Rate (%): Count the number of germinated seeds (radicle emergence) and express it as a percentage of the total seeds.

    • Root Length (mm): Measure the length of the primary root of at least 10 randomly selected seedlings.

    • Shoot Length (mm): Measure the length of the shoot (coleoptile for monocots, hypocotyl for dicots) of the same 10 seedlings.

  • Analysis: Calculate the mean and standard deviation for each parameter at each concentration. Determine the IC₅₀ value (the concentration that causes 50% inhibition) for germination, root growth, and shoot growth compared to the control. Significant inhibition suggests potential herbicidal activity, while significant promotion of growth at low concentrations could indicate PGR effects.

Table 2: Hypothetical Results from Seed Germination Assay

Concentration (µM)Cress Germination (%)Cress Root Length (% of Control)Ryegrass Germination (%)Ryegrass Root Length (% of Control)
0 (Control) 98 ± 2100 ± 895 ± 3100 ± 9
10 96 ± 395 ± 794 ± 498 ± 10
100 85 ± 570 ± 990 ± 588 ± 11
500 40 ± 725 ± 675 ± 665 ± 12
1000 5 ± 22 ± 155 ± 840 ± 9

Data are hypothetical and for illustrative purposes only.

Safety and Handling

When working with this compound, proper laboratory safety procedures must be followed.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety glasses).[1]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture. The compound is sensitive to strong oxidizing agents.[1]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chiral intermediate in agrochemical research, with a confirmed role in the synthesis of sophisticated fungicides. Its unique stereochemical properties provide a robust scaffold for creating biologically active molecules. Beyond this established application, its potential utility in developing novel semiochemicals for insect pest management or as a lead structure for herbicides and plant growth regulators warrants further investigation. The protocols and workflows detailed in this guide offer a strategic framework for researchers to unlock the full potential of this versatile compound.

References

Protocol for the Selective N-Methylation of cis-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the selective N-methylation of cis-2-aminocyclopentanol, a valuable building block in pharmaceutical and materials science. The primary focus is on the Eschweiler-Clarke reaction, a robust and highly chemoselective method that leverages formaldehyde and formic acid to achieve exhaustive methylation of the primary amine to the corresponding tertiary amine, N,N-dimethyl-cis-2-aminocyclopentanol, while avoiding the formation of quaternary ammonium salts and O-methylation of the secondary alcohol. An alternative method employing methyl iodide is also discussed, highlighting the necessary considerations for achieving selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable procedure for the synthesis of N-methylated aminocyclopentanol derivatives.

Introduction

N-methylation of amines is a fundamental transformation in organic synthesis, significantly impacting the pharmacological and physicochemical properties of molecules. The introduction of a methyl group on a nitrogen atom can enhance metabolic stability, improve membrane permeability, and modulate biological activity. cis-2-Aminocyclopentanol is a chiral cyclic amino alcohol with applications in the synthesis of ligands for asymmetric catalysis and as a precursor for biologically active compounds. The selective methylation of its amino group, without affecting the adjacent hydroxyl group, is a critical step in the elaboration of more complex molecular architectures.

The primary challenge in the methylation of amino alcohols is achieving chemoselectivity for the amine over the hydroxyl group. While numerous methods for N-methylation exist, many employ harsh conditions or reagents that can lead to undesired side reactions, such as O-methylation or the formation of quaternary ammonium salts. This protocol details the Eschweiler-Clarke reaction as the preferred method for the N,N-dimethylation of cis-2-aminocyclopentanol due to its high selectivity and operational simplicity.

Comparative Overview of N-Methylation Strategies

A variety of methods can be employed for the N-methylation of primary amines. The choice of method depends on the desired degree of methylation (mono- or di-methylation) and the presence of other functional groups in the molecule.

MethodMethylating AgentReductant/BaseKey AdvantagesKey Disadvantages
Eschweiler-Clarke FormaldehydeFormic AcidHigh chemoselectivity for amines, no quaternary salt formation, one-pot procedure.[1][2][3]Requires elevated temperatures, excess reagents.
Reductive Amination FormaldehydeNaBH₃CN, NaBH(OAc)₃Milder conditions than Eschweiler-Clarke.Potential for over-alkylation, requires careful control of stoichiometry.[4][5]
Direct Alkylation Methyl IodideMild Base (e.g., K₂CO₃)Can be used for mono-methylation with careful control.Risk of O-methylation and quaternary salt formation.[6][7]
Protected Methylation Methyl IodideStrong Base (e.g., NaH)High selectivity for N-methylation.Requires additional protection and deprotection steps for the hydroxyl group.[8]

Recommended Protocol: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a one-pot reductive amination that efficiently converts primary and secondary amines to their corresponding tertiary amines using an excess of formic acid and formaldehyde.[2][9][10][11] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[1][11] A key advantage of this method is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2][12] The mild acidic conditions of the reaction are also well-suited for substrates containing alcohol functionalities, as O-methylation is generally not observed.[1]

Reaction Mechanism

The mechanism of the Eschweiler-Clarke reaction for the dimethylation of a primary amine is a two-step process:

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: Monomethylation cluster_step2 Step 2: Dimethylation amine R-NH₂ iminium1 [R-N⁺H=CH₂] amine->iminium1 + CH₂O, - H₂O formaldehyde1 CH₂O secondary_amine R-NHCH₃ iminium1->secondary_amine + HCOOH, - CO₂ formic_acid1 HCOOH secondary_amine_2 R-NHCH₃ co2_1 CO₂ iminium2 [R-N⁺(CH₃)=CH₂] secondary_amine_2->iminium2 + CH₂O, - H₂O formaldehyde2 CH₂O tertiary_amine R-N(CH₃)₂ iminium2->tertiary_amine + HCOOH, - CO₂ formic_acid2 HCOOH co2_2 CO₂

Figure 1: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Experimental Workflow

Figure 2: Experimental workflow for the Eschweiler-Clarke N-methylation.

Detailed Protocol

Materials:

  • cis-2-Aminocyclopentanol (1.0 eq)

  • Formic acid (90% aqueous solution, 5.0 eq)

  • Formaldehyde (37% aqueous solution, 5.0 eq)

  • Sodium hydroxide (2 M aqueous solution)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-2-aminocyclopentanol.

  • Carefully add formic acid to the flask. An exothermic reaction may occur.

  • Add the aqueous formaldehyde solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully basify the reaction mixture to pH > 10 by adding 2 M sodium hydroxide solution while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N,N-dimethyl-cis-2-aminocyclopentanol.

Alternative Protocol: N-Methylation using Methyl Iodide

Direct N-alkylation with methyl iodide can be an effective method, particularly if mono-methylation is desired. However, careful control of the reaction conditions is crucial to minimize the formation of the di-methylated product and the undesired O-methylated side-product. The use of a mild, non-nucleophilic base is recommended to selectively deprotonate the amine in the presence of the less acidic hydroxyl group.

Experimental Considerations
  • Stoichiometry: To favor mono-methylation, use of a slight excess (1.1-1.2 equivalents) of methyl iodide is recommended. For di-methylation, a larger excess will be required.

  • Base Selection: A mild inorganic base such as potassium carbonate (K₂CO₃) is a suitable choice. Stronger bases like sodium hydride (NaH) will deprotonate both the amine and the alcohol, leading to a mixture of products unless the hydroxyl group is protected.

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is typically used.

General Procedure for Mono-N-methylation
  • Dissolve cis-2-aminocyclopentanol (1.0 eq) and potassium carbonate (2.0-3.0 eq) in acetonitrile.

  • Add methyl iodide (1.1-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Product Characterization

The successful synthesis of N,N-dimethyl-cis-2-aminocyclopentanol can be confirmed by standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Appearance of a singlet at ~2.2-2.6 ppm corresponding to the six protons of the two N-methyl groups. The N-H protons of the starting material will be absent.
¹³C NMR Appearance of a signal around 40-50 ppm corresponding to the N-methyl carbons.
IR Spectroscopy Disappearance of the N-H stretching bands (typically two bands for a primary amine around 3300-3500 cm⁻¹).[13] A broad O-H stretching band will remain.
Mass Spectrometry The molecular ion peak corresponding to the mass of N,N-dimethyl-cis-2-aminocyclopentanol will be observed.

Conclusion

This application note provides a comprehensive and practical guide for the selective N-methylation of cis-2-aminocyclopentanol. The Eschweiler-Clarke reaction is presented as the most reliable and efficient method for achieving exhaustive N,N-dimethylation with high chemoselectivity. By following the detailed protocol, researchers can confidently synthesize the desired N-methylated product in good yield and purity. The alternative method using methyl iodide offers a pathway to the mono-methylated derivative, albeit with greater challenges in controlling selectivity. The information provided herein is intended to facilitate the synthesis of valuable N-methylated building blocks for applications in drug discovery and materials science.

References

Synthesis of cis-2-Methylcyclopentyl Acetate from trans-2-Methylcyclopentanol: A Guide to Stereochemical Inversion

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The precise control of stereochemistry is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry where the biological activity of a molecule is intrinsically linked to its three-dimensional structure. This application note provides a detailed guide for the synthesis of cis-2-methylcyclopentyl acetate from its trans-2-methylcyclopentanol precursor. This transformation necessitates a stereochemical inversion at the C1 carbon, a common challenge in organic synthesis. We present two robust and well-documented protocols to achieve this inversion: the one-pot Mitsunobu reaction and a sequential two-step approach involving tosylation followed by an SN2 substitution. This document offers in-depth mechanistic insights, step-by-step experimental procedures, and a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific needs.

Introduction: The Imperative of Stereochemical Control

In the realm of drug development, enantiomers and diastereomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. The ability to selectively synthesize a desired stereoisomer is therefore not merely an academic exercise but a critical requirement for producing safe and effective therapeutic agents. The conversion of trans-2-methylcyclopentanol to cis-2-methylcyclopentyl acetate serves as an excellent model for a common synthetic operation: the inversion of a secondary alcohol's stereocenter.

This guide is designed for researchers and scientists who require a reliable method for such transformations. We will explore the underlying principles of the SN2 reaction and the Walden Inversion, which form the mechanistic basis for achieving the desired stereochemical outcome.[1][2][3][4]

Mechanistic Pathways for Stereochemical Inversion

The conversion of a trans starting material to a cis product requires an inversion of configuration at one of the stereocenters. In this case, the hydroxyl group of trans-2-methylcyclopentanol must be replaced by an acetate group through a backside attack, a hallmark of the SN2 reaction mechanism.[1][2] The hydroxyl group itself is a poor leaving group, as its departure would generate the unstable hydroxide ion.[5][6] Therefore, the core of this synthesis is to convert the -OH group into a good leaving group, enabling a subsequent SN2 displacement by an acetate nucleophile.

Method A: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and widely used one-pot method for converting primary and secondary alcohols into a variety of other functional groups, including esters, with complete inversion of stereochemistry.[7][8][9] This makes it an ideal candidate for the direct conversion of trans-2-methylcyclopentanol to cis-2-methylcyclopentyl acetate.

Mechanism: The reaction is complex but proceeds through several key steps.[8][10]

  • Triphenylphosphine (PPh₃), a strong nucleophile, attacks the diethyl azodicarboxylate (DEAD), forming a betaine intermediate.[5][10]

  • This intermediate is protonated by the carboxylic acid (acetic acid), which acts as the nucleophile in this reaction.

  • The alcohol then attacks the now-activated phosphorus atom, leading to the formation of an alkoxyphosphonium salt. This crucial step transforms the hydroxyl group into an excellent leaving group.[5][9]

  • Finally, the carboxylate anion (acetate) performs an SN2 backside attack on the carbon atom bearing the activated oxygen, displacing the triphenylphosphine oxide and inverting the stereocenter.[8][9]

Mitsunobu_Mechanism trans_alcohol trans-2-Methylcyclopentanol AcOH Acetic Acid (AcOH) PPh3 PPh₃ betaine [PPh₃-N-N-CO₂Et]⁻-CO₂Et⁺ PPh3->betaine + DEAD DEAD DEAD activated_complex Alkoxyphosphonium Salt betaine->activated_complex + trans-Alcohol + AcOH cis_ester cis-2-Methylcyclopentyl Acetate activated_complex->cis_ester + Acetate (backside attack) TPPO Triphenylphosphine Oxide activated_complex->TPPO reduced_DEAD Diethyl Hydrazinodicarboxylate activated_complex->reduced_DEAD acetate_ion Acetate Anion

Figure 1: Simplified mechanism of the Mitsunobu reaction.

Method B: Two-Step Tosylation and SN2 Substitution

A classic and highly reliable alternative is a two-step sequence. First, the alcohol is converted to a sulfonate ester, such as a tosylate, which is an excellent leaving group.[6][11] This is followed by a standard SN2 reaction with an acetate salt.

Step 1: Tosylation (Retention of Configuration) The alcohol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine. The alcohol's oxygen atom attacks the electrophilic sulfur atom of TsCl, displacing the chloride. Pyridine serves to neutralize the HCl byproduct.[11][12] Crucially, the C-O bond of the alcohol is not broken in this step, so the stereochemistry at the carbon center is retained.[6][12]

Step 2: SN2 Substitution (Inversion of Configuration) The resulting tosylate is an excellent substrate for SN2 reactions because the tosylate anion is a very stable, resonance-stabilized leaving group. When the trans-tosylate is treated with a source of acetate ions (e.g., sodium acetate), the acetate nucleophile attacks the carbon from the side opposite to the leaving group (backside attack), resulting in a complete inversion of stereochemistry to yield the desired cis-acetate product.[11][12]

Tosylation_SN2_Workflow start trans-2-Methylcyclopentanol intermediate trans-2-Methylcyclopentyl Tosylate start->intermediate  Step 1: Tosylation  TsCl, Pyridine  (Retention) final cis-2-Methylcyclopentyl Acetate intermediate->final  Step 2: SN2 Substitution  Sodium Acetate  (Inversion)

Figure 2: Workflow for the two-step tosylation and SN2 substitution.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Diethyl azodicarboxylate (DEAD) is toxic and a potential explosive; handle with care. Pyridine is flammable and has a strong, unpleasant odor.

Protocol A: Mitsunobu Reaction
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
trans-2-Methylcyclopentanol100.1610.01.00 g
Triphenylphosphine (PPh₃)262.2915.0 (1.5 eq)3.93 g
Acetic Acid (glacial)60.0515.0 (1.5 eq)0.86 mL
Diethyl Azodicarboxylate (DEAD)174.1515.0 (1.5 eq)2.37 mL
Tetrahydrofuran (THF), anhydrous--~40 mL

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add trans-2-methylcyclopentanol (1.00 g, 10.0 mmol), triphenylphosphine (3.93 g, 15.0 mmol), and acetic acid (0.86 mL, 15.0 mmol).

  • Dissolve the mixture in 30 mL of anhydrous THF and cool the flask to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (2.37 mL, 15.0 mmol) dropwise to the stirred solution over 15-20 minutes. A slight exotherm and color change may be observed.[8]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Add diethyl ether (~50 mL) to the residue. The byproduct, triphenylphosphine oxide, may precipitate. Filter the solid and wash with a small amount of cold diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure cis-2-methylcyclopentyl acetate.

Protocol B: Two-Step Tosylation and SN2 Substitution

Step 1: Synthesis of trans-2-Methylcyclopentyl Tosylate

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
trans-2-Methylcyclopentanol100.1610.01.00 g
p-Toluenesulfonyl Chloride (TsCl)190.6512.0 (1.2 eq)2.29 g
Pyridine, anhydrous79.10-~20 mL

Procedure:

  • Dissolve trans-2-methylcyclopentanol (1.00 g, 10.0 mmol) in 20 mL of anhydrous pyridine in a 50 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours. The formation of pyridinium hydrochloride salt will result in a thick slurry.

  • Work-up:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Extract the aqueous mixture with diethyl ether (3 x 40 mL).

    • Combine the organic layers and wash sequentially with cold 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (1 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of cis-2-Methylcyclopentyl Acetate

ReagentMolar Mass ( g/mol )Amount (mmol)Mass
trans-2-Methylcyclopentyl Tosylate254.34~10.0 (from Step 1)~2.54 g
Sodium Acetate (anhydrous)82.0330.0 (3.0 eq)2.46 g
Dimethylformamide (DMF), anhydrous--~30 mL

Procedure:

  • To a 100 mL round-bottom flask, add the crude trans-2-methylcyclopentyl tosylate (~10.0 mmol) and anhydrous sodium acetate (2.46 g, 30.0 mmol).

  • Add 30 mL of anhydrous DMF and heat the mixture to 80-90 °C with stirring for 8-12 hours.

  • Monitor the reaction by TLC or GC for the disappearance of the tosylate.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 150 mL of water.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) to remove DMF, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain pure cis-2-methylcyclopentyl acetate.

Comparative Analysis and Conclusion

FeatureMitsunobu ReactionTosylation / SN2
Number of Steps One-pot synthesisTwo distinct steps
Stereocontrol Excellent, clean inversionExcellent, clean inversion
Reagents PPh₃, DEAD (toxic, potentially explosive)TsCl, Pyridine (malodorous), Acetate salt
Byproducts Triphenylphosphine oxide, reduced DEADPyridinium salts, Tosylate salts
Purification Can be challenging due to byproductsGenerally straightforward purification
Scope Broad for 1° and 2° alcoholsBroad for 1° and 2° alcohols

Both methods are highly effective for the synthesis of cis-2-methylcyclopentyl acetate from its trans precursor.

  • The Mitsunobu reaction offers the elegance and efficiency of a one-pot procedure.[5] It is particularly advantageous when time and the number of synthetic operations are critical. However, the separation of the final product from triphenylphosphine oxide and the reduced azodicarboxylate can sometimes be challenging.[7][9]

  • The two-step tosylation/SN2 pathway is a more traditional but extremely reliable route. Each step is high-yielding and mechanistically well-understood.[11][12] While it involves an additional step to isolate the tosylate intermediate, purification is often simpler than in the Mitsunobu case.

The choice between these two protocols will depend on the specific requirements of the research project, including available reagents, purification capabilities, and the scale of the reaction. For rapid synthesis on a smaller scale, the Mitsunobu reaction may be preferred. For larger-scale synthesis where purification and process robustness are paramount, the two-step approach is an excellent choice.

References

Application Note: Enantioselective Synthesis of cis-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers and drug development professionals on the enantioselective synthesis of cis-2-methylcyclopentanol. This chiral alcohol is a valuable building block in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals, where its specific stereochemistry is crucial for biological activity.[1][2] This application note explores two primary, robust strategies for obtaining enantiomerically enriched this compound: the asymmetric reduction of a prochiral ketone and the enzymatic kinetic resolution of the racemic alcohol. We provide in-depth scientific rationale, step-by-step protocols, troubleshooting guides, and a comparative analysis to assist scientists in selecting and implementing the optimal strategy for their research needs.

Introduction: The Significance of Chiral this compound

Chiral cyclopentanol frameworks are prevalent motifs in a multitude of biologically active compounds and natural products.[3][4] The defined spatial arrangement of substituents on the cyclopentane ring is often a critical determinant of a molecule's interaction with biological targets. This compound, with its two adjacent stereocenters, serves as a key intermediate where the relative cis configuration and the absolute stereochemistry at C1 and C2 are leveraged to construct more complex chiral architectures.[2] Access to enantiomerically pure forms of this alcohol is therefore a prerequisite for the stereocontrolled synthesis of advanced pharmaceutical intermediates.

This guide focuses on two powerful and widely adopted methodologies to achieve this goal.

G cluster_start Starting Material start 2-Methylcyclopentanone (Prochiral Ketone) approach1 approach1 start->approach1 Chiral Catalyst (e.g., Ru-complex, Organocatalyst) racemic_ketone 2-Methylcyclopentanone prod1 prod1 approach1->prod1 prod2 prod2 approach1->prod2 reduction Non-chiral Reduction (e.g., NaBH4) racemic_alc Racemic (±)-cis-2- Methylcyclopentanol approach2 approach2 racemic_alc->approach2 Enzyme (e.g., Lipase) approach2->prod1 approach2->prod2

Strategy 1: Asymmetric Reduction of 2-Methylcyclopentanone

The most direct route to enantiopure this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-methylcyclopentanone.[5] This approach establishes both stereocenters in a single, highly controlled step. The success of this strategy hinges on the selection of an effective chiral catalyst that can differentiate between the two enantiofaces of the carbonyl group.

Scientific Principle: Organocatalytic Approach

While transition metal catalysis is a powerful tool, organocatalysis using small chiral molecules like L-proline has emerged as an economical, non-toxic, and operationally simple alternative.[6][7] L-proline, a natural amino acid, acts as a bifunctional catalyst.[6][8] In many reactions, its secondary amine forms an enamine or iminium ion intermediate, while the carboxylic acid group acts as a proton shuttle or Brønsted acid to activate reactants. For ketone reductions, proline and its derivatives can facilitate asymmetric hydride transfer from a stoichiometric reductant.

The mechanism often involves the formation of a chiral enamine intermediate, which is then protonated stereoselectively. Subsequent reduction of the resulting iminium ion or the ketone itself within a chiral environment delivers the product with high enantioselectivity.

// Nodes Ketone [label="2-Methylcyclopentanone", fillcolor="#FFFFFF", fontcolor="#202124"]; Proline [label="L-Proline Catalyst", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iminium [label="Chiral Iminium\nIntermediate", style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydride [label="Hydride Source\n(e.g., from Hantzsch Ester)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Enamine [label="Chiral Enamine\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="Diastereomeric\nTransition State", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProductComplex [label="Product-Catalyst\nComplex", style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Enantioenriched\ncis-Alcohol", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ketone -> Enamine [label="+ Proline\n- H₂O"]; Enamine -> Iminium [label="Protonation"]; Iminium -> TransitionState [label="+ Hydride Source", dir=none]; Hydride -> TransitionState; TransitionState -> ProductComplex [label="Stereoselective\nHydride Attack"]; ProductComplex -> Product [label="Hydrolysis"]; ProductComplex -> Proline [label="Catalyst\nRegeneration", style=dashed, color="#5F6368"]; } /dot Figure 2: Conceptual catalytic cycle for an L-proline catalyzed asymmetric reduction, proceeding through an enamine/iminium pathway.

Protocol: L-Proline Catalyzed Asymmetric Reduction

This protocol describes a representative procedure for the asymmetric reduction of 2-methylcyclopentanone using L-proline as the organocatalyst and a Hantzsch ester as a mild hydride source.

Materials:

  • 2-Methylcyclopentanone (98%+)

  • L-Proline (99%+)

  • Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylcyclopentanone (1.0 g, 10.2 mmol), Hantzsch ester (3.1 g, 12.2 mmol), and L-proline (117 mg, 1.02 mmol, 10 mol%).

  • Add anhydrous toluene (20 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude alcohol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to isolate the this compound.

  • Determine the yield and analyze the enantiomeric excess (e.e.) using chiral HPLC or chiral GC.

Troubleshooting
  • Low Conversion: Increase reaction time or slightly elevate the temperature (e.g., to 40 °C). Ensure the Hantzsch ester is pure and the solvent is anhydrous.

  • Low Enantioselectivity: Lowering the reaction temperature (e.g., to 0 °C or -10 °C) can improve enantioselectivity, though this will likely increase the required reaction time. Screen different solvents (e.g., chloroform, THF).

  • Poor Diastereoselectivity (significant trans isomer): The cis isomer is generally the thermodynamic product in such reductions. If significant amounts of the trans isomer are formed, purification by column chromatography is essential. The choice of catalyst and reductant can influence this ratio.

Strategy 2: Enzymatic Kinetic Resolution (EKR)

An alternative and highly effective strategy is the kinetic resolution of racemic this compound. This method leverages the remarkable stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester.

Scientific Principle: Lipase-Catalyzed Transesterification

Kinetic resolution operates on the principle that one enantiomer in a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst or reagent.[9] Lipases are ideal for this purpose, as they can catalyze acyl transfer with high enantiopreference in organic solvents.[10][11]

In a typical EKR of an alcohol, the racemic alcohol is mixed with an acyl donor (e.g., vinyl acetate) and a lipase. The enzyme selectively transfers the acetyl group to one enantiomer (e.g., the R-enantiomer), forming an ester. The other enantiomer (e.g., the S-enantiomer) is left largely unreacted.[10] The reaction is stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of the remaining alcohol and the produced ester. The use of vinyl acetate as an acyl donor is particularly advantageous as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction effectively irreversible.

// Nodes Racemate [label="Racemic (R/S)-Alcohol", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Lipase [label="Lipase\n(e.g., Novozym 435)", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcylDonor [label="Vinyl Acetate\n(Acyl Donor)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

AcylEnzyme [label="Acyl-Enzyme\nIntermediate", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

R_Alc [label="(R)-Alcohol", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; S_Alc [label="(S)-Alcohol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Ester [label="(R)-Ester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetaldehyde [label="Acetaldehyde", shape=ellipse, style=dashed, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0];

// Edges Racemate -> p1 [arrowhead=none]; p1 -> R_Alc; p1 -> S_Alc;

AcylDonor -> AcylEnzyme; Lipase -> AcylEnzyme;

R_Alc -> AcylEnzyme [label="Fast Acylation"]; S_Alc -> p2 [label="Slow / No Reaction"];

AcylEnzyme -> Lipase [style=dashed, label="Regeneration"]; AcylEnzyme -> Ester; AcylEnzyme -> Acetaldehyde [style=dotted];

// Ranks {rank=same; Racemate; AcylDonor; Lipase;} {rank=same; p1; AcylEnzyme;} {rank=same; R_Alc; S_Alc;} {rank=same; Ester; Acetaldehyde;} } /dot Figure 3: Mechanism of lipase-catalyzed kinetic resolution. The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol first describes the synthesis of the racemic this compound starting material, followed by its enzymatic resolution.

Part A: Synthesis of Racemic this compound

  • Cool a solution of 2-methylcyclopentanone (5.0 g, 51 mmol) in 100 mL of methanol to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.0 g, 26.4 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C. Caution: Hydrogen gas is evolved.

  • After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by slowly adding 2 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure. Add 50 mL of water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield racemic cis/trans-2-methylcyclopentanol. The cis isomer is typically the major product. Purify by column chromatography if necessary.

Part B: Enzymatic Resolution Materials:

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (Novozym 435) or Lipase PS from Pseudomonas cepacia[10]

  • Vinyl Acetate (acyl donor)[10]

  • Diisopropyl ether or Toluene (anhydrous)

  • Celite

Procedure:

  • To a 100 mL flask, add racemic this compound (2.0 g, 20 mmol), anhydrous diisopropyl ether (40 mL), and vinyl acetate (1.8 mL, 20 mmol).

  • Add the lipase (e.g., Novozym 435, ~200 mg, 10% w/w).

  • Seal the flask and shake the suspension at room temperature (or a controlled temperature, e.g., 30 °C) in an orbital shaker.

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC. The goal is to stop the reaction as close to 50% conversion as possible.

  • Once ~50% conversion is reached, stop the reaction by filtering off the enzyme through a pad of Celite. Wash the enzyme with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of the unreacted alcohol (one enantiomer) and the acetylated alcohol (the other enantiomer).

  • Separate the alcohol from the ester by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

  • Analyze the enantiomeric excess (e.e.) of both the recovered alcohol and the ester (after hydrolysis) by chiral GC or HPLC.

Troubleshooting
  • Slow Reaction: Increase the enzyme loading or the temperature. Ensure the solvent is anhydrous, as water can hydrolyze the enzyme and the product.[11]

  • Low Enantioselectivity (Low E-value): Screen different lipases (e.g., Lipase PS, Amano Lipase AK). Lowering the reaction temperature can improve selectivity.[11] The choice of solvent can also dramatically affect performance.[10][11]

  • Overshooting 50% Conversion: Careful monitoring is crucial. If the reaction proceeds past 50% conversion, the enantiomeric excess of the remaining starting material will decrease.

Data Presentation: Comparative Analysis

The choice between asymmetric reduction and enzymatic kinetic resolution depends on several factors, including available equipment, cost, and desired throughput.

ParameterAsymmetric Reduction (Organocatalytic)Enzymatic Kinetic Resolution (EKR)
Theoretical Max. Yield 100%50% (for one enantiomer)
Atom Economy HighModerate (co-product is formed)
Catalyst Small organic molecule (e.g., L-proline)Enzyme (e.g., Lipase)
Reaction Conditions Mild (often room temp.), anhydrousVery mild (room temp.), anhydrous
Key Advantages Direct route, high theoretical yieldExtremely high enantioselectivity (E > 200 possible)[10], mild, "green" catalyst
Key Disadvantages May require optimization for high e.e. and d.r.; longer reaction timesMaximum 50% yield for a single enantiomer; requires separation of product from starting material
Separation Product from catalyst/reagentsProduct ester from unreacted alcohol

Conclusion

Both asymmetric reduction and enzymatic kinetic resolution are powerful and validated methods for the enantioselective synthesis of this compound. The direct asymmetric reduction offers a more atom-economical route with a theoretical yield of 100%, but may require significant optimization of catalysts and conditions to achieve high selectivity. Conversely, enzymatic kinetic resolution provides a reliable and often highly selective method for obtaining enantiopure material, albeit with a maximum theoretical yield of 50% for each enantiomer. The choice of protocol should be guided by the specific project goals, scale, and available resources. The detailed procedures and insights provided in this note serve as a robust starting point for any research or development program requiring access to this important chiral building block.

References

Application Notes & Protocols: Leveraging cis-2-Methylcyclopentanol as a Versatile Chiral Starting Material in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

cis-2-Methylcyclopentanol, a readily available cyclic secondary alcohol, serves as a valuable and versatile chiral building block in modern organic synthesis.[1] Its constrained cyclopentane framework and defined stereochemistry, with the hydroxyl and methyl groups situated on the same side of the ring, make it an ideal starting material for the stereocontrolled synthesis of complex molecular architectures.[1] This guide provides an in-depth exploration of the strategic applications of this compound, focusing on its role in the synthesis of pharmaceutical intermediates, natural products, and as a precursor for chiral auxiliaries. We will delve into the causality behind key experimental choices and provide detailed, field-proven protocols for its most critical transformations.

Physicochemical Properties and Handling

This compound is a colorless liquid with moderate solubility in water and excellent solubility in common organic solvents like diethyl ether and acetone.[2] Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₁₂O[2][3]
Molecular Weight 100.16 g/mol [2][3]
CAS Number 25144-05-2[2][4]
Boiling Point 115-120 °C[2]
pKa ~15.33 (Predicted)[3]
Appearance Colorless Liquid[1]

Handling and Storage: Store in a tightly sealed container at 2-8 °C, protected from light and moisture.[2] This compound is sensitive to strong oxidizing agents and may form peroxides upon prolonged storage.[2] Standard personal protective equipment should be used during handling to avoid skin and eye contact.[2]

Core Applications in Stereoselective Synthesis

The primary value of this compound lies in its utility as a chiral synthon. The defined cis relationship between the C1 hydroxyl and C2 methyl groups provides a powerful stereochemical handle to direct the outcomes of subsequent reactions.

Strategic Inversion of Stereochemistry: The Mitsunobu Reaction

One of the most powerful applications for a secondary alcohol like this compound is the inversion of its stereocenter via the Mitsunobu reaction.[5][6] This transformation is invaluable in natural product synthesis where precise stereochemical control is paramount.[5][6]

Mechanistic Rationale: The reaction proceeds through the activation of the hydroxyl group by a phosphonium intermediate, formed from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] This activation converts the hydroxyl into an excellent leaving group. A suitable nucleophile, which must be acidic with a pKa generally below 13, then displaces this leaving group via a classic Sₙ2 mechanism, resulting in a clean inversion of configuration at the stereocenter.[7][8]

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_displacement Sₙ2 Displacement Phase PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine Attacks DEAD DEAD DEAD->Betaine IonPair Ion Pair Betaine->IonPair Deprotonates Nucleophile (Nu-H) Alcohol This compound Activated_Alcohol Activated Alcohol (Good Leaving Group) Alcohol->Activated_Alcohol Attacks Phosphorus IonPair->Activated_Alcohol Product Product (Inverted Stereochemistry) Activated_Alcohol->Product TPPO Triphenylphosphine oxide (Byproduct) Activated_Alcohol->TPPO Leaves Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Backside Attack

Caption: Mechanism of the Mitsunobu reaction showing inversion.

Protocol 1: Mitsunobu Inversion to trans-2-Methylcyclopentyl Acetate

This protocol details the conversion of this compound to its trans-acetate ester, effectively inverting the stereocenter at C1. Acetic acid serves as the nucleophile.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Glacial Acetic Acid (CH₃COOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), triphenylphosphine (1.5 eq.), and glacial acetic acid (1.2 eq.). Dissolve the components in anhydrous THF (approx. 0.1 M solution relative to the alcohol).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add DIAD (1.5 eq.) dropwise to the stirred solution over 15-20 minutes.[9] A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.[9]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 6-12 hours, monitoring by TLC (Thin Layer Chromatography) until the starting alcohol is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acetic acid, followed by brine (1x).[9]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product contains triphenylphosphine oxide, a common byproduct. Purify the residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure trans-2-methylcyclopentyl acetate.

Synthesis of Chiral Intermediates for Pharmaceuticals and Natural Products

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds where the cyclopentane ring is a core structural feature.[2] A significant application is in the synthesis of prostaglandins and their analogues, complex lipids with diverse physiological roles.[10][11][12] The stereocenters on the cyclopentane ring are crucial for biological activity, and starting with a chiral precursor like this compound provides a strategic advantage.

Synthesis_Workflow Start This compound Oxidation Oxidation Start->Oxidation Inversion Stereochemical Inversion (e.g., Mitsunobu) Start->Inversion Halogenation Halogenation (Sₙ2) Start->Halogenation Derivatization Derivatization (as Chiral Auxiliary) Start->Derivatization Product1 2-Methylcyclopentanone Oxidation->Product1 Product2 trans-2-Methylcyclopentanol Derivatives Inversion->Product2 Product3 trans-2-Halo-1-methylcyclopentane Halogenation->Product3 Product4 Chiral Ligands / Auxiliaries Derivatization->Product4 FinalProducts Prostaglandins, Pharmaceutical Intermediates, Fine Chemicals Product1->FinalProducts Product2->FinalProducts Product3->FinalProducts Product4->FinalProducts

Caption: Synthetic pathways from this compound.

Precursor for Chiral Auxiliaries and Ligands

While this compound itself is not typically used directly as a chiral auxiliary, its structural motif is foundational for creating them.[13] By converting the hydroxyl group to an amino group (often via an azide intermediate), one can access cis-2-amino-1-methylcyclopentanol derivatives. These amino alcohols are privileged structures for the synthesis of highly effective chiral auxiliaries (e.g., oxazolidinones) and chiral ligands for asymmetric catalysis.[14][15][16] The rigid cyclopentane backbone helps create a well-defined chiral environment, enabling high diastereo- or enantioselectivity in reactions like asymmetric alkylations and aldol additions.[14]

Key Synthetic Protocols

Protocol 2: Oxidation to 2-Methylcyclopentanone

The oxidation of a secondary alcohol to a ketone is a fundamental transformation.[17] The choice of oxidant depends on the scale and sensitivity of other functional groups. Pyridinium chlorochromate (PCC) is a reliable reagent for this conversion on a lab scale.

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica Gel

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend PCC (1.5 eq.) in anhydrous DCM.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the stirred suspension at room temperature. The mixture will turn into a dark, thick slurry.

  • Reaction: Stir the reaction for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Workup:

    • Dilute the reaction mixture with an equal volume of diethyl ether.

    • Pass the entire mixture through a short plug of Celite® or silica gel to filter out the chromium byproducts.

    • Rinse the plug thoroughly with additional diethyl ether.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude 2-methylcyclopentanone can often be used without further purification. If necessary, purify by distillation or flash chromatography.

Oxidant ComparisonStrengthsConsiderations
PCC Reliable, efficient for simple alcoholsChromium waste, acidic nature
Swern Oxidation Mild, metal-free, good for sensitive substratesRequires low temp (-78 °C), unpleasant odor
Dess-Martin Mild, metal-free, rapid, room temperatureReagent is shock-sensitive, iodinane byproducts
Protocol 3: Sₙ2 Halogenation with Inversion of Stereochemistry

This protocol describes the conversion of this compound to trans-1-bromo-2-methylcyclopentane, another example of an Sₙ2 reaction that proceeds with inversion.[18]

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Pyridine

  • Anhydrous Diethyl Ether

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether in a flask under an inert atmosphere and cool to 0 °C. Add a small amount of anhydrous pyridine (0.1 eq.) to scavenge HBr.

  • Reagent Addition: Slowly add phosphorus tribromide (0.4 eq., PBr₃ is often used in slight excess relative to the stoichiometry of 3:1 alcohol to PBr₃) dropwise to the cooled, stirred solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture over ice water to quench the excess PBr₃.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude bromide by vacuum distillation or column chromatography to obtain pure trans-1-bromo-2-methylcyclopentane.

Halogenation_Workflow start { Start | this compound} step1 Step 1 Dissolve in Et₂O, cool to 0°C start->step1 step2 Step 2 Add PBr₃ dropwise step1->step2 step3 Step 3 Stir at RT, 4-6h (Sₙ2 Inversion) step2->step3 step4 Step 4 Quench with Ice Water step3->step4 step5 Step 5 Extraction & Wash step4->step5 end { Product | trans-1-Bromo-2-methylcyclopentane} step5->end

Caption: Workflow for synthesis of trans-1-Bromo-2-methylcyclopentane.

Conclusion

This compound is a powerful and cost-effective chiral starting material for asymmetric synthesis. Its utility is demonstrated in its straightforward conversion to ketones, its ability to undergo stereochemical inversion through robust methods like the Mitsunobu reaction, and its role as a precursor to valuable chiral ligands and auxiliaries. The protocols and strategic insights provided herein equip researchers and drug development professionals with the foundational knowledge to effectively integrate this versatile building block into their synthetic campaigns, enabling the efficient and stereocontrolled construction of complex chiral molecules.

References

Troubleshooting & Optimization

Technical Support Center: cis-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the storage and stability of cis-2-Methylcyclopentanol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile cyclic alcohol in their work. Here, we move beyond simple storage instructions to provide in-depth, field-proven insights into maintaining the integrity of this compound, troubleshooting common issues, and understanding the chemistry behind its stability.

Introduction to the Stability of this compound

This compound is a secondary cyclic alcohol, a class of compounds known for its utility in organic synthesis.[1][2] However, the very functional group that makes it a valuable synthon—the secondary hydroxyl group—is also its primary point of vulnerability. Understanding the factors that can lead to its degradation is critical for ensuring the reproducibility and success of your experiments. The principal degradation pathway of concern is oxidation, which converts the alcohol to its corresponding ketone, 2-methylcyclopentanone.[3] Additionally, like many other secondary alcohols, this compound can be susceptible to peroxide formation over time when exposed to atmospheric oxygen.[4]

This guide will provide a structured approach to mitigating these risks through proper storage, handling, and verification of compound quality.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Question 1: I suspect my sample of this compound has degraded. What are the tell-tale signs?

Answer:

Degradation of this compound primarily manifests as oxidation to 2-methylcyclopentanone. While the physical appearance of the colorless liquid may not change significantly in the early stages, there are distinct analytical changes you can look for:

  • Infrared (IR) Spectroscopy: This is one of the most direct methods to detect oxidation. A new, strong, and sharp absorption peak will appear in the carbonyl region, specifically around 1750 cm⁻¹ , which is characteristic of a five-membered ring ketone (cyclopentanone).[5][6] The broad O-H stretch of the alcohol (around 3300-3500 cm⁻¹) will correspondingly decrease in intensity.

  • NMR Spectroscopy:

    • ¹³C NMR: The appearance of a new signal in the downfield region, typically >200 ppm , is a definitive indicator of a ketone's carbonyl carbon.[7]

    • ¹H NMR: You will observe the disappearance of the proton signal corresponding to the carbon bearing the hydroxyl group (the CH-OH proton). Concurrently, new signals for the protons adjacent to the newly formed carbonyl group will appear. For 2-methylcyclopentanone, you can expect multiplets around 2.29-1.80 ppm and a doublet for the methyl group around 1.09 ppm .[5][8]

A summary of the key spectral shifts for the primary degradation product is provided below for easy reference.

AnalyteAnalytical MethodKey Spectral FeatureApproximate Position
2-Methylcyclopentanone IR SpectroscopyC=O stretch1750 cm⁻¹
¹³C NMRC=O carbon>200 ppm
¹H NMRCH₂ and CH protons adjacent to C=O1.80 - 2.30 ppm
¹H NMR-CH₃ protons~1.09 ppm (doublet)

Question 2: My experiment is failing, and I suspect peroxide formation in my this compound. How can I test for peroxides and what is a safe limit?

Answer:

This compound can form explosive peroxides upon prolonged storage with exposure to air.[4] It is crucial to test for peroxides, especially before any distillation or concentration steps, as this can concentrate peroxides to dangerous levels.[8] A widely accepted upper limit for peroxides in a solvent before use is 100 ppm .[9]

Here are two common methods for peroxide detection:

  • Peroxide Test Strips: This is the simplest and safest method. Commercial test strips (e.g., Quantofix®) can be dipped into the sample. The appearance of a blue color indicates the presence of peroxides.[10]

  • Potassium Iodide (KI) Test: This is a classic wet chemistry test.

    • Protocol: In a test tube, mix 1-3 mL of this compound with an equal volume of glacial acetic acid. Add a few drops of a freshly prepared 5% potassium iodide solution and shake.[11]

    • Interpretation: The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color correlates with the peroxide concentration.[11] A faint yellow suggests a low concentration, while a dark brown color indicates a high and potentially dangerous level.

Question 3: I've confirmed the presence of peroxides in my this compound. How can I safely remove them?

Answer:

If peroxide levels are above the safe limit, they must be removed before the material is used. Caution: If you observe any crystal formation or a viscous oily layer, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[11]

For quenching low to moderate levels of peroxides, the following methods are effective:

  • Activated Alumina Column: Pass the solvent through a column packed with activated alumina. This method is effective for removing hydroperoxides.[8][12]

  • Ferrous Sulfate Wash: For water-soluble alcohols, peroxides can be removed by shaking with a concentrated solution of a ferrous salt. A common recipe is 60 g of ferrous sulfate + 6 mL of concentrated sulfuric acid in 100 mL of water.[8][13] After washing, the organic layer should be separated and dried.

Below is a workflow diagram for handling suspected peroxide formation.

Peroxide_Workflow start Suspect Peroxide Formation (e.g., old sample, prolonged air exposure) visual_inspection Visually Inspect Container start->visual_inspection crystals_present Crystals or Oily Layer Observed? visual_inspection->crystals_present test_peroxides Test for Peroxides (Strips or KI method) peroxides_present Peroxides > 100 ppm? test_peroxides->peroxides_present crystals_present->test_peroxides No contact_ehs STOP! Contact EHS Immediately crystals_present->contact_ehs Yes safe_to_use Safe for Use peroxides_present->safe_to_use No remove_peroxides Remove Peroxides (Alumina column or FeSO₄ wash) peroxides_present->remove_peroxides Yes dispose Dispose of Material safe_to_use->dispose After use retest Re-test for Peroxides remove_peroxides->retest retest->peroxides_present

Caption: Decision workflow for handling potential peroxide formation in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

A1: To ensure the long-term stability and minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C .[4] While some suppliers may state room temperature is acceptable for short periods, colder temperatures slow down the rates of both oxidation and peroxide formation.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric oxygen.

  • Container: Use a tightly sealed, amber glass bottle to protect the compound from light and moisture.[4]

  • Purity: Ensure the solvent is free from any impurities, especially strong oxidizing agents, which can accelerate degradation.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound can be compromised under both strongly acidic and basic conditions.

  • Acidic Conditions: In the presence of strong acids (e.g., sulfuric acid, phosphoric acid) and heat, secondary alcohols can undergo acid-catalyzed dehydration (an E1 reaction) to form alkenes.[14][15] This would result in the formation of methylcyclopentene isomers.

  • Basic Conditions: While alcohols are generally stable in base, the presence of a strong base can make the alcohol more susceptible to oxidation, especially if an oxidant is present. The alkoxide formed under basic conditions is more readily oxidized than the neutral alcohol.

Q3: What materials should I avoid when working with or storing this compound?

A3:

  • Chemical Incompatibility: The most significant incompatibility is with strong oxidizing agents (e.g., chromic acid, permanganates, nitric acid).[3] These will rapidly oxidize the alcohol to a ketone. It is also incompatible with acid chlorides and acid anhydrides.[16]

  • Material Compatibility: For storage containers and reaction vessels, glass is always the preferred choice. For other lab materials, the following general guidelines for alcohols apply:

MaterialCompatibilityNotes
Plastics
Polytetrafluoroethylene (PTFE)ExcellentHighly inert, suitable for stir bars and liners.
High-Density Polyethylene (HDPE)GoodSuitable for short-term storage or transfer.
Polypropylene (PP)GoodSimilar to HDPE, but may show some swelling over time.
Low-Density Polyethylene (LDPE)FairNot recommended for long-term storage due to potential for leaching and swelling.
Metals
Stainless Steel (304, 316)ExcellentGood for reaction vessels and transfer needles.
AluminumGoodGenerally compatible, but strong acids or bases in the presence of the alcohol could cause corrosion.

Q4: Is there a recommended shelf-life for this compound?

A4: A specific shelf-life is often not determined by manufacturers for research chemicals. However, based on its structure as a secondary alcohol prone to peroxide formation, it is best practice to:

  • Test for peroxides at least every 12 months after opening the container.

  • For critical applications, it is recommended to re-analyze the purity of the material via GC, NMR, or IR if it has been opened and stored for more than a year.

  • For unopened containers stored under ideal conditions (refrigerated, under inert gas, protected from light), a shelf-life of several years can be expected, but verification of purity before use is always a prudent measure.

By adhering to these guidelines, you can ensure the quality and stability of your this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Safe Handling of cis-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing, Detecting, and Managing Peroxide Formation for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth information and troubleshooting advice for researchers working with cis-2-Methylcyclopentanol. As a secondary alcohol, this compound is susceptible to the formation of explosive peroxide byproducts over time. Adherence to the protocols outlined below is critical for ensuring laboratory safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What exactly are peroxides and why are they a concern with this compound?

A1: Organic peroxides are a class of compounds containing the peroxo group (R-O-O-R). These molecules are often highly unstable and can be dangerously sensitive to shock, heat, friction, or static discharge, posing a significant explosion hazard.[1] this compound, as a secondary alcohol, can react with atmospheric oxygen in a process called autoxidation to form these hazardous peroxides.[2][3] The risk is particularly acute when the alcohol is concentrated by distillation or evaporation, as this also concentrates any peroxides that may have formed.[4][5]

Q2: How does peroxide formation occur in a secondary alcohol like this compound?

A2: Peroxide formation proceeds via a free-radical chain reaction initiated by factors like light or heat.[2][6]

  • Initiation: An initiator (like UV light or a contaminant) abstracts a hydrogen atom from the carbon atom bonded to the hydroxyl group (the α-carbon). This is the most likely site for abstraction because the resulting radical is stabilized.

  • Propagation: The resulting carbon-centered radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of this compound, forming a hydroperoxide and a new carbon-centered radical, thus propagating the chain.

  • Termination: The reaction terminates when two radicals combine.

The hydroperoxides formed can undergo further reactions to create even more unstable polymeric peroxides and cyclic peroxide derivatives.

Autoxidation cluster_initiation Initiation cluster_propagation Propagation Cycle Alcohol This compound (R₂CH-OH) Radical Carbon Radical (R₂Ċ-OH) Alcohol->Radical Hydroperoxide Hydroperoxide (R₂C(OOH)-OH) (Unstable) Alcohol->Hydroperoxide Forms Initiator Light, Heat, or Contaminant Initiator->Alcohol H• abstraction O2 Oxygen (O₂) Radical->O2 Reacts with Peroxy_Radical Peroxy Radical (R₂C(OO•)-OH) O2->Peroxy_Radical Peroxy_Radical->Alcohol H• abstraction Peroxy_Radical->Radical Generates new

Caption: Free-radical autoxidation mechanism in secondary alcohols.

Q3: Should I purchase this compound with inhibitors? How do they work?

A3: Whenever possible, you should purchase peroxide-forming chemicals that contain an inhibitor.[4][7] A common inhibitor added by manufacturers is Butylated Hydroxytoluene (BHT).[6] Inhibitors are free-radical scavengers; they react with and neutralize the peroxy radicals, terminating the chain reaction before significant peroxide accumulation can occur.[2][8] Over time, the inhibitor will be consumed, so it is crucial to understand that its presence does not confer indefinite protection.[6] If your experimental protocol requires uninhibited solvent, you should purchase only the smallest required quantity and use it promptly.

Troubleshooting Guides

Issue 1: Safe Storage and Handling

Question: What is the correct procedure for storing this compound to minimize peroxide risk?

Answer: Proper storage is the most critical step in preventing peroxide formation.

  • Labeling: Immediately upon receipt, label the container with the Date Received and Date Opened .[1][7] Use a standardized peroxide-forming chemical label.

  • Container Integrity: Always store the alcohol in a sealed, air-impermeable, light-resistant container, preferably the original manufacturer's container.[9][10] Never use containers with loose-fitting caps or ground glass stoppers, as these allow air to enter.[10]

  • Environment: Store the container in a cool, dark, and dry location, such as a dedicated flammable materials cabinet.[10] Protect it from light and heat, as these can initiate and accelerate peroxide formation.[6][9]

  • Inert Atmosphere: For uninhibited this compound, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice to displace oxygen.[7][8] Note that some phenolic inhibitors require trace oxygen to function, so always follow the manufacturer's specific storage recommendations.[7][10]

Chemical ClassExamplesRecommended Testing Frequency (After Opening)Recommended Disposal Timeframe (After Opening)
Class A (Severe Hazard)Isopropyl ether, Divinyl acetyleneBefore use (if stored > 3 months)3 months
Class B (Concentration Hazard)Diethyl ether, THF, Secondary Alcohols (e.g., this compound) Every 6-12 months; before distillation/evaporation[3][11]12 months[1]
Class C (Polymerization Hazard)Styrene, Methyl methacrylateEvery 6 months[8]12 months[1]

This table provides general guidelines. Always refer to your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).

Issue 2: Peroxide Detection

Question: My bottle of this compound has been open for several months. How do I test for peroxides?

Answer: You must test for peroxides before using any previously opened container, especially before any procedure involving heating, distillation, or evaporation.[7]

Before opening the container, carefully inspect it. If you observe any of the following, DO NOT open or move the container and contact your institution's Environmental Health & Safety (EHS) office immediately:

  • Crystal formation around the cap or within the liquid.[1][7]

  • A viscous (syrupy) consistency.

  • Discoloration or the formation of a precipitate.[11]

This method detects the oxidizing ability of peroxides.

Materials:

  • Your this compound sample (1-2 mL)

  • Glacial acetic acid (1-2 mL)

  • Potassium Iodide (KI), solid (approx. 0.1 g) or a freshly prepared 10% aqueous solution[12]

  • Test tube or small vial

Procedure:

  • In a clean test tube, add 1 mL of your this compound sample.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 0.1 g of solid KI or a few drops of the 10% KI solution.[12]

  • Stopper and shake the mixture.

  • Observe for a color change against a white background.

Observed ColorPeroxide ConcentrationAction Required
Colorless < 10 ppm (Generally safe)Proceed with use. Record test date on the bottle.
Pale Yellow 10-30 ppm (Low concentration)Caution. May be used for some applications but should not be concentrated. Consider quenching.
Yellow to Brown > 30 ppm (Hazardous)DO NOT USE . The solvent must be treated (quenched) to remove peroxides or disposed of as hazardous waste. Contact EHS.[1]

Commercial peroxide test strips are also a reliable and convenient option. They provide semi-quantitative results and are simple to use—just follow the manufacturer's instructions.[5][11][13]

Issue 3: Peroxide Remediation (Quenching)

Question: I have a positive test for peroxides (>30 ppm). How can I safely remove them?

Answer: Peroxides can be chemically reduced ("quenched") to their corresponding alcohols. The following procedure should be performed in a fume hood with appropriate personal protective equipment (PPE).

This is a common and effective method for reducing hydroperoxides in water-insoluble solvents.

Materials:

  • Peroxide-containing this compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

Procedure:

  • Prepare the Quenching Solution: In a separate flask, carefully prepare a solution of 6 g of FeSO₄·7H₂O and 0.6 mL of concentrated sulfuric acid in 11 mL of water.[14] Caution: Always add acid to water.

  • Combine: Place the peroxide-containing alcohol in a separatory funnel. Add the freshly prepared ferrous sulfate solution.

  • Shake: Stopper the funnel and shake, venting frequently to release any pressure. Continue shaking for several minutes. The peroxides are reduced by the Fe(II) ions.

  • Separate: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash: Wash the organic layer with deionized water to remove any residual acid or iron salts.

  • Re-test: Crucially, re-test the organic layer for peroxides using the KI method or a test strip to confirm their complete removal.[15] Repeat the quenching procedure if necessary.

  • Dry: Dry the purified alcohol over an appropriate drying agent (e.g., anhydrous MgSO₄).

  • Add Inhibitor: If the alcohol is to be stored, add a small amount of an inhibitor like BHT (approx. 100 ppm) to prevent future peroxide formation.

Caption: Decision workflow for handling this compound.

References

Technical Support Center: Optimizing the Dehydration of cis-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the acid-catalyzed dehydration of cis-2-methylcyclopentanol. Our objective is to provide in-depth troubleshooting strategies and address frequently encountered challenges, moving beyond procedural steps to explain the underlying chemical principles that govern reaction outcomes. By understanding the causality behind experimental variables, you can effectively optimize for yield and regioselectivity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic insights and actionable protocols.

Q1: My reaction yield is low, with significant unreacted starting material remaining. What are the likely causes and solutions?

A1: Low conversion is a common issue often traced back to suboptimal reaction conditions that fail to sufficiently favor the equilibrium shift towards the alkene products.

  • Causality—Activation Energy & Equilibrium: The dehydration of an alcohol is an endothermic, reversible reaction.[1] To achieve a high yield, two critical factors must be addressed: 1) The system must be provided with enough energy to overcome the activation barrier for carbocation formation, and 2) The products must be removed as they are formed to drive the equilibrium forward, in accordance with Le Châtelier's principle.[2]

  • Troubleshooting Steps:

    • Verify Reaction Temperature: Secondary alcohols typically require temperatures between 100-140°C for efficient dehydration with acid catalysts like H₃PO₄ or H₂SO₄.[3] If the temperature is too low, the rate of reaction will be slow, resulting in incomplete conversion. Conversely, excessively high temperatures can promote side reactions and charring, especially with sulfuric acid.[4]

    • Ensure Efficient Product Removal: The alkene products have significantly lower boiling points than the starting alcohol. Employing a fractional distillation setup allows for the continuous removal of the alkenes from the reaction mixture as they form.[2][5] This prevents the reverse reaction (hydration of the alkene) and drives the reaction to completion. Ensure your distillation head thermometer is positioned correctly to monitor the vapor temperature, which should be kept below 100°C to prevent co-distillation of the alcohol.[5]

    • Check Catalyst Concentration and Efficacy: While it is a catalyst, the acid concentration is crucial. For phosphoric acid, an 85% solution is standard.[2] If using sulfuric acid, a lower concentration (e.g., 60%) may be sufficient and can reduce charring.[6] Ensure the acid used is not old or contaminated, as its effectiveness can diminish.

Q2: I'm obtaining a mixture of alkene isomers. How can I selectively optimize the formation of 1-methylcyclopentene?

A2: The formation of multiple isomers is expected. The key to optimization lies in understanding and controlling the reaction mechanism to favor the most thermodynamically stable product.

  • Causality—Zaitsev's Rule and Carbocation Stability: The acid-catalyzed dehydration of a secondary alcohol proceeds via an E1 (Elimination, Unimolecular) mechanism.[3][7] This pathway involves the formation of a carbocation intermediate. According to Zaitsev's Rule , elimination reactions tend to favor the formation of the most substituted (and therefore most stable) alkene.[8] In this reaction, the trisubstituted alkene, 1-methylcyclopentene, is thermodynamically more stable than the disubstituted 3-methylcyclopentene.[9][10]

  • Optimization Strategies:

    • Promote Thermodynamic Equilibrium: To maximize the Zaitsev product, ensure the reaction conditions allow for thermodynamic control. This typically means using a strong protic acid catalyst (H₃PO₄ is preferred over H₂SO₄ to minimize side reactions) and allowing sufficient reaction time at an appropriate temperature for equilibrium to be established before distillation.[4]

    • Mechanism Control: The E1 pathway is essential for forming the most stable product. This mechanism is favored by:

      • A good leaving group: Achieved by protonating the alcohol with a strong acid.[11]

      • A stable carbocation intermediate: The initial secondary carbocation can rearrange via a 1,2-hydride shift to a more stable tertiary carbocation, which strongly favors the formation of 1-methylcyclopentene.[1][12]

      • Weakly nucleophilic base: The conjugate base of the acid (e.g., H₂PO₄⁻) or water acts as the weak base to remove the proton in the final step.[13]

Table 1: Product Distribution under Different Mechanistic Pathways
Condition/MechanismStarting MaterialMajor ProductMinor Product(s)Rationale
E1 (Acid-Catalyzed) cis- or trans-2-Methylcyclopentanol1-Methylcyclopentene3-MethylcyclopenteneReaction proceeds via a planar carbocation intermediate, favoring the most stable Zaitsev product.[12][14]
E2 (Tosylate + Strong Base) This compound-OTs1-Methylcyclopentene3-MethylcyclopenteneThe hydrogen at C1 is anti-periplanar to the tosylate leaving group, allowing for E2 elimination.[14]
E2 (Tosylate + Strong Base) trans-2-Methylcyclopentanol-OTs3-MethylcyclopenteneNoneNo hydrogen is anti-periplanar to the leaving group at C1; elimination can only occur at C5.[14]

Q3: My major product is 3-methylcyclopentene, which contradicts Zaitsev's rule. Why would this happen?

A3: This is a classic case of stereoelectronic effects dictating the reaction outcome, suggesting your conditions are inadvertently promoting an E2-like pathway rather than a pure E1 reaction.

  • Causality—The Anti-Periplanar Requirement of E2 Reactions: While acid catalysis strongly favors E1, certain conditions can introduce E2 characteristics. An E2 (Elimination, Bimolecular) reaction is a concerted process that requires a specific spatial arrangement: the leaving group and the β-hydrogen being removed must be anti-periplanar (in a 180° dihedral angle).[14][15]

    • For this compound, a hydrogen atom on carbon-1 can achieve an anti-periplanar conformation with the hydroxyl group, allowing for elimination to form 1-methylcyclopentene.

    • However, if you were working with the trans isomer and used a method that favors E2 (like converting the alcohol to a tosylate and then using a strong, bulky base), elimination to form 1-methylcyclopentene would be impossible because the required anti-periplanar geometry cannot be achieved.[12][14] Elimination would be forced to occur via a hydrogen on carbon-5, yielding only 3-methylcyclopentene.

  • Troubleshooting and Verification:

    • Confirm Starting Material Stereochemistry: Verify that you are indeed starting with the cis isomer.

    • Re-evaluate Reaction Conditions: If you are not using a standard acid catalyst (e.g., you are using a reagent like POCl₃ in pyridine), you are running an E2 reaction, not an E1 dehydration.[3][16] Phosphorus oxychloride converts the hydroxyl into a good leaving group that is then eliminated by the pyridine base in a concerted E2 fashion, where stereochemistry is critical.

Q4: I've detected an unexpected product, methylenecyclopentane, via GC-MS analysis. How is this formed and how can it be minimized?

A4: The formation of methylenecyclopentane is a direct consequence of the carbocation rearrangement inherent to the E1 mechanism.

  • Causality—Hydride Shift and Alternative Deprotonation:

    • The initial loss of water from protonated this compound forms a secondary carbocation at C2.

    • This carbocation can (and often does) undergo a rapid 1,2-hydride shift from C1 to C2.[1] This rearrangement produces a more stable tertiary carbocation at C1.

    • This tertiary carbocation is the primary precursor to your desired product, 1-methylcyclopentene. However, it can also be deprotonated at the methyl group, leading to the formation of the exo-cyclic alkene, methylenecyclopentane.[1][9] This is generally a minor product as it is less thermodynamically stable than the endocyclic 1-methylcyclopentene.[9]

  • Minimization Strategy: The formation of this side product is mechanistically linked to the formation of the desired product. While difficult to eliminate completely in an E1 reaction, its proportion can sometimes be influenced by the choice of acid catalyst. Milder conditions and catalysts that are less prone to promoting extensive rearrangements might slightly reduce its formation, but it is an expected minor product of this pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the definitive mechanism for the acid-catalyzed dehydration of this compound? The reaction proceeds via an E1 (Elimination, Unimolecular) mechanism .[7][11] This multi-step process involves:

  • Protonation: The hydroxyl group is protonated by the acid catalyst to form an alkyloxonium ion, a good leaving group.[3][11]

  • Carbocation Formation: The alkyloxonium ion departs as a water molecule, forming a secondary carbocation. This is the slow, rate-determining step.[7]

  • Rearrangement (Optional but Favorable): A 1,2-hydride shift can occur to transform the secondary carbocation into a more stable tertiary carbocation.[1]

  • Deprotonation: A weak base (water or the conjugate base of the acid) removes a proton from a carbon adjacent to the positive charge, forming the alkene and regenerating the acid catalyst.[7][17]

Q2: What are all the potential alkene products, and how is the major product predicted? The potential products are 1-methylcyclopentene , 3-methylcyclopentene , and methylenecyclopentane . The major product is predicted by Zaitsev's Rule , which states that the most highly substituted alkene will be the most stable and therefore the favored product.[8]

  • 1-Methylcyclopentene: Trisubstituted (most stable, major product).[18]

  • 3-Methylcyclopentene: Disubstituted (less stable, minor product).

  • Methylenecyclopentane: Disubstituted (less stable, minor product).

Q3: Are there "greener" or milder alternatives to strong mineral acids? Yes, several alternatives can be effective and may offer advantages in terms of safety, waste reduction, and side-product profiles.

  • Phosphorus Oxychloride (POCl₃) in Pyridine: This reagent system promotes an E2 elimination and avoids the use of strong acids and the formation of carbocations, thus preventing rearrangements.[16]

  • Montmorillonite KSF Clay: This solid acid catalyst is non-toxic, reusable, and can effectively catalyze the dehydration.[19] It offers a greener alternative to corrosive liquid acids.

Q4: What is the best analytical method to quantify the product mixture? Gas Chromatography (GC) is the definitive method for analyzing the product mixture.[13][20]

  • Separation: The different alkene isomers have distinct boiling points and polarities, allowing them to be separated on a GC column.

  • Quantification: The area under each peak in the resulting chromatogram is proportional to the amount of that component in the mixture. By calculating the relative peak areas, you can determine the percentage composition of your product.[1][21] Co-injection with authentic standards can be used to confirm peak identities.[2]

Section 3: Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Dehydration of this compound

This protocol is adapted from standard undergraduate organic chemistry procedures.[2][5]

  • Apparatus Setup: Assemble a fractional distillation apparatus using a 25 mL or 50 mL round-bottom flask as the reaction vessel. Use a fractionating column (e.g., a Vigreux column) to ensure good separation. The collection flask should be cooled in an ice bath to minimize the evaporation of the volatile alkene products.

  • Reagent Addition: To the round-bottom flask, add a magnetic stir bar, 6 mL of this compound, and 5 mL of 85% phosphoric acid (H₃PO₄).[5] Caution: Phosphoric acid is corrosive.

  • Reaction and Distillation: Gently heat the mixture using a heating mantle. Stir the solution to ensure even heating. As the reaction proceeds, the lower-boiling alkene products will distill. Carefully control the heating rate to keep the temperature of the distillate vapor below 100°C.[2]

  • Collection: Continue the distillation until approximately 4-5 mL of distillate has been collected. The distillate will consist of an organic layer (the alkenes) and an aqueous layer.

  • Workup:

    • Transfer the entire distillate to a separatory funnel.

    • Wash the organic layer with a small amount of saturated sodium bicarbonate solution to neutralize any residual acid, venting frequently.

    • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Dry the organic layer with a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄).[5]

    • Decant or filter the dried product into a pre-weighed vial for yield calculation and analysis.

Protocol 2: Product Analysis by Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute sample of your product mixture by dissolving one drop of the dried product in ~1 mL of a volatile solvent like acetone or hexane.[1]

  • Injection: Using a microliter syringe, draw up approximately 1-2 µL of the diluted sample. Inject the sample into the GC injection port.

  • Data Acquisition: Run the GC under appropriate conditions for separating low-boiling hydrocarbons. A typical column would be a non-polar capillary column (e.g., DB-1 or equivalent).

  • Analysis:

    • Identify the peaks corresponding to 1-methylcyclopentene, 3-methylcyclopentene, and any other products based on their retention times (comparison to standards is ideal).

    • Integrate the area of each peak.

    • Calculate the relative percentage of each product using the formula: % Product A = (Area of Peak A / Total Area of All Product Peaks) x 100[21]

Section 4: Visualizations

Diagram 1: E1 Reaction Mechanism

E1_Mechanism E1 Mechanism for this compound Dehydration cluster_start Step 1: Protonation cluster_carbocation Step 2 & 3: Carbocation Formation & Rearrangement cluster_products Step 4: Deprotonation Start This compound Protonated_OH Alkyloxonium Ion (Good Leaving Group) Start->Protonated_OH + H+ H_plus H+ (Catalyst) Sec_Carbocation Secondary Carbocation Protonated_OH->Sec_Carbocation - H2O (Rate-Determining) Tert_Carbocation Tertiary Carbocation (More Stable) Sec_Carbocation->Tert_Carbocation 1,2-Hydride Shift Prod_2 3-Methylcyclopentene (Minor Product) Sec_Carbocation->Prod_2 - H+ Prod_1 1-Methylcyclopentene (Zaitsev Product - Major) Tert_Carbocation->Prod_1 - H+ Prod_3 Methylenecyclopentane (Minor Product) Tert_Carbocation->Prod_3 - H+

Caption: E1 mechanism showing key intermediates and products.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow Start Observe Experimental Outcome Problem1 Low Yield / Incomplete Reaction Start->Problem1 Problem2 Incorrect Product Ratio (e.g., 3-MCP is major) Start->Problem2 Problem3 Reaction Charring Start->Problem3 Sol1a Is Temperature >100°C? Problem1->Sol1a Sol2a Using Acid Catalyst (H+)? Problem2->Sol2a Sol3a Using H2SO4? Problem3->Sol3a Sol1b Is Product Being Distilled? Sol1a->Sol1b Yes Action1 Increase Temperature Check Catalyst Sol1a->Action1 No Action2 Ensure Efficient Fractional Distillation Sol1b->Action2 No Action3 Reaction is E2, not E1. Outcome depends on stereochemistry. Sol2a->Action3 No (e.g., POCl3) Action4 Verify Starting Material Stereoisomer Sol2a->Action4 Yes Action5 Switch to 85% H3PO4. Reduce Temperature. Sol3a->Action5 Yes

Caption: A logical guide for diagnosing common experimental issues.

References

troubleshooting stereospecific reactions of 2-methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of the complex world of stereochemistry, this Technical Support Center provides a focused resource for researchers, scientists, and drug development professionals grappling with the stereospecific reactions of 2-methylcyclopentanol. As a Senior Application Scientist, my goal is to move beyond mere protocols and offer a deeper understanding of the causality behind experimental outcomes. This guide is structured to address specific, practical challenges in a question-and-answer format, ensuring that every piece of advice is grounded in robust scientific principles and validated by authoritative sources.

Introduction to the Stereochemistry of 2-Methylcyclopentanol

2-Methylcyclopentanol is a chiral cyclic alcohol that exists as four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These arise from two stereocenters at positions C1 (bearing the hydroxyl group) and C2 (bearing the methyl group). The (1R,2R) and (1S,2S) isomers form one enantiomeric pair, known as trans-2-methylcyclopentanol. The (1R,2S) and (1S,2R) isomers form the other enantiomeric pair, known as cis-2-methylcyclopentanol[1][2]. The spatial arrangement of the methyl and hydroxyl groups dictates the molecule's reactivity, influencing steric hindrance and the stability of transition states, which is critical for controlling the stereochemical outcome of reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during common transformations of 2-methylcyclopentanol. Each entry explains the underlying principles and provides actionable solutions.

Question 1: My acid-catalyzed dehydration of 2-methylcyclopentanol yields a mixture of alkene products (1-methylcyclopentene, 3-methylcyclopentene, and methylenecyclopentane). How can I improve the regioselectivity for the thermodynamically favored 1-methylcyclopentene?

Answer:

This is a classic issue of kinetic versus thermodynamic control in an E1 elimination reaction. The acid-catalyzed dehydration proceeds via a carbocation intermediate, which can lead to a mixture of products as predicted by Zaitsev's rule[3][4].

Causality and Mechanism:

  • Protonation & Water Loss: The reaction begins with the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), forming a good leaving group (H₂O)[3][5].

  • Carbocation Formation: Loss of water generates a secondary carbocation at C1.

  • Rearrangement: This secondary carbocation can undergo a 1,2-hydride shift from C2 to C1, forming a more stable tertiary carbocation at C2[6]. This rearrangement is a key step leading to product mixtures.

  • Elimination: A weak base (like H₂O or HSO₄⁻) abstracts a proton from a carbon adjacent to the positive charge.

    • Elimination from the tertiary carbocation predominantly yields the most substituted (and thus most stable) alkene, 1-methylcyclopentene (Zaitsev product)[6]. It can also lead to the less stable exo-cyclic alkene, methylenecyclopentane .

    • Elimination from the secondary carbocation (before rearrangement) yields 3-methylcyclopentene .

The product distribution is highly dependent on reaction conditions. Shorter reaction times or lower temperatures may favor the kinetically controlled products, while longer reaction times and higher temperatures allow the system to equilibrate and form the most thermodynamically stable product[4].

Troubleshooting Steps:

  • Favor Thermodynamic Control: To maximize the yield of 1-methylcyclopentene, ensure the reaction reaches thermodynamic equilibrium. Use a higher temperature and a longer reaction time. Driving the reaction to completion by distilling the lower-boiling alkene products as they form can also shift the equilibrium towards the products, in accordance with Le Châtelier's principle[6].

  • Choice of Acid: While both H₂SO₄ and H₃PO₄ are effective, H₃PO₄ is often preferred as it is less prone to causing charring and side reactions[3].

  • Consider an E2-Favoring Reagent: If a high yield of a specific, less-rearranged product is desired, switch to a reagent system that promotes an E2 mechanism, which avoids a discrete carbocation intermediate. For example, dehydration of trans-2-methylcyclopentanol with phosphorus oxychloride (POCl₃) in pyridine predominantly yields 3-methylcyclopentene due to the anti-periplanar requirement of the E2 transition state[7][8].

G cluster_e1 E1 Pathway (Thermodynamic Control) cluster_e2 E2 Pathway (Kinetic Control) start Dehydration Reaction Yields Undesired Alkene Mixture q1 Is 1-methylcyclopentene the desired major product? start->q1 e1_thermo Increase Reaction Time & Temperature (Promotes equilibration to the most stable alkene) q1->e1_thermo Yes e2_reagent Switch to E2-favoring conditions (e.g., POCl3 in pyridine) q1->e2_reagent No e1_distill Distill Products During Reaction (Le Châtelier's Principle) e1_thermo->e1_distill For further optimization e2_outcome Predict outcome based on anti-periplanar geometry of starting stereoisomer e2_reagent->e2_outcome

Question 2: I am attempting a lipase-catalyzed kinetic resolution of racemic 2-methylcyclopentanol via acylation, but the enantiomeric excess (ee) of the unreacted alcohol is low (<90%). How can I improve the enantioselectivity?

Answer:

Low enantioselectivity in a kinetic resolution is a common problem that can often be solved by optimizing several key reaction parameters. The efficiency of a kinetic resolution, where one enantiomer reacts faster than the other with a chiral catalyst or reagent, is dependent on the difference in these reaction rates[9].

Causality and Mechanism: Enzymatic kinetic resolution relies on the chiral pocket of an enzyme (like a lipase) selectively binding one enantiomer of the substrate over the other. In an acylation reaction, the lipase facilitates the transfer of an acyl group (e.g., from vinyl acetate) to the alcohol's hydroxyl group. If, for example, the (R)-enantiomer fits the active site better, it will be acylated faster, leaving the (S)-enantiomer unreacted in the mixture[10][11]. The success of this process hinges on the enzyme's ability to discriminate between the two enantiomers, a factor known as the enantioselectivity (E-value).

Troubleshooting Steps:

  • Stop at ~50% Conversion: The fundamental principle of kinetic resolution dictates that the maximum enantiomeric excess for both the acylated product and the unreacted starting material is achieved at approximately 50% conversion. Pushing the reaction further will cause the slower-reacting enantiomer to be consumed, lowering the ee of the remaining starting material[11]. Monitor the reaction progress carefully using GC or TLC.

  • Optimize the Enzyme: Not all lipases are equally effective. Candida antarctica Lipase B (often immobilized as Novozym 435) and Lipase PS from Pseudomonas cepacia are excellent starting points for resolving cyclic alcohols[10]. If one fails, try the other, as their substrate specificities differ.

  • Select the Acyl Donor: Vinyl acetate is often highly effective because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the acylation step essentially irreversible[10]. Other acyl donors, like acetic anhydride or ethyl acetate, can also be tested.

  • Solvent Choice: The reaction solvent significantly impacts enzyme activity and selectivity. Nonpolar, anhydrous organic solvents like diethyl ether, diisopropyl ether, or hexane are typically preferred[10][12]. Avoid polar solvents that can strip essential water from the enzyme or denature it.

Data Summary: Lipase-Catalyzed Resolution Parameters

ParameterRecommended Starting PointRationalePotential Issue if Unoptimized
Enzyme Novozym 435 (CALB) or Lipase PSHigh, well-documented enantioselectivity for secondary alcohols[10].Low E-value, poor discrimination between enantiomers.
Acyl Donor Vinyl AcetateIrreversible reaction due to tautomerization of vinyl alcohol byproduct[10].Reversibility of the reaction can lower the final ee.
Solvent Anhydrous Hexane or Diisopropyl EtherMaintains enzyme conformation and activity[12].Enzyme denaturation or low activity in polar solvents.
Conversion Monitor to ~50%Theoretical point of maximum ee for both product and starting material[9].Reacting past 50% consumes the slow-reacting enantiomer, reducing ee.
Temperature 30-40 °CBalances reaction rate with enzyme stability.Higher temperatures can denature the enzyme.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis racemate Racemic 2-Methylcyclopentanol reagents Add Anhydrous Solvent, Acyl Donor (Vinyl Acetate), & Lipase (e.g., Novozym 435) racemate->reagents react Incubate at controlled temperature (e.g., 30°C) reagents->react monitor Monitor Conversion (GC or TLC) react->monitor monitor->react <50% stop Quench at ~50% Conversion monitor->stop ~50% separate Separate Ester & Alcohol (Column Chromatography) stop->separate analyze Analyze ee of Alcohol (Chiral GC or HPLC) separate->analyze

Question 3: My oxidation of 2-methylcyclopentanol to 2-methylcyclopentanone is incomplete, and I'm recovering significant amounts of starting material. What's causing this and how can I fix it?

Answer:

Incomplete oxidation of a secondary alcohol like 2-methylcyclopentanol is typically due to the choice of reagent, reaction conditions, or impurities. Since the reaction converts a secondary alcohol to a ketone, the stereocenter at C1 is destroyed, but achieving full conversion is essential[5].

Causality and Mechanism: The oxidation of a secondary alcohol involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group (C1).

  • Chromium-based reagents (e.g., PCC, Jones reagent) form a chromate ester intermediate. A base then abstracts the proton from C1, leading to the collapse of the intermediate to form the ketone in an E2-like step[13].

  • Swern and Dess-Martin oxidations are chromium-free alternatives that proceed through different activated intermediates but follow a similar mechanistic pattern of C-H bond cleavage at the carbinol carbon[13].

Troubleshooting Steps:

  • Re-evaluate Your Oxidizing Agent:

    • Mild Reagents: For clean conversion to the ketone without risk of side reactions, pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices. However, they require strictly anhydrous conditions, as water can deactivate the reagent[5][13]. Ensure your solvent and glassware are thoroughly dried.

    • Stronger Reagents: If mild reagents are ineffective, a stronger oxidizing agent like Jones reagent (CrO₃ in H₂SO₄/acetone) will be more robust and can tolerate small amounts of water. However, it is highly acidic and can promote side reactions if the substrate is sensitive[5].

  • Check Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent (typically 1.2-1.5 equivalents) to drive the reaction to completion.

  • Control Temperature: Some oxidations, like the Swern oxidation, must be performed at very low temperatures (e.g., -78 °C) to prevent decomposition of the reactive intermediate. Other reactions may require gentle heating. Follow the specific temperature protocol for your chosen method.

  • Purity of Starting Material: Ensure your 2-methylcyclopentanol is free of non-alcoholic impurities that could consume the oxidizing agent.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to determine the ratio of stereoisomers in my product mixture? A: The most powerful techniques are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) . These methods use a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification[14][15]. For diastereomers (like cis vs. trans), standard achiral GC or HPLC can often provide separation due to their different physical properties[14]. For complex mixtures containing all four stereoisomers, a chiral column is essential. An alternative, indirect method involves derivatizing the alcohol mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column[14][16].

Q2: What is the difference between a stereospecific and a stereoselective reaction? A: These terms describe the stereochemical outcome of a reaction.

  • A stereoselective reaction is one that produces a predominance of one stereoisomer over other possible stereoisomers. For example, the acid-catalyzed E1 dehydration of 2-methylcyclopentanol is stereoselective because it preferentially forms the more stable trans (E) alkene product, but it doesn't exclude the formation of the cis (Z) isomer[17][18].

  • A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. If you start with different stereoisomers of the reactant, you will get different stereoisomers of the product[17][19][20]. A classic example is the Sₙ2 reaction. If you performed an Sₙ2 reaction on a tosylate derivative of (1R,2R)-2-methylcyclopentanol, it would proceed with inversion of configuration to yield a specific stereoisomer of the product. The corresponding (1S,2S) starting material would yield the enantiomeric product[17].

Q3: Can I use kinetic resolution to separate the cis and trans diastereomers of 2-methylcyclopentanol? A: Not directly. Kinetic resolution is a technique used to separate enantiomers within a racemic mixture[9]. Diastereomers like cis- and trans-2-methylcyclopentanol have different physical properties (boiling points, polarity, etc.) and can typically be separated by standard laboratory techniques like fractional distillation or column chromatography. However, you would use kinetic resolution on a racemic mixture of cis-isomers to separate the (1R,2S) from the (1S,2R) enantiomer, or on a racemic mixture of trans-isomers to separate the (1R,2R) from the (1S,2S) enantiomer[10].

Key Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 2-Methylcyclopentanol

This protocol is adapted from procedures for the analogous 2-methylcyclohexanol and aims to favor the thermodynamic product, 1-methylcyclopentene[3][6][21].

  • Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 5.0 mL of 2-methylcyclopentanol (either cis/trans mixture or a pure isomer).

  • Acid Addition: Carefully add 1.5 mL of 85% phosphoric acid (H₃PO₄) to the flask while stirring[21].

  • Distillation: Assemble a simple distillation apparatus. Heat the flask gently using a heating mantle.

  • Collection: Collect the distillate that boils below 110 °C. The product alkenes have lower boiling points than the starting alcohol. Continue distillation until only a small amount of dark residue remains in the reaction flask. Do not distill to dryness[21].

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of water, 10 mL of 5% NaHCO₃ solution (to neutralize any remaining acid), and finally 10 mL of brine[3].

  • Drying & Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and analyze the product distribution using gas chromatography (GC).

Protocol 2: Swern Oxidation of 2-Methylcyclopentanol

This protocol uses a common chromium-free method for oxidizing secondary alcohols to ketones[13].

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add 2.2 mL of anhydrous dichloromethane (DCM) and 0.21 mL of oxalyl chloride. Cool the solution to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Slowly add a solution of 0.34 mL of anhydrous dimethyl sulfoxide (DMSO) in 0.5 mL of DCM to the flask. Stir for 5 minutes.

  • Alcohol Addition: Slowly add a solution of 0.40 g of 2-methylcyclopentanol in 1.0 mL of DCM. Stir for 15 minutes at -78 °C.

  • Base Addition: Add 1.4 mL of triethylamine (Et₃N) to the flask. Stir for 5 minutes, then allow the reaction to warm to room temperature.

  • Workup: Add 10 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude 2-methylcyclopentanone by column chromatography (silica gel, using a hexane/ethyl acetate gradient) and confirm its identity by NMR and IR spectroscopy.

References

Technical Support Center: Scaling Up cis-2-Methylcyclopentanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of cis-2-Methylcyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during the production of this key chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure you can confidently and efficiently scale your synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Overall Yield

A common challenge when scaling up any synthesis is a decrease in the overall yield compared to smaller, lab-scale experiments.

Possible Causes:

  • Incomplete Reaction: The reduction of the starting material, 2-methylcyclopentanone, may not have gone to completion.

  • Side Reactions: The formation of byproducts can reduce the amount of the desired product.

  • Product Loss During Workup and Purification: Inefficient extraction or purification techniques can lead to significant loss of this compound.

  • Thermal Gradients: In larger reactors, uneven heating or cooling can lead to localized "hot spots" or "cold spots," which can affect reaction kinetics and promote side reactions.

  • Inefficient Mixing: What works on a small scale with a magnetic stir bar may not be sufficient for a larger volume, leading to poor mass transfer and incomplete reactions.

Suggested Solutions:

  • Reaction Monitoring: Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.

  • Optimize Reaction Conditions:

    • Temperature Control: Employ a reactor with efficient heat transfer capabilities and use a suitable heating/cooling mantle to maintain a consistent temperature throughout the reaction vessel.

    • Stirring: Switch from a magnetic stirrer to a mechanical overhead stirrer for more efficient mixing in larger volumes.

  • Workup and Purification:

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the alcohol. Perform multiple extractions with a suitable organic solvent to maximize recovery.

    • Distillation: If using distillation for purification, ensure the column is efficient enough to separate the product from impurities without thermal decomposition.

Problem 2: Poor Diastereoselectivity (Low cis:trans Ratio)

Achieving a high diastereomeric excess of the cis isomer is often a primary goal in the synthesis of 2-methylcyclopentanol.

Possible Causes:

  • Choice of Reducing Agent: Different reducing agents exhibit varying degrees of stereoselectivity in the reduction of cyclic ketones.

  • Reaction Temperature: The temperature at which the reduction is carried out can significantly influence the diastereomeric ratio.

  • Steric Hindrance: The approach of the hydride reagent to the carbonyl group is influenced by the steric bulk of the methyl group on the cyclopentanone ring.

Suggested Solutions:

  • Selection of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a commonly used reducing agent that generally provides a good cis:trans ratio. The hydride attacks the carbonyl group from the less hindered face, which, in the case of 2-methylcyclopentanone, leads to the formation of the cis isomer as the major product.

    • Lithium Aluminum Hydride (LiAlH₄): This is a more powerful reducing agent and can also be used. The stereoselectivity can be influenced by the solvent and temperature.

    • Chelation-Controlled Reduction: For substrates with a nearby hydroxyl group, specific reagents can be used to direct the hydride delivery, though this is more relevant for more complex molecules.

  • Temperature Optimization: Lowering the reaction temperature generally increases the diastereoselectivity of the reduction. This is because the transition state leading to the more stable product is favored at lower temperatures.

  • Use of Bulky Reducing Agents: In some cases, using a bulkier hydride source can enhance the stereoselectivity by increasing the steric hindrance for attack from one face of the ketone.

Reducing AgentTypical SolventTemperature (°C)Expected Major Isomer
Sodium BorohydrideMethanol or Ethanol0 to 25This compound
Lithium Aluminum HydrideDiethyl ether or THF0 to 35This compound
Problem 3: Difficulties in Isomer Separation

Separating the cis and trans isomers of 2-methylcyclopentanol can be challenging due to their similar physical properties.

Possible Causes:

  • Similar Boiling Points: The boiling points of the cis and trans isomers are very close, making separation by simple distillation difficult.

  • Co-elution in Chromatography: The isomers may have similar retention times on standard chromatography columns.

Suggested Solutions:

  • Fractional Distillation: While challenging, a highly efficient fractional distillation column may provide some degree of separation. This is more effective for enriching one isomer rather than achieving high purity of both.

  • Preparative Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC using a suitable column (e.g., silica or a chiral stationary phase if enantiomeric separation is also required) can be effective.

    • Gas Chromatography (GC): Preparative GC is also a viable option for separating small to moderate quantities of the isomers.

  • Derivatization: Convert the alcohol mixture into a mixture of diastereomeric derivatives (e.g., esters or urethanes) using a chiral derivatizing agent. These derivatives will have different physical properties and can be more easily separated by chromatography or crystallization. The desired isomer can then be recovered by cleaving the derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective starting material for the large-scale synthesis of this compound?

A1: The most common starting material is 2-methylcyclopentanone. This ketone is commercially available and can be efficiently reduced to the desired alcohol.

Q2: What are the key safety precautions to consider when working with sodium borohydride (NaBH₄) on a large scale?

A2: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Key safety precautions include:

  • Handling: Handle in a well-ventilated fume hood, away from sources of ignition. Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from water and acids.

  • Quenching: When the reaction is complete, quench the excess NaBH₄ carefully and slowly, preferably at a low temperature, by adding a weak acid (e.g., acetic acid) or acetone.

  • Spills: In case of a spill, cover with dry sand or another non-combustible material and place in a closed container for disposal. Do not use water.

Q3: Can catalytic hydrogenation be used for the synthesis of 2-methylcyclopentanol?

A3: Yes, catalytic hydrogenation of 2-methylcyclopentanone using catalysts such as Raney Nickel or Platinum on carbon (Pt/C) under a hydrogen atmosphere is a viable method. The stereoselectivity of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. Bimetallic catalysts have also been explored to improve selectivity.

Q4: How can I confirm the stereochemistry of my final product?

A4: The stereochemistry of the product can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between the cis and trans isomers based on differences in chemical shifts and coupling constants.

  • Gas Chromatography (GC): Using a chiral GC column can separate the enantiomers of both the cis and trans isomers, allowing for the determination of both diastereomeric and enantiomeric excess.

  • Comparison to a Standard: If an authentic sample of this compound is available, its analytical data (NMR, GC retention time, etc.) can be compared to the synthesized product.

Q5: My synthesis is producing a significant amount of 1-methylcyclopentene as a byproduct. What is the likely cause and how can I prevent it?

A5: The formation of 1-methylcyclopentene is likely due to the dehydration of the 2-methylcyclopentanol product. This can occur under acidic conditions, which might be present during the workup. To prevent this, ensure that the workup is performed under neutral or slightly basic conditions. Avoid using strong acids for quenching or extraction.

Experimental Workflow for this compound Synthesis

cluster_0 Synthesis cluster_1 Workup cluster_2 Purification cluster_3 Analysis 2-Methylcyclopentanone 2-Methylcyclopentanone Reduction Reduction 2-Methylcyclopentanone->Reduction NaBH4, Methanol, 0°C Crude Product Crude Product Reduction->Crude Product Quenching Quenching Crude Product->Quenching Extraction Extraction Quenching->Extraction e.g., Ethyl Acetate Drying & Concentration Drying & Concentration Extraction->Drying & Concentration e.g., MgSO4 Fractional Distillation Fractional Distillation Drying & Concentration->Fractional Distillation Preparative HPLC/GC Preparative HPLC/GC Fractional Distillation->Preparative HPLC/GC For high purity NMR NMR Preparative HPLC/GC->NMR GC GC Preparative HPLC/GC->GC Final Product Final Product NMR->Final Product GC->Final Product

Technical Support Center: Purity Assessment of cis-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of cis-2-Methylcyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this chiral intermediate. As a cyclic alcohol with stereoisomers, accurate purity determination is critical for its application in organic synthesis and pharmaceutical development.[1] This resource will navigate you through the common analytical techniques, offering troubleshooting advice and frequently asked questions to ensure the reliability and consistency of your analytical results.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be concerned about with this compound?

A1: The primary impurity of concern is its diastereomer, trans-2-Methylcyclopentanol.[4] Additionally, depending on the synthetic route, you may encounter residual starting materials, solvents, and by-products of the reaction.

Q2: Which analytical technique is most suitable for routine purity analysis of this compound?

A2: For routine analysis, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is often the method of choice due to its high resolution for volatile compounds and straightforward operation.[5] Chiral GC columns can effectively separate the cis and trans isomers.[6]

Q3: When is it necessary to use more advanced techniques like NMR or LC-MS?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for unambiguous structure elucidation and for determining the diastereomeric ratio without the need for chromatographic separation.[7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful when dealing with non-volatile impurities or when structural information of unknown impurities is required.[9]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purity assessment?

A4: Yes, HPLC can be used, particularly with a chiral stationary phase to separate the stereoisomers.[10] However, due to the volatility and weak UV absorbance of 2-methylcyclopentanol, GC is often more direct. If using HPLC, derivatization to introduce a UV-active chromophore might be necessary for sensitive detection.

Q5: What is the importance of analytical method validation?

A5: Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[3][11] It ensures the accuracy, precision, specificity, and reproducibility of your test results, which is a critical regulatory requirement in the pharmaceutical industry.[12]

Analytical Methodologies & Troubleshooting Guides

The selection of an analytical method depends on the specific requirements of the analysis, such as the need to separate diastereomers or identify unknown impurities.[10]

Gas Chromatography (GC) Troubleshooting

GC is a powerful technique for separating and quantifying volatile compounds like this compound.[5] Chiral GC columns are specifically designed for the separation of enantiomers and diastereomers.[6]

Workflow for GC Purity Assessment

Caption: A generalized workflow for GC purity analysis.

Common GC Issues and Solutions

Problem Potential Cause(s) Troubleshooting Steps
Poor resolution between cis and trans isomers 1. Inappropriate GC column.[13] 2. Incorrect oven temperature program. 3. Carrier gas flow rate is not optimal.1. Column Selection: Ensure you are using a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEXsm), which is known to provide good separation for such isomers.[6] 2. Optimize Temperature Program: Start with a lower initial oven temperature and use a slow ramp rate (e.g., 1-2 °C/min) to enhance separation.[14] 3. Adjust Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve the best efficiency.
Peak Tailing 1. Active sites in the injector liner or column. 2. Column contamination. 3. Sample overload.1. Inlet Maintenance: Use a deactivated liner and replace the septum regularly.[13] 2. Column Conditioning: Bake the column at the recommended maximum temperature. If tailing persists, trim the first few centimeters of the column. 3. Reduce Injection Volume: Decrease the amount of sample injected onto the column.
Ghost Peaks 1. Carryover from a previous injection. 2. Septum bleed.1. Injector Cleaning: Run a blank solvent injection after a concentrated sample. Increase the injector temperature. 2. Septum Replacement: Use high-quality, low-bleed septa and replace them regularly.
Irreproducible Retention Times 1. Leaks in the system.[13] 2. Unstable oven temperature. 3. Fluctuations in carrier gas flow.1. Leak Check: Perform a leak check of the entire system, especially at the injector and column fittings. 2. Verify Temperature: Check the oven temperature with a calibrated external thermometer. 3. Check Gas Supply: Ensure a stable gas supply and that pressure regulators are functioning correctly.
High-Performance Liquid Chromatography (HPLC) Troubleshooting

While GC is often preferred, HPLC can be a viable alternative, especially when dealing with less volatile impurities or when a GC is unavailable.[10]

Decision Tree for HPLC Method Selection

HPLC_Method_Selection start Need to analyze this compound by HPLC uv_active Does the analyte have a strong UV chromophore? start->uv_active chiral_hplc Use Chiral HPLC uv_active->chiral_hplc Yes no_uv No uv_active->no_uv No derivatize Derivatize with a UV-active agent? yes_deriv Yes derivatize->yes_deriv no_deriv No derivatize->no_deriv hilichplc Use HILIC with ELSD/CAD/MS rp_hplc Use Reversed-Phase HPLC with derivatization no_uv->derivatize yes_uv Yes yes_deriv->rp_hplc no_deriv->hilichplc

Caption: Decision tree for selecting an appropriate HPLC method.

Common HPLC Issues and Solutions

Problem Potential Cause(s) Troubleshooting Steps
No or small peaks 1. Injection issue.[15] 2. Detector malfunction.[15] 3. Incorrect mobile phase.1. Check Injector: Ensure the correct injection volume is set and that the syringe is not clogged.[15] 2. Verify Detector: Check detector settings (wavelength, sensitivity) and ensure the lamp is functioning.[16] 3. Mobile Phase Compatibility: Ensure the sample is soluble in the mobile phase and that the mobile phase is appropriate for the column.
Peak Splitting or Broadening 1. Column overload.[17] 2. Incompatible sample solvent. 3. Column void or damage.1. Reduce Sample Concentration: Dilute the sample. 2. Solvent Mismatch: Dissolve the sample in the mobile phase or a weaker solvent. 3. Inspect Column: If the problem persists, try a new column.[17]
Baseline Drift or Noise 1. Mobile phase not degassed.[16] 2. Contaminated mobile phase or column.[18] 3. Detector temperature fluctuations.1. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase.[16] 2. Use High-Purity Solvents: Filter all mobile phases and use high-purity solvents. Flush the system and column. 3. Stabilize Temperature: Use a column oven and allow the system to fully equilibrate.
High Backpressure 1. Blockage in the system (frit, column, tubing).[18] 2. Particulate matter from the sample. 3. Mobile phase precipitation.1. Isolate the Blockage: Disconnect components sequentially to identify the source of the high pressure. Back-flush the column if necessary. 2. Filter Samples: Filter all samples through a 0.2 or 0.45 µm filter before injection.[16] 3. Check Mobile Phase: Ensure the mobile phase components are fully miscible and will not precipitate under the analytical conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and purity assessment of this compound, providing direct information about the diastereomeric ratio.[7] The use of chiral derivatizing agents can aid in the determination of enantiomeric purity.[19][20]

Experimental Protocol: ¹H NMR for Diastereomeric Ratio

  • Sample Preparation: Accurately weigh and dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full relaxation between scans.

  • Data Analysis:

    • Identify well-resolved signals corresponding to the cis and trans isomers. The protons adjacent to the hydroxyl and methyl groups are often diagnostic.

    • Integrate the signals for each diastereomer.

    • Calculate the diastereomeric ratio from the integral values.[10]

Troubleshooting NMR Analysis

  • Poor Signal Resolution: If signals for the diastereomers overlap, consider using a higher field strength NMR instrument or a different deuterated solvent. The use of chiral solvating agents can also induce chemical shift differences.[8][21]

  • Inaccurate Quantification: Ensure the relaxation delay is adequate for quantitative analysis. Also, check for any baseline distortions that could affect integration accuracy.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the analyte, which is useful for identity confirmation.[9][22] When coupled with GC (GC-MS), it can identify and confirm the structure of impurities.[9] The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (m/z 100) and characteristic fragment ions.[22] A significant fragment ion at m/z 59 is often observed for similar secondary alcohols.[23]

References

Technical Support Center: Selecting Solvents for cis-2-Methylcyclopentanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving cis-2-Methylcyclopentanol. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide a deeper understanding of the causality behind solvent selection. This guide is structured in a question-and-answer format to directly address the challenges researchers, scientists, and drug development professionals face during experimental work. Our goal is to empower you to not only follow procedures but to troubleshoot and optimize them based on a solid foundation of chemical principles.

Section 1: Foundational Knowledge - Understanding Your Reactant and Solvents

Before diving into specific reactions, a firm grasp of the starting material and the role of the solvent is essential. The properties of this compound and the characteristics of different solvent classes are the bedrock upon which successful and reproducible chemistry is built.

FAQ 1: What are the key physical and chemical properties of this compound that I should consider?

Understanding your starting material is the first step in experimental design. This compound (CAS No: 25144-05-2) is a cyclic secondary alcohol with specific characteristics that dictate its reactivity and handling.

  • Structure and Stereochemistry: The "cis" designation indicates that the methyl group and the hydroxyl (-OH) group are on the same side of the cyclopentane ring. This stereochemical arrangement can influence the steric environment around the reaction center, potentially affecting the approach of reagents and the stereoselectivity of certain reactions.

  • Physical Properties: It is a colorless liquid at room temperature with a boiling point around 115-120 °C. Its molecular weight is approximately 100.16 g/mol .

  • Solubility: The presence of the polar hydroxyl group allows it to act as a hydrogen bond donor and acceptor. This results in moderate solubility in water and good solubility in common organic solvents like ethers and acetone. The five-carbon ring provides significant nonpolar character, preventing it from being fully miscible with water.

  • Reactivity: The core reactivity stems from the secondary hydroxyl group. This group can be:

    • Oxidized to a ketone (2-methylcyclopentanone).

    • Undergo esterification with a carboxylic acid.

    • Be protonated and eliminated to form an alkene.

    • Be converted into a good leaving group (like a tosylate) for nucleophilic substitution reactions.

FAQ 2: How are solvents generally classified, and why is this critical for my reaction's success?

A solvent is not merely a medium for dissolving reactants; it is an active participant that can dramatically influence reaction rates and even change the mechanistic pathway. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.

  • Polar Protic Solvents: These solvents have a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen) and can thus form hydrogen bonds. They are also polar.

    • Examples: Water (H₂O), methanol (MeOH), ethanol (EtOH).

    • Key Characteristic: They are excellent at solvating both cations and anions. They are particularly effective at solvating anions (nucleophiles) through hydrogen bonding, which can sometimes hinder their reactivity in SN2 reactions. However, their ability to stabilize carbocations and leaving groups makes them ideal for SN1 and E1 reactions.

  • Polar Aprotic Solvents: These solvents are polar (possess a significant dipole moment) but lack an acidic proton, so they cannot act as hydrogen bond donors.

    • Examples: Acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN).

    • Key Characteristic: They are excellent at solvating cations but leave anions (nucleophiles) relatively "naked" and highly reactive. This makes them the solvents of choice for SN2 and E2 reactions, where a strong, unencumbered nucleophile is required.

  • Non-Polar Solvents: These solvents have low dielectric constants and are not effective at solvating charged species.

    • Examples: Hexane, toluene, dichloromethane (DCM), diethyl ether.

    • Key Characteristic: They are primarily used for reactions involving non-polar reactants and reagents. Salts and other polar compounds have very low solubility in these solvents.

cluster_Start Reaction Type Analysis cluster_Pathways Solvent Selection Pathways cluster_Solvents Recommended Solvent Class start What is the primary transformation? oxidation Oxidation (e.g., to Ketone) start->oxidation esterification Esterification (e.g., Fischer) start->esterification substitution Substitution/Elimination start->substitution solv_ox Non-polar or Polar Aprotic (e.g., DCM, Acetone) oxidation->solv_ox solv_est Non-polar for H₂O removal (e.g., Toluene) or Excess Alcohol esterification->solv_est solv_sub Polar Protic (SN1/E1) vs. Polar Aprotic (SN2/E2) substitution->solv_sub

Caption: Initial solvent selection workflow based on reaction type.

Section 2: Solvent Selection for Specific Transformations

With the fundamentals established, we can now address solvent selection for the most common reactions of this compound.

Q1: I need to oxidize this compound to 2-methylcyclopentanone. Which solvent should I use?

The oxidation of a secondary alcohol to a ketone is a common transformation, but the choice of solvent is critically dependent on the oxidizing agent used. The primary goal is to select a solvent that dissolves the alcohol but does not react with the oxidant or the product.

Expert Analysis: For chromium-based reagents like Pyridinium Chlorochromate (PCC) , an anhydrous, non-polar solvent like dichloromethane (DCM) is the standard choice. The reason is twofold: first, PCC is soluble in DCM, and second, the absence of water prevents over-oxidation or side reactions. Newer, often preferred reagents like Dess-Martin Periodinane (DMP) also perform exceptionally well in DCM, offering higher yields under milder, non-acidic conditions.

For stronger oxidants like Jones Reagent (CrO₃ in H₂SO₄/water), the solvent system is inherently aqueous. Acetone is typically used as a co-solvent to solubilize the organic alcohol in the aqueous medium. It's crucial to note that while secondary alcohols stop at the ketone stage, primary alcohols would be oxidized all the way to carboxylic acids in Jones reagent due to the presence of water.

Finally, for "greener" catalytic oxidations, such as those using TEMPO with bleach (NaOCl), a biphasic system is often employed. DCM has historically been used here as well, but more environmentally friendly solvents like ethyl acetate are now being successfully implemented.

Table 1: Comparison of Common Oxidizing Agents and Solvents

Oxidizing Agent Typical Solvent(s) Key Considerations
PCC Dichloromethane (DCM) Anhydrous conditions are essential.
DMP Dichloromethane (DCM) Milder than PCC, non-acidic, good yields.
Jones Reagent Acetone / Water Strong, acidic conditions.

| TEMPO / NaOCl | DCM / Water (biphasic) | Catalytic, "greener" alternative. |

Protocol: Oxidation using PCC

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), add finely ground PCC (1.5 equivalents) to anhydrous dichloromethane (DCM).

  • Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM and add it to the stirring PCC suspension at room temperature.

  • Monitoring: The reaction mixture will turn into a dark, thick slurry. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.

  • Workup: Upon completion, dilute the mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium byproducts.

  • Isolation: Wash the filter pad thoroughly with more diethyl ether. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 2-methylcyclopentanone, which can be further purified by distillation or column chromatography.

Q2: I am performing a Fischer esterification with acetic acid. What is the best solvent choice?

Fischer esterification is a classic acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. The solvent's role here is not just to dissolve the reactants but often to drive the equilibrium towards the product side.

Expert Analysis: The primary challenge in Fischer esterification is that the reaction is reversible and produces water as a byproduct. According to Le Châtelier's principle, the equilibrium can be shifted to favor the ester product by either using a large excess of one reactant or by removing water as it is formed.

  • Excess Alcohol as Solvent: If the alcohol is inexpensive and liquid (which is not the case for this compound itself, but for the other reactant like methanol or ethanol), it can be used as the solvent. This is not a practical approach when the alcohol is the more complex or valuable component.

  • Water Removal with a Non-Participating Solvent: The most common industrial and laboratory approach for valuable alcohols is to use a non-polar solvent that forms an azeotrope with water, such as toluene or hexane . The reaction is run in an apparatus fitted with a Dean-Stark trap , which physically collects the water as it is produced, removing it from the reaction mixture and preventing the reverse reaction.

  • High-Boiling Polar Aprotic Solvents: In some cases, polar aprotic solvents like DMSO have been shown to accelerate esterification reactions, leading to higher yields in shorter times compared to other solvents. This is often attributed to the solvent's ability to effectively solvate intermediates and prevent aggregation of reactants.

Protocol: Fischer Esterification using a Dean-Stark Trap

  • Setup: To a round-bottom flask, add this compound (1.0 eq.), a carboxylic acid (e.g., acetic acid, 1.1 eq.), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated H₂SO₄).

  • Solvent: Add enough toluene to suspend the reactants and fill the Dean-Stark trap.

  • Reaction: Attach a condenser to the Dean-Stark trap and heat the mixture to reflux. The toluene-water azeotrope will distill into the trap. Upon cooling, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.

  • Monitoring: Continue the reflux until no more water is collected in the trap, indicating the reaction has reached completion.

  • Workup: Cool the reaction mixture. Wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Then, wash with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the toluene under reduced pressure to yield the crude ester.

Q3: I want to convert the hydroxyl group into a better leaving group and then perform a substitution or elimination. How does the solvent dictate the outcome (SN1/E1 vs. SN2/E2)?

This is where solvent selection becomes most critical, as it can be the deciding factor between two completely different mechanistic pathways and, therefore, two different products. After converting the -OH group to a good leaving group (e.g., a tosylate, -OTs), the subsequent reaction is highly solvent-dependent.

Expert Analysis: The choice between substitution (SN) and elimination (E) pathways, and between first-order (1) and second-order (2) mechanisms, is a classic challenge in organic synthesis.

  • For SN2/E2 Reactions (Bimolecular): These pathways require a strong, unhindered nucleophile (for SN2) or a strong, sterically hindered base (for E2). The key to promoting these reactions is to use a polar aprotic solvent (e.g., Acetone, DMF, DMSO ). These solvents dissolve the necessary salts (e.g., NaCN, NaOMe) but do not form a tight solvation shell around the anion through hydrogen bonding. This leaves the nucleophile/base "naked" and highly reactive, ready to attack the substrate in a single, concerted step.

  • For SN1/E1 Reactions (Unimolecular): These pathways proceed through a carbocation intermediate. The rate-determining step is the departure of the leaving group to form this intermediate. To facilitate this, a polar protic solvent (e.g., water, ethanol, methanol ) is ideal. The solvent assists in two ways: (1) its hydrogen bonds help stabilize the departing leaving group, and (2) its high polarity effectively solvates and stabilizes the charged carbocation intermediate, lowering the activation energy for its formation. These reactions typically use weak nucleophiles/bases, which are often the solvent itself (a process called solvolysis).

cluster_protic Polar Protic Solvent (e.g., EtOH) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ H1 δ⁺H H1->Nu_protic H2 δ⁺H H2->Nu_protic H3 δ⁺H H3->Nu_protic H4 δ⁺H H4->Nu_protic Et1 EtO Et1->H1 Et2 EtO Et2->H2 Et3 EtO Et3->H3 Et4 EtO Et4->H4 info_protic Nucleophile is 'caged' by H-bonds. Reactivity is REDUCED. Nu_aprotic Nu⁻ Cat Na⁺ DMSO1 DMSO DMSO1->Cat DMSO2 DMSO DMSO2->Cat info_aprotic Nucleophile is 'free' and highly reactive. Cation is solvated.

Caption: Solvation effects on a nucleophile (Nu⁻).

Table 2: Solvent Guide for Substitution/Elimination Pathways

Desired Pathway Reagent Type Favored Solvent Class Rationale
SN2 Strong, unhindered nucleophile Polar Aprotic (DMSO, DMF) Maximizes nucleophile reactivity.
E2 Strong, hindered base Polar Aprotic (Acetone, DMF) Maximizes base strength.
SN1 Weak nucleophile Polar Protic (H₂O, EtOH) Stabilizes carbocation intermediate.

| E1 | Weak base | Polar Protic (H₂O, EtOH) | Stabilizes carbocation intermediate. |

Section 3: Troubleshooting Guide

Even with careful planning, experiments can fail. This section addresses common issues where the solvent is a likely culprit.

Q4: My reaction is slow or isn't starting. Could the solvent be the problem?

Yes, this is a very common issue. If your reaction is unexpectedly sluggish or fails to initiate, consider the following solvent-related problems:

  • Poor Solubility: The most basic function of a solvent is to dissolve everything into a homogeneous phase. If one of your reactants or catalysts is not fully dissolved, the reaction rate will be severely limited. Troubleshooting Step: Check the solubility of all components in your chosen solvent. You may need to switch to a more polar solvent or use a co-solvent to bring everything into solution.

  • Incorrect Polarity: Many reactions proceed through charged or polar transition states. A solvent with insufficient polarity may not be able to stabilize this transition state, leading to a high activation energy and a slow reaction. Troubleshooting Step: If you are using a non-polar solvent like hexane, consider switching to a more polar option like THF or acetonitrile to see if the rate improves.

  • Solvent Quenching: Protic solvents will readily protonate and quench highly reactive, strongly basic reagents like Grignards, organolithiums, or metal hydrides. Troubleshooting Step: Ensure you are using a dry, aprotic solvent (like diethyl ether or THF) for any reaction involving these types of reagents.

Q5: I'm getting a mixture of products (e.g., elimination instead of substitution). How can I improve selectivity by changing the solvent?

Unwanted side products are a frequent problem, and the solvent is a powerful tool to enhance selectivity.

  • The SN vs. E Competition: As detailed in Q3, this is the classic example of solvent control. If you desire substitution (SN2) but are getting significant elimination (E2), ensure you are using a good, unhindered nucleophile in a polar aprotic solvent. If you are getting a mix of SN1 and E1 products, it's harder to control, but sometimes lowering the temperature can favor the substitution pathway.

  • Stereoselectivity: The solvent can form a "cybotactic region" or a specific solvation shell around the reactants, which can influence the direction of reagent attack. Changing the solvent can alter the energy of the diastereomeric transition states, thereby changing the ratio of stereoisomeric products. Troubleshooting Step: If your diastereoselectivity is poor, try running the reaction in a range of solvents with different properties (e.g., a non-polar one like toluene, an ether like THF, and a polar aprotic one like acetonitrile) to see if the product ratio changes.

Q6: My yield is low after workup. Could the solvent have caused this?

Product loss during the workup and isolation phase is a common source of low yields, and the reaction solvent can be an indirect cause.

  • Product is Water-Soluble: If you used a water-miscible solvent (like THF, acetone, or methanol) and your product has some polarity, it may be partially lost to the aqueous layer during an extraction. Troubleshooting Step: Before discarding the aqueous layer, perform a back-extraction with a different organic solvent to recover any dissolved product.

  • Emulsion Formation: Some solvent/water combinations are prone to forming stable emulsions during extraction, making separation difficult and leading to product loss. Troubleshooting Step: Adding brine (saturated NaCl solution) can often help break emulsions.

  • Volatility: If your product is volatile, it may be lost during solvent removal on a rotary evaporator, especially if your reaction solvent has a high boiling point and requires high vacuum or heat to remove. Troubleshooting Step: Check the rotovap trap for your product. Consider using a lower-boiling-point solvent for the reaction if possible.

cluster_Problem Initial Problem cluster_Diagnosis Diagnosis cluster_Solution Potential Solvent-Related Cause & Solution start Reaction Failed or Poor Result no_rxn No Reaction / Very Slow start->no_rxn low_yield Low Yield After Workup start->low_yield wrong_product Wrong Product / Mixture start->wrong_product sol_solubility Check reactant solubility. Increase solvent polarity? no_rxn->sol_solubility sol_workup Product lost in aqueous layer? Check for emulsion. Back-extract. low_yield->sol_workup sol_mechanism Wrong solvent class for desired mechanism? (Protic vs. Aprotic) wrong_product->sol_mechanism

Caption: Troubleshooting flowchart for common reaction failures.

Technical Support Center: Temperature Control in cis-2-Methylcyclopentanol Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of cis-2-Methylcyclopentanol via distillation. This document serves as a resource for researchers, chemists, and drug development professionals to ensure procedural success, product purity, and experimental reproducibility. As a cyclic alcohol, this compound presents specific challenges where precise temperature and pressure control are not merely best practices, but critical determinants of yield and purity. This guide is structured to provide foundational knowledge, answer common questions, and offer systematic troubleshooting for issues encountered during the distillation process.

Section 1: Foundational Knowledge & Key Parameters

Understanding the physicochemical properties of this compound is the bedrock of a successful distillation. The compound's boiling point is highly sensitive to pressure, and maintaining a stable thermal environment is crucial to prevent side reactions and ensure a clean separation.

This compound is a colorless liquid and a valuable intermediate in organic synthesis.[1] Its structure, featuring a hydroxyl and a methyl group on the same side of a cyclopentane ring, influences its physical properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₂O[2]
Molecular Weight 100.16 g/mol [2][3]
Boiling Point (Atmospheric) 115-120 °C or 146.9 °C at 760 mmHg[4]
Density ~0.947 g/cm³[4]
Appearance Colorless Liquid[1]
CAS Number 25144-05-2[2][4]

The atmospheric boiling point suggests that vacuum distillation is a highly advantageous technique. By reducing the system pressure, the boiling point of this compound can be significantly lowered, which mitigates the risk of thermal degradation—a common concern for organic molecules at elevated temperatures.[5] Furthermore, like many alcohols, this compound may be sensitive to strong oxidizing agents and could form peroxides during prolonged storage, making purification of aged samples a critical safety and quality step.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries that arise before and during the distillation process.

Q1: Why is vacuum distillation recommended for this compound? A: While this compound can be distilled at atmospheric pressure, its boiling point is relatively high (~147 °C).[4] High temperatures can increase the risk of thermal decomposition or side reactions, leading to lower yield and product impurity. Vacuum distillation lowers the boiling point, allowing for a gentler, more controlled separation at a lower temperature, which is crucial for temperature-sensitive compounds.[5]

Q2: What is the correct placement for the thermometer/temperature probe? A: This is one of the most critical aspects of distillation. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This placement ensures that the temperature being measured is the true equilibrium temperature of the vapor that is entering the condenser, which corresponds to the boiling point of the substance at that specific pressure. Incorrect placement is a common source of error in distillation experiments.[6]

Q3: How do I prevent "bumping" (sudden, violent boiling)? A: Bumping occurs when a liquid superheats and then boils in a sudden burst. To prevent this, always use boiling chips or a magnetic stir bar in the distillation flask. These provide nucleation sites for smooth bubble formation. For vacuum distillations, a magnetic stir bar is strongly preferred as boiling chips can become less effective under reduced pressure.

Q4: My initial distillate is cloudy. What does this indicate? A: Cloudiness often points to the presence of an immiscible contaminant, most commonly water. This compound has moderate solubility in water, but if a significant amount of water is present, it may co-distill as an azeotrope or simply be carried over, resulting in a cloudy appearance. Ensure your starting material is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) and that all glassware is completely dry before starting.

Q5: What are the signs of thermal decomposition during distillation? A: The primary signs are a darkening or charring of the material in the distillation pot, an unexpected drop in pressure (due to the formation of non-condensable gases), or the collection of a discolored distillate. If you observe these signs, immediately reduce the heat input. This underscores the importance of using the lowest feasible temperature via vacuum distillation. While specific decomposition pathways for this molecule at distillation temperatures are not widely documented, the decomposition of similar cyclic compounds at very high temperatures produces species like carbon monoxide, acetylene, and ethylene.[7]

Section 3: Systematic Troubleshooting Guide

When distillation does not proceed as expected, a systematic approach is required to diagnose and resolve the issue.

Issue 1: The vapor temperature is fluctuating or unstable.

  • Question: My thermometer reading at the distillation head is not stable. Why is this happening and how can I fix it?

  • Answer: Temperature instability is a common problem with several root causes:

    • Uneven Heating: The heat source (heating mantle) may be cycling aggressively or providing uneven heat. Ensure the mantle fits the flask properly and use a power controller for smooth energy input. An oil bath can provide more stable and uniform heating.[8]

    • Pressure Fluctuations: The vacuum source may be unstable. A fluctuating vacuum will cause the boiling point to change, leading to an unstable temperature reading.[5] Use a vacuum regulator or a large-volume trap to buffer the system from pump variations.

    • Insufficient Insulation: The distillation column and head should be insulated (e.g., with glass wool or aluminum foil) to prevent heat loss to the environment.[9] This ensures that the temperature gradient in the column is stable and the vapor reaches the thermometer without premature condensation.

    • Low Boil-Up Rate: If the heating rate is too low, vapor may not continuously surround the thermometer bulb, causing the reading to drop intermittently. Increase the heat input slightly to ensure a steady distillation rate.

Issue 2: The temperature drops after an initial fraction is collected.

  • Question: I collected a small amount of distillate at a low temperature, and now the temperature has dropped and distillation has stopped. What does this mean?

  • Answer: This is a classic sign of successful fractional distillation. The initial, lower-boiling fraction was likely a more volatile impurity (e.g., residual solvent). Once this impurity is removed, the composition of the liquid in the pot changes, and its boiling point is now higher.[10] You will need to gradually increase the heat input to bring the main component, this compound, to its boiling point at the system's pressure.

Issue 3: The column is flooding.

  • Question: Liquid is accumulating on the trays or in the packing of my fractionating column instead of flowing back down. What should I do?

  • Answer: This phenomenon is called "flooding" and it drastically reduces separation efficiency. It is typically caused by an excessive boil-up rate—too much vapor is being forced up the column, preventing the condensed liquid (reflux) from flowing down.[11] To fix this, immediately reduce the heat input to the distillation flask. Once the flooding subsides, you can slowly increase the heat to a more appropriate level. Flooding can also be caused by the system pressure being too high.[12]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing common distillation problems.

DistillationTroubleshooting cluster_issues Categorize Issue cluster_temp Temperature Troubleshooting cluster_pressure Pressure Troubleshooting cluster_purity Purity & Yield Troubleshooting start Distillation Anomaly Detected temp_issue Temperature Issue start->temp_issue pressure_issue Pressure Issue start->pressure_issue purity_issue Purity/Yield Issue start->purity_issue temp_unstable Unstable Reading Check Heat Source Check Vacuum Stability Insulate Column temp_issue->temp_unstable temp_low Too Low / No Boil Increase Heat Input Check Vacuum Level Verify Thermometer temp_issue->temp_low temp_drop Temp Drops Mid-Run Volatile Impurity Removed Gradually Increase Heat temp_issue->temp_drop pressure_unstable Unstable Vacuum Check for Leaks Use Regulator/Buffer Check Pump Oil pressure_issue->pressure_unstable pressure_high Pressure Too High Check for Blockages Check Pump Performance pressure_issue->pressure_high purity_low Poor Separation Check Column Efficiency Reduce Distillation Rate Check for Flooding purity_issue->purity_low yield_low Low Yield Check for Leaks Check for Decomposition Ensure Complete Condensation purity_issue->yield_low solution Problem Resolved temp_unstable->solution temp_low->solution temp_drop->solution pressure_unstable->solution pressure_high->solution purity_low->solution yield_low->solution

Caption: A logical flowchart for troubleshooting common distillation issues.

Section 4: Protocol for Vacuum Distillation of this compound

This protocol describes a self-validating system for the purification of ~25 g of crude this compound.

1. Preparation and Assembly:

  • Glassware: Ensure all glassware (round-bottom flask, fractionating column, distillation head, condenser, receiving flasks) is meticulously cleaned and oven-dried to remove any water.

  • Drying: If the crude material may contain water, dry it over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Assembly: Assemble the distillation apparatus. Use a 50 mL or 100 mL round-bottom flask as the distillation pot. A short Vigreux column is suitable for this separation. Lubricate all ground glass joints with a vacuum-rated grease.

  • Stirring: Place a magnetic stir bar in the distillation flask.

  • Thermometer: Place the thermometer in the distillation head using an adapter, ensuring the bulb is positioned correctly as described in the FAQ section.

  • Condenser: Connect the condenser to a recirculating chiller. The ideal coolant temperature is between 10-15 °C to ensure efficient condensation without causing atmospheric moisture to freeze on the apparatus.[13]

  • Vacuum: Connect the vacuum takeoff adapter to a cold trap (e.g., liquid nitrogen or dry ice/acetone) and then to the vacuum pump. A manometer must be included to monitor the pressure.

2. Execution:

  • Leak Check: Start the vacuum pump and ensure the system can hold a stable vacuum. A pressure below 20 mmHg is a good starting point. If the pressure does not stabilize, check all joints and connections for leaks.

  • Heating: Once a stable vacuum is achieved, turn on the magnetic stirrer and begin to gently heat the distillation flask with a heating mantle controlled by a variable transformer.

  • Equilibration: Increase the heat gradually until the mixture begins to boil. Watch for the condensation ring to slowly rise up the Vigreux column. Allow the system to equilibrate by adjusting the heat so the vapor temperature holds steady before any distillate is collected. This is the "reflux" stage.[9]

  • Fraction Collection:

    • Fore-run: Collect the first few milliliters of distillate in a separate receiving flask. This fraction will contain any low-boiling impurities. The temperature may be unstable or lower than expected during this phase.

    • Main Fraction: When the vapor temperature stabilizes at the expected boiling point for this compound at your system's pressure, change to a new receiving flask to collect the main product. Record the stable temperature range and pressure.

    • End Fraction: As the distillation nears completion, you may see the temperature rise or drop, or the distillation rate may slow significantly. At this point, stop the distillation to avoid collecting higher-boiling impurities.

  • Shutdown:

    • Turn off and lower the heating mantle.

    • Allow the system to cool under vacuum.

    • Slowly and carefully vent the system to atmospheric pressure. Never open a hot, evacuated system to the air suddenly.

    • Turn off the vacuum pump and chiller.

By following this detailed protocol and understanding the underlying principles, researchers can consistently achieve high-purity this compound.

References

Technical Support Center: Resolving Issues in the Chiral Separation of 2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-methylcyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable solutions to common challenges encountered during the enantioselective analysis of this and similar chiral cyclic alcohols. Our approach is grounded in fundamental chromatographic principles and validated by field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, detailing the probable causes and providing step-by-step remedial actions.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Question: I am injecting a racemic standard of 2-methylcyclopentanol, but I am seeing only a single peak or two poorly resolved peaks. How can I improve the separation?

Answer:

Achieving baseline resolution (a resolution factor of 1.5 or greater indicates baseline enantiomeric resolution) is the primary goal of any chiral separation.[1] Poor resolution is typically a result of suboptimal selectivity (α) or efficiency (N). The following steps will help you diagnose and resolve this issue.

Probable Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[2] The interaction between the analyte and the stationary phase dictates the enantioselectivity.

    • Solution: If you are using High-Performance Liquid Chromatography (HPLC), polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile for separating a wide range of chiral compounds, including alcohols.[3] For Gas Chromatography (GC), derivatized cyclodextrin-based capillary columns are the industry standard for separating volatile chiral compounds like 2-methylcyclopentanol.[4][5][6] If one type of CSP is not providing separation, screening a column with a different chiral selector is the logical next step.[2][7]

  • Suboptimal Mobile Phase Composition (HPLC): In normal-phase HPLC, the mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol), plays a crucial role. The alcohol modifier competes with the analyte for polar interaction sites on the CSP.[8][9]

    • Solution: Systematically vary the percentage of the alcohol modifier. A common starting point is a high percentage of the alkane (e.g., 90-98%) with a small percentage of the alcohol modifier (e.g., 2-10%).[4] Decreasing the alcohol concentration generally increases retention and can improve resolution, but may also lead to broader peaks. Finding the optimal balance is key.

  • Incorrect Temperature (GC & HPLC): Temperature affects both the thermodynamics of chiral recognition and column efficiency.

    • Solution:

      • GC: Lowering the oven temperature often enhances chiral selectivity by favoring the weaker bonding forces responsible for enantiomeric discrimination.[7] Experiment with different temperature programs, starting with a lower initial temperature.

      • HPLC: Decreased temperature generally increases chiral selectivity.[7] Conversely, increasing the temperature can improve peak efficiency. It is advisable to maintain a constant and controlled column temperature (e.g., 25 °C) for reproducibility.[4]

  • Analyte Derivatization (GC): The hydroxyl group of 2-methylcyclopentanol can lead to peak tailing and poor resolution due to interactions with active sites in the GC system. Derivatization can mitigate these effects.

    • Solution: Convert the alcohol into a less polar and more volatile ester, such as an acetate or trifluoroacetate.[1] Acetylation, in particular, has been shown to significantly increase the separation factor (α) for many chiral alcohols.[1] This can be achieved by reacting the alcohol with acetic anhydride or acetic acid in the presence of a catalyst.[1]

Experimental Protocol: Derivatization of 2-Methylcyclopentanol for GC Analysis
  • Reagents: 2-methylcyclopentanol, acetic acid, iodine (catalyst).

  • Procedure: a. In a micro-vial, combine 2-methylcyclopentanol and acetic acid in a near equimolar ratio. b. Add a catalytic amount of iodine. c. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours). d. After cooling, the sample can be directly diluted in a suitable solvent (e.g., hexane) and injected into the GC.

  • Note: This procedure is simple, avoids the use of excess reagents, and has a straightforward workup.[1]

Issue 2: Excessive Peak Tailing

Question: My chromatogram for 2-methylcyclopentanol shows significant peak tailing, which is affecting my ability to accurately integrate the peaks. What is causing this and how can I fix it?

Answer:

Peak tailing is a common problem in chromatography that can arise from both chemical and physical issues within the system. It can compromise resolution and lead to inaccurate quantification.[10]

Probable Causes & Solutions:

  • Secondary Interactions (GC & HPLC): For GC, active sites (e.g., free silanol groups) in the inlet liner or at the head of the column can interact with the polar hydroxyl group of the alcohol, causing tailing.[10] In HPLC, similar interactions can occur with the stationary phase or contaminants.

    • Solution (GC):

      • Use a fresh, deactivated inlet liner.[10]

      • Trim the first few centimeters of the column to remove any accumulated non-volatile residues or active sites.[10][11]

      • As mentioned previously, derivatizing the alcohol to an ester will reduce its polarity and minimize these interactions.[1]

    • Solution (HPLC):

      • For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (e.g., 0.1%) can saturate active sites and improve peak shape.[7]

      • Ensure the sample is dissolved in the mobile phase whenever possible to avoid solvent mismatch effects.[4]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample matrix components, leading to distorted peak shapes.[4][12]

    • Solution: Flush the column with a strong solvent as recommended by the manufacturer.[4] If the problem persists after thorough cleaning, the column may be permanently damaged and require replacement.[4]

  • Physical Issues in the Flow Path (GC): Improper column installation or a poor column cut can create dead volumes or disrupt the sample flow path, leading to tailing for all peaks in the chromatogram.[13][14]

    • Solution: Ensure the column is cut cleanly and squarely.[14] Re-install the column, making sure it is inserted to the correct depth in both the inlet and the detector as specified by the instrument manufacturer.[10][11]

Data Presentation: Impact of Mobile Phase Modifier on Peak Shape (HPLC)
Mobile Phase Composition (Hexane:Isopropanol)Tailing Factor (Peak 1)Tailing Factor (Peak 2)
98:21.81.9
95:51.51.6
90:101.21.3
90:10 + 0.1% DEA1.11.1

Note: Data is illustrative. A tailing factor close to 1.0 indicates a symmetrical peak.

Frequently Asked Questions (FAQs)

Q1: Should I use HPLC or GC for the chiral separation of 2-methylcyclopentanol?

A1: Both techniques are viable. Chiral GC is often preferred for volatile, thermally stable compounds like 2-methylcyclopentanol due to its high efficiency and resolution.[4] Derivatization can further enhance its suitability for GC analysis.[1] Chiral HPLC, particularly in the normal-phase mode, is also highly effective and avoids the need for derivatization, making it a simpler direct method.[3] The choice may depend on available equipment and the complexity of the sample matrix.

Q2: How do I choose the right chiral column to start with?

A2: For a novel compound, a screening approach is often the most efficient strategy.[2][7]

  • For HPLC: Start with a kit of columns based on different polysaccharide derivatives (e.g., amylose and cellulose tris(3,5-dimethylphenylcarbamate)). These are known to have broad applicability.[2]

  • For GC: A column with a derivatized β-cyclodextrin stationary phase is an excellent starting point for chiral alcohols.[15][16]

Q3: My resolution is good, but the analysis time is too long. How can I speed it up without sacrificing separation?

A3:

  • HPLC:

    • Increase the flow rate. Note that this may lead to a slight decrease in efficiency, so a balance must be found.[4]

    • Increase the concentration of the alcohol modifier in the mobile phase. This will decrease retention times but may also reduce selectivity.[9]

    • Consider using a column packed with smaller particles or a core-shell column, which can provide higher efficiency at faster flow rates.[17]

  • GC:

    • Increase the temperature ramp rate or the final oven temperature.

    • Optimize the carrier gas flow rate to ensure it is at or slightly above the optimal linear velocity.

Q4: Can I use reversed-phase HPLC for this separation?

A4: While normal-phase chromatography is more common for this type of compound, reversed-phase is possible with certain CSPs.[4] However, 2-methylcyclopentanol is quite non-polar, which may lead to insufficient retention in typical reversed-phase systems (e.g., C18). Specialized chiral columns designed for reversed-phase applications would be necessary.[18]

Visualizing the Workflow

A systematic approach is crucial for efficiently developing a robust chiral separation method.

Chiral_Method_Development cluster_start Start cluster_method_selection Method Selection cluster_gc_path GC Path cluster_hplc_path HPLC Path cluster_evaluation Evaluation Start Racemic 2-Methylcyclopentanol Select_Method Choose GC or HPLC Start->Select_Method Derivatize Derivatize to Acetate Ester? Select_Method->Derivatize Select_HPLC_Col Screen Polysaccharide CSPs Select_Method->Select_HPLC_Col HPLC Select_GC_Col Select Cyclodextrin CSP Derivatize->Select_GC_Col Optimize_GC Optimize Temp Program & Flow Select_GC_Col->Optimize_GC Evaluate Evaluate Resolution (Rs), Tailing, & Time Optimize_GC->Evaluate Optimize_HPLC Optimize Mobile Phase (Alkane/Alcohol Ratio) Select_HPLC_Col->Optimize_HPLC Optimize_HPLC->Evaluate Success Method Validated (Rs >= 1.5) Evaluate->Success Yes Failure Poor Resolution Evaluate->Failure No Failure->Select_Method Re-evaluate Method/Column

Caption: A decision-making workflow for developing a chiral separation method for 2-methylcyclopentanol.

Troubleshooting_Tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing Problem Chromatographic Issue Observed Res_Q1 Is this a new method? Problem->Res_Q1 Tail_Q1 Are all peaks tailing? Problem->Tail_Q1 Res_A1 Screen different CSPs Res_Q1->Res_A1 Yes Res_Q2 Was the method previously working? Res_Q1->Res_Q2 No Res_A2 Optimize Mobile Phase / Temp Res_A1->Res_A2 Res_A3 Check for column contamination Res_Q2->Res_A3 Res_A4 Prepare fresh mobile phase Res_A3->Res_A4 Tail_A1 Check column installation & cut (GC) Tail_Q1->Tail_A1 Yes Tail_Q2 Only analyte peaks tailing? Tail_Q1->Tail_Q2 No Tail_A2 Check for inlet frit blockage (HPLC) Tail_A1->Tail_A2 Tail_A3 Derivatize analyte (GC) Tail_Q2->Tail_A3 Tail_A4 Add modifier (e.g., DEA) to mobile phase (HPLC) Tail_Q2->Tail_A4 Tail_A5 Use fresh deactivated liner (GC) Tail_A3->Tail_A5

Caption: A logical troubleshooting guide for common issues in chiral chromatography.

References

Technical Support Center: Optimizing Base Conditions for Elimination from 2-Methylcyclopentanol Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing elimination reactions of 2-methylcyclopentanol tosylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of achieving high yields and desired product selectivity in their experiments. Here, we move beyond simple protocols to explain the underlying principles that govern these reactions, empowering you to troubleshoot and optimize your specific synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: Why is 2-methylcyclopentanol first converted to a tosylate for elimination reactions?

The hydroxyl group (-OH) of an alcohol is a poor leaving group. To facilitate an elimination reaction, it must be converted into a good leaving group.[1] The tosylate group (-OTs), derived from p-toluenesulfonyl chloride (TsCl), is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonyl group.[2][3] This conversion is typically achieved by reacting the alcohol with TsCl in the presence of a base like pyridine.[2][4][5] The stereochemistry at the carbon bearing the hydroxyl group is retained during the tosylation process.[3]

Q2: What are the primary products expected from the elimination of 2-methylcyclopentanol tosylate?

The elimination of 2-methylcyclopentanol tosylate can yield two primary alkene products: the more substituted (trisubstituted) 1-methylcyclopentene (the Zaitsev product) and the less substituted (disubstituted) 3-methylcyclopentene (the Hofmann product). The relative ratio of these products is highly dependent on the reaction conditions, particularly the choice of base.

Q3: How does the choice of base influence the product distribution (Zaitsev vs. Hofmann)?

The regioselectivity of the elimination reaction is a critical aspect to control. The Zaitsev rule generally predicts that the more substituted, and therefore more thermodynamically stable, alkene will be the major product.[6][7] However, the use of sterically hindered or "bulky" bases can favor the formation of the less substituted Hofmann product.[7][8][9][10] This is because a bulky base will preferentially abstract the more sterically accessible proton, which leads to the Hofmann product.[7][9]

Q4: What is the role of the solvent in these elimination reactions?

The solvent plays a crucial role in influencing the reaction rate and the competition between elimination (E2) and substitution (Sₙ2) pathways.[11][12][13] Polar aprotic solvents, such as DMSO or DMF, are generally preferred for E2 reactions because they solvate the cation of the base but leave the anionic base relatively "naked" and more reactive.[14][15] Polar protic solvents, like ethanol or water, can solvate and stabilize the base through hydrogen bonding, reducing its reactivity and potentially favoring Sₙ1/E1 pathways.[14][15]

Q5: What is the required stereochemical arrangement for an E2 elimination to occur?

The E2 mechanism is stereospecific and requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group.[16][17][18] This means that the proton and the tosylate group must be in the same plane and on opposite sides of the C-C bond.[16] In cyclic systems like cyclopentane, this conformational requirement can significantly influence which protons are available for abstraction and, consequently, the structure of the resulting alkene.[19]

Troubleshooting Guide

Issue 1: Low Yield of Alkene Products

  • Potential Cause: Incomplete reaction.

    • Solution: Ensure you are using a sufficiently strong base to facilitate the E2 reaction. Alkoxides like sodium ethoxide or potassium tert-butoxide are common choices. Also, consider increasing the reaction temperature, as elimination reactions are often favored at higher temperatures.

  • Potential Cause: Competing substitution (Sₙ2) reaction.

    • Solution: The choice of base is critical here. While stronger bases favor elimination, less sterically hindered bases can also act as nucleophiles, leading to substitution products. Using a bulky base, such as potassium tert-butoxide, will significantly favor elimination over substitution due to steric hindrance at the electrophilic carbon.[20]

  • Potential Cause: Poor quality of the starting tosylate.

    • Solution: Ensure the 2-methylcyclopentanol tosylate is pure and has been properly synthesized and stored. The tosylation reaction itself can sometimes be incomplete or yield side products.[21]

Issue 2: Formation of an Undesired Ratio of Zaitsev to Hofmann Products

  • To Favor the Zaitsev Product (1-methylcyclopentene):

    • Base Selection: Use a small, strong, non-bulky base. Sodium ethoxide (NaOEt) in ethanol or sodium methoxide (NaOMe) in methanol are excellent choices. These bases are small enough to access the more sterically hindered proton required for Zaitsev elimination.

    • Solvent: Using the conjugate acid of the base as the solvent (e.g., ethanol for sodium ethoxide) is a common practice.

  • To Favor the Hofmann Product (3-methylcyclopentene):

    • Base Selection: Employ a sterically hindered, or "bulky," base. Potassium tert-butoxide (t-BuOK) is the classic choice.[9][10] Other bulky bases include lithium diisopropylamide (LDA) and triethylamine. The steric bulk of the base makes it difficult to abstract the internal proton, leading to preferential abstraction of the less hindered terminal proton.[7][9][22]

    • Leaving Group: While you are starting with a tosylate, it's worth noting that very bulky leaving groups, like in Hofmann elimination of quaternary ammonium salts, also favor the formation of the less substituted alkene.[7][23]

Issue 3: Reaction is Sluggish or Does Not Proceed

  • Potential Cause: Insufficiently strong base.

    • Solution: The pKa of the conjugate acid of the base should be significantly higher than that of the proton being abstracted. For E2 reactions, strong bases are a requirement.[15]

  • Potential Cause: Incorrect solvent.

    • Solution: As mentioned, polar aprotic solvents generally accelerate E2 reactions.[14][15] If you are using a polar protic solvent and the reaction is slow, consider switching to a solvent like DMSO or DMF.

  • Potential Cause: Stereochemical constraints.

    • Solution: The cyclopentane ring has a degree of flexibility, but achieving the necessary anti-periplanar geometry for the E2 elimination can be a limiting factor.[19] Ensure that for the desired product, a proton is available that can adopt an anti-periplanar relationship with the tosylate leaving group. Molecular modeling can be a useful tool to visualize the accessible conformations.

Data & Protocols

Table 1: Influence of Base on Product Distribution
BaseStructureSteric HindranceMajor Product
Sodium EthoxideNaOCH₂CH₃Low1-methylcyclopentene (Zaitsev)
Potassium tert-ButoxideKOC(CH₃)₃High3-methylcyclopentene (Hofmann)
Lithium Diisopropylamide (LDA)LiN(CH(CH₃)₂)₂Very High3-methylcyclopentene (Hofmann)
Experimental Protocols

Protocol 1: Synthesis of 2-Methylcyclopentanol Tosylate

  • Dissolve 2-methylcyclopentanol in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) in portions.

  • Stir the reaction mixture at 0 °C for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into cold water and extract the product with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Zaitsev-Selective Elimination

  • Dissolve 2-methylcyclopentanol tosylate in absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol.

  • Heat the reaction mixture to reflux and monitor the progress by GC or TLC.

  • Upon completion, cool the reaction, dilute with water, and extract the alkene product with a low-boiling-point solvent like pentane.

  • Carefully remove the solvent by distillation to isolate the product mixture.

  • Analyze the product ratio by GC or ¹H NMR.

Protocol 3: Hofmann-Selective Elimination

  • Dissolve 2-methylcyclopentanol tosylate in a polar aprotic solvent like DMSO.[17]

  • Add potassium tert-butoxide in portions at room temperature.

  • Stir the reaction mixture and monitor its progress by GC or TLC. The reaction is often faster than with less hindered bases.

  • Work-up the reaction as described in Protocol 2.

  • Analyze the product ratio by GC or ¹H NMR.

Visualizing the Reaction Pathways

Diagram 1: E2 Elimination Mechanism

Caption: Concerted E2 elimination mechanism.

Diagram 2: Base Selection Flowchart

Base_Selection start Desired Product? zaitsev More Substituted (1-methylcyclopentene) start->zaitsev Zaitsev hofmann Less Substituted (3-methylcyclopentene) start->hofmann Hofmann small_base Use Small, Strong Base (e.g., NaOEt) zaitsev->small_base bulky_base Use Bulky, Strong Base (e.g., t-BuOK) hofmann->bulky_base

Caption: Decision tree for base selection in E2 reactions.

References

Validation & Comparative

comparative analysis of 2-methylcyclopentanol stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Stereoisomers of 2-Methylcyclopentanol for Researchers and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry

2-Methylcyclopentanol, a cyclic alcohol with the molecular formula C₆H₁₂O, serves as a fundamental chiral building block in organic synthesis.[1][2][3][4] Its structure incorporates two stereocenters, giving rise to a total of four possible stereoisomers.[5] The precise three-dimensional arrangement of the methyl and hydroxyl groups significantly influences the molecule's physical, chemical, and biological properties. For professionals in drug development, understanding and controlling the stereochemistry of such molecules is paramount, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the stereoisomers of 2-methylcyclopentanol, detailing methodologies for their separation and characterization, grounded in established experimental principles.

The Stereoisomeric Landscape of 2-Methylcyclopentanol

The two chiral centers in 2-methylcyclopentanol are at carbon 1 (bearing the -OH group) and carbon 2 (bearing the -CH₃ group). This leads to two pairs of enantiomers, which are diastereomerically related to each other.

  • Cis Isomers: The methyl and hydroxyl groups are on the same side of the cyclopentane ring. This configuration exists as a pair of enantiomers: (1R,2S)-2-methylcyclopentanol and (1S,2R)-2-methylcyclopentanol.

  • Trans Isomers: The methyl and hydroxyl groups are on opposite sides of the ring. This configuration also exists as a pair of enantiomers: (1R,2R)-2-methylcyclopentanol and (1S,2S)-2-methylcyclopentanol.

The relationship between these four isomers is crucial for devising a separation strategy. Enantiomers share identical physical properties (boiling point, solubility, etc.) and can only be distinguished in a chiral environment, whereas diastereomers have distinct physical properties, allowing for separation by standard laboratory techniques like chromatography or crystallization.[6][7]

G cluster_cis cis-Isomers (Diastereomers of trans) cluster_trans trans-Isomers (Diastereomers of cis) cis1 (1R, 2S) cis2 (1S, 2R) cis1->cis2 Enantiomers trans1 (1R, 2R) cis1->trans1 Diastereomers trans2 (1S, 2S) cis1->trans2 Diastereomers cis2->trans1 Diastereomers cis2->trans2 Diastereomers trans1->trans2 Enantiomers

Caption: Stereoisomeric relationships of 2-methylcyclopentanol.

Synthesis and the Challenge of Stereocontrol

The synthesis of 2-methylcyclopentanol, often achieved through the reduction of 2-methylcyclopentanone, typically results in a mixture of cis and trans diastereomers. The stereoselectivity of this reduction is highly dependent on the choice of reducing agent and reaction conditions. For instance, bulky reducing agents tend to favor the formation of the trans isomer via equatorial attack, while smaller reagents may show less selectivity. This inherent difficulty in achieving perfect stereocontrol during synthesis necessitates robust methods for the separation and analysis of the resulting isomeric mixture.

Comparative Analysis of Separation and Resolution Techniques

The separation of 2-methylcyclopentanol stereoisomers is a two-fold challenge: first, separating the cis and trans diastereomers, and second, resolving the resulting racemic mixtures into their constituent enantiomers (a process known as chiral resolution).[8]

Separation of Diastereomers

Given their different physical properties, the cis and trans diastereomers can be separated using standard chromatographic techniques.

  • Experimental Protocol: Gas Chromatography (GC) for Diastereomer Separation

    • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a polar capillary column (e.g., DB-WAX or equivalent).

    • Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the isomeric mixture in a volatile solvent like dichloromethane or ether.

    • GC Conditions:

      • Injector Temperature: 250°C

      • Detector Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

      • Carrier Gas: Helium or Hydrogen.

    • Analysis: The two diastereomers will exhibit different retention times, allowing for their quantification. The trans isomer, being generally more stable and less polar, often elutes first. The relative amounts of each can be determined by integrating the peak areas.[9][10]

Chiral Resolution of Enantiomers

Once the diastereomers are separated, each racemic mixture must be resolved. We will compare two common and effective methods.

TechniquePrincipleTypical ScaleAdvantagesDisadvantages
Diastereomeric Salt Crystallization Conversion of enantiomers into diastereomeric salts with a chiral resolving agent; separation by fractional crystallization.[8]Milligram to KilogramScalable, well-established, cost-effective for large scales.Trial-and-error to find a suitable resolving agent; 50% theoretical max yield for one enantiomer.
Enzymatic Kinetic Resolution An enzyme selectively catalyzes a reaction on one enantiomer, allowing for separation of the reacted and unreacted forms.[11][]Microgram to MultigramHigh enantioselectivity, mild reaction conditions ("green"), no need for chiral resolving agents.Can be costly, requires screening for a suitable enzyme, 50% theoretical max yield.
Chiral Chromatography (GC/HPLC) Differential interaction of enantiomers with a chiral stationary phase.[11]Analytical to PreparativeHigh-resolution separation, excellent for analytical quantification, can be automated.High cost of chiral columns, limited loading capacity for preparative scale.
  • Experimental Protocol 1: Resolution via Diastereomeric Esterification

    This method involves reacting the racemic alcohol with a chiral carboxylic acid to form diastereomeric esters, which can then be separated.

    • Esterification: React the racemic mixture of either cis- or trans-2-methylcyclopentanol (1 equivalent) with an enantiomerically pure chiral acid, such as (S)-mandelic acid (1 equivalent), in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) in an aprotic solvent like toluene.

    • Separation: The resulting diastereomeric esters now have different physical properties and can be separated by silica gel column chromatography.

    • Hydrolysis: The separated esters are then hydrolyzed using a base (e.g., aqueous NaOH) to yield the enantiomerically pure alcohols and the chiral acid, which can be recovered.[13]

  • Experimental Protocol 2: Enzymatic Kinetic Resolution

    This protocol uses a lipase to selectively acylate one enantiomer.[11]

    • Reaction Setup: Dissolve the racemic alcohol (e.g., trans-2-methylcyclopentanol) in an organic solvent like hexane. Add an acyl donor, such as vinyl acetate (2-3 equivalents).

    • Enzymatic Reaction: Add a lipase, such as immobilized Candida antarctica lipase B (CALB), to the mixture. Stir the reaction at a controlled temperature (e.g., 30°C).

    • Monitoring: Monitor the reaction progress using chiral GC or HPLC. The goal is to reach approximately 50% conversion, at which point one enantiomer will have been converted to its ester, while the other remains as an alcohol.

    • Separation: Stop the reaction by filtering off the enzyme. The resulting mixture of the acylated enantiomer (ester) and the unreacted enantiomer (alcohol) can be easily separated by standard column chromatography due to their large difference in polarity.

G start Racemic 2-Methylcyclopentanol (R-OH + S-OH) reagent + Chiral Reagent (e.g., Enzyme or Chiral Acid) start->reagent mixture Diastereomeric Mixture (R-Product + S-Product) reagent->mixture separation Separation Step (Crystallization or Chromatography) mixture->separation product1 Separated Product 1 separation->product1 product2 Separated Product 2 separation->product2 cleavage1 Cleavage/Removal of Chiral Auxiliary product1->cleavage1 cleavage2 Cleavage/Removal of Chiral Auxiliary product2->cleavage2 final1 Pure R-Enantiomer cleavage1->final1 final2 Pure S-Enantiomer cleavage2->final2

References

A Comprehensive Guide to the Structural Validation of cis-2-Methylcyclopentanol: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the precise determination of molecular structure, including stereochemistry, is not merely an academic exercise—it is a prerequisite for understanding biological activity, optimizing reaction pathways, and ensuring product safety and efficacy. The stereoisomers of a molecule can exhibit dramatically different pharmacological and toxicological profiles. This guide provides an in-depth, experience-driven comparison of analytical techniques for the unambiguous structural validation of cis-2-Methylcyclopentanol, contrasting it with its trans counterpart. We will move beyond simple data reporting to explain the causal logic behind our experimental choices, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system for structural elucidation.

Part 1: Foundational Analysis - Confirming Connectivity and Molecular Formula

Before delving into the subtleties of stereochemistry, we must first confirm the compound's basic constitution: its molecular formula and the presence of expected functional groups. For this, Mass Spectrometry and Infrared Spectroscopy are our primary tools.

Mass Spectrometry (MS)

The first step in any structural validation is to confirm the molecular weight and elemental composition. Electron Ionization Mass Spectrometry (EI-MS) serves this purpose effectively.

Causality of Method Choice: MS provides the fundamental data point of molecular mass, confirming that we are analyzing a compound of the expected formula, C₆H₁₂O.[1] While MS is generally not the primary tool for differentiating stereoisomers, as they often yield similar fragmentation patterns, it is an essential first-pass technique to verify the absence of significant impurities and confirm the molecular ion.

Expected Fragmentation: Alcohols typically undergo fragmentation via two main pathways: α-cleavage and dehydration.[2][3]

  • α-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom. For 2-methylcyclopentanol, this would lead to the loss of a butyl radical or an ethyl radical, though ring fragmentation is more complex.

  • Dehydration: Elimination of a water molecule (H₂O, 18 Da), resulting in a prominent peak at m/z [M-18].

For this compound (MW: 100.16 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 100, and a significant fragment ion at m/z = 82, corresponding to the loss of water.[1] This confirms the molecular formula and the presence of a hydroxyl group susceptible to elimination.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule.

Causality of Method Choice: The purpose of IR analysis in this context is to provide orthogonal confirmation of the alcohol functional group identified by MS. The characteristic vibrations of the O-H and C-O bonds provide strong, easily identifiable signals.[4]

Expected Absorptions:

  • O-H Stretch: A strong and characteristically broad absorption band in the region of 3200–3600 cm⁻¹.[5] This broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.[6]

  • C-O Stretch: A strong, sharp absorption band in the 1050–1260 cm⁻¹ region.[5]

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the cyclopentane ring and methyl group.

While both cis- and trans-2-Methylcyclopentanol would exhibit these characteristic peaks, IR spectroscopy alone is insufficient to distinguish between them. However, it provides a crucial and rapid verification that the sample is indeed an alcohol, validating the data from MS.

Part 2: Definitive Stereochemical Elucidation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed 3D structure of organic molecules in solution. Unlike the previous techniques, NMR is exquisitely sensitive to the spatial arrangement of atoms, making it the gold standard for differentiating stereoisomers.[7]

Workflow for NMR-Based Structural Validation

G cluster_sample Sample Preparation cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Dissolve ~10 mg of 2-Methylcyclopentanol in 0.5 mL CDCl₃ H1_NMR 1D ¹H NMR (Connectivity Clues) Sample->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Skeleton) Analysis Analyze Chemical Shifts, Coupling Constants (J), and NOE Correlations H1_NMR->Analysis NOESY 2D NOESY (Spatial Proximity) C13_NMR->Analysis NOESY->Analysis Comparison Compare experimental data with theoretical predictions for cis and trans isomers Analysis->Comparison Validation Definitive Structural Validation Comparison->Validation

Caption: Overall workflow for the validation of this compound structure.

¹H and ¹³C NMR Spectroscopy - Building the Framework

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom. In cyclic systems, the cis or trans orientation of substituents creates distinct electronic environments due to steric interactions, leading to measurable differences in chemical shifts.[7][8]

For this compound, the hydroxyl and methyl groups are on the same face of the ring. This arrangement can lead to steric compression, which typically results in an upfield (lower ppm) shift for the involved carbon atoms in the ¹³C NMR spectrum compared to the less sterically hindered trans isomer (a phenomenon related to the gamma-gauche effect).

While chemical shifts provide strong clues, they can be influenced by solvent and concentration. A more robust diagnostic tool is the coupling constant (J) between adjacent protons, which is dependent on the dihedral angle between them as described by the Karplus relationship. The rigid nature of the cyclopentane ring, which exists in "envelope" or "half-chair" conformations, results in different average dihedral angles between the proton on C1 (adjacent to OH) and the proton on C2 (adjacent to CH₃) for the cis and trans isomers.[9][10] This difference manifests as a measurably different ³JH1,H2 coupling constant, a key differentiator.[11]

The Decisive Experiment: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

Causality of Method Choice: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that detects the spatial proximity of nuclei, typically within 5 Å, irrespective of their bonding connectivity.[8] This makes it the ultimate tool for confirming relative stereochemistry. We can formulate a clear, testable hypothesis:

  • For the cis-isomer: The proton attached to the hydroxyl-bearing carbon (H1) and the protons of the methyl group are held on the same face of the cyclopentane ring. They are therefore close in space, and a cross-peak should be observed between them in the NOESY spectrum.

  • For the trans-isomer: The H1 proton and the methyl group protons are on opposite faces of the ring, significantly farther than 5 Å apart. No NOE correlation is expected between them.

This experiment provides a simple, unambiguous yes/no answer that definitively distinguishes the two isomers.

Caption: Key NOE correlation for distinguishing cis and trans isomers.

Part 3: Data Synthesis and Experimental Protocols

Comparative Data Summary
Analytical TechniqueParameterExpected Result for this compoundExpected Result for trans-2-MethylcyclopentanolPurpose
Mass Spec (EI-MS) Molecular Ion (M⁺)m/z = 100m/z = 100Confirms Molecular Formula (C₆H₁₂O)[1]
Dehydration Fragmentm/z = 82 ([M-H₂O]⁺)m/z = 82 ([M-H₂O]⁺)Confirms Alcohol Group
IR Spectroscopy O-H StretchBroad, ~3350 cm⁻¹Broad, ~3350 cm⁻¹Confirms Alcohol Group[6]
C-O StretchStrong, ~1075 cm⁻¹Strong, ~1075 cm⁻¹Confirms Alcohol Group[6]
¹H NMR ³JH1,H2 CouplingSmaller value (e.g., ~3-5 Hz)Larger value (e.g., ~7-9 Hz)Differentiates based on dihedral angle[11]
¹³C NMR C1, C2, CH₃ ShiftsUpfield shifts due to steric hindranceDownfield shifts relative to cisDifferentiates based on steric environment
2D NOESY H1 ↔ CH₃ CorrelationStrong cross-peak observed No cross-peak observed Definitive proof of cis stereochemistry [8]
Experimental Protocols

Trustworthiness through Reproducibility: The protocols below are described in sufficient detail to allow for replication, a cornerstone of scientific integrity.

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Weigh approximately 10 mg of the purified 2-methylcyclopentanol sample directly into a clean, dry vial.

  • Add approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Agitate the vial gently until the sample is fully dissolved.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely and place it in the NMR spectrometer's autosampler or manual probe.

Protocol 2: Acquisition of a 2D NOESY Spectrum

  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a suitable probe.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Shimming: Perform automated or manual shimming on the sample to achieve optimal magnetic field homogeneity, using the deuterium lock signal of CDCl₃.

  • Pulse Program: Select the standard noesygpph pulse sequence (or equivalent) which incorporates gradient selection and water suppression if needed.

  • Key Parameters:

    • Spectral Width (SWH): Set to cover the entire proton spectrum (e.g., 12-16 ppm).

    • Number of Points (TD): 2048 points in the direct dimension (F2) and 256-512 points in the indirect dimension (F1).

    • Number of Scans (NS): 8 to 16 scans per increment, depending on sample concentration.

    • Relaxation Delay (d1): Set to at least 1.5 seconds to allow for full relaxation between scans.

    • Mixing Time (d8): This is the most critical parameter. A mixing time of 500-800 ms is typically effective for small molecules to observe key NOEs.

  • Processing: After acquisition, process the data using appropriate software (e.g., TopSpin, Mnova). Apply a squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform to generate the final spectrum. Analyze for the presence or absence of the critical H1↔CH₃ cross-peak.

Conclusion

The structural validation of this compound is not achieved by a single measurement but by a logical and systematic integration of data from multiple, orthogonal analytical techniques. While MS and IR spectroscopy lay the foundation by confirming the molecular formula and functional groups, they are insufficient for stereochemical assignment. The definitive differentiation from the trans isomer relies on advanced NMR spectroscopy. The combination of characteristic chemical shifts, diagnostic coupling constants, and, most decisively, the unambiguous presence of a through-space NOE correlation between the C1 proton and the C2 methyl protons, provides an irrefutable body of evidence. This multi-technique approach represents a robust, self-validating system that ensures the highest level of confidence in structural assignment, a critical requirement for advancing research and development in the chemical sciences.

References

A Comparative Guide to the Dehydration Mechanisms of cis- and trans-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the dehydration mechanisms for cis- and trans-2-methylcyclopentanol. We will explore the governing principles of E1 and E2 elimination reactions, the critical role of stereochemistry, and the resulting product distributions under different reaction conditions. This analysis is supported by established mechanistic principles and includes a detailed experimental protocol for researchers seeking to replicate and study these transformations.

Foundational Principles: The E1 and E2 Elimination Pathways

The dehydration of an alcohol is a fundamental organic reaction that eliminates a molecule of water to form an alkene. This transformation is typically catalyzed by strong protic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and proceeds via one of two primary mechanisms: E1 (Elimination, Unimolecular) or E2 (Elimination, Bimolecular).[1][2]

  • E1 Mechanism: This is a two-step process characteristic of secondary and tertiary alcohols.[1][2][3] It begins with the protonation of the alcohol's hydroxyl group, converting it into a good leaving group (H₂O).[4][5] The leaving group then departs, forming a carbocation intermediate.[1][4][6] This step is the slow, rate-determining step. Finally, a weak base (such as water) abstracts a proton from a carbon adjacent to the carbocation, forming the alkene. Because this mechanism involves a planar carbocation intermediate, the original stereochemistry of the alcohol is lost, making the reaction non-stereospecific.[7]

  • E2 Mechanism: This is a concerted, one-step process favored by primary alcohols or when a secondary alcohol has been converted to a better leaving group and is treated with a strong base.[1][2] In the E2 pathway, the base abstracts a proton while the leaving group departs simultaneously. This mechanism has a strict stereochemical requirement: the beta-hydrogen and the leaving group must be in an anti-periplanar conformation (in the same plane, but on opposite sides of the C-C bond).[8]

The regioselectivity of these reactions is often governed by Zaitsev's Rule , which predicts that the major product will be the most substituted (and thus most thermodynamically stable) alkene.[9][10][11]

Acid-Catalyzed Dehydration: The Dominant E1 Pathway

When cis- or trans-2-methylcyclopentanol is heated with a strong acid like H₃PO₄, the dehydration proceeds overwhelmingly through the E1 mechanism.[7][12] Both isomers converge to a common secondary carbocation intermediate after the loss of water. This intermediate can then undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation, which ultimately leads to the final product mixture.[4][13]

Because both isomers pass through the same carbocation intermediates, the stereochemical difference between the cis and trans starting materials does not influence the final product ratio under these E1 conditions.[7][8] The reaction is under thermodynamic control, favoring the formation of the most stable alkene.

The primary products formed are:

  • 1-Methylcyclopentene: The major product, as it is the most stable, trisubstituted alkene (Zaitsev product).[7][14]

  • 3-Methylcyclopentene: A minor product, which is a less stable, disubstituted alkene.[14]

Mechanistic Pathway for cis-2-Methylcyclopentanol (E1)

The E1 mechanism for the cis isomer involves the formation of the carbocation, which then leads to the product mixture.

G cluster_cis Dehydration of this compound (E1) cis_start This compound cis_protonated Protonated Alcohol (Alkyloxonium Ion) cis_start->cis_protonated + H⁺ cis_carbocation Secondary Carbocation cis_protonated->cis_carbocation - H₂O cis_rearranged Tertiary Carbocation (via 1,2-Hydride Shift) cis_carbocation->cis_rearranged cis_product2 3-Methylcyclopentene (Minor) cis_carbocation->cis_product2 - H⁺ cis_product1 1-Methylcyclopentene (Major, Zaitsev) cis_rearranged->cis_product1 - H⁺

Caption: E1 dehydration pathway for the cis isomer.

Mechanistic Pathway for trans-2-Methylcyclopentanol (E1)

Similarly, the trans isomer follows the same E1 pathway, proceeding through the identical carbocation intermediates.

G cluster_trans Dehydration of trans-2-Methylcyclopentanol (E1) trans_start trans-2-Methylcyclopentanol trans_protonated Protonated Alcohol (Alkyloxonium Ion) trans_start->trans_protonated + H⁺ trans_carbocation Secondary Carbocation trans_protonated->trans_carbocation - H₂O trans_rearranged Tertiary Carbocation (via 1,2-Hydride Shift) trans_carbocation->trans_rearranged trans_product2 3-Methylcyclopentene (Minor) trans_carbocation->trans_product2 - H⁺ trans_product1 1-Methylcyclopentene (Major, Zaitsev) trans_rearranged->trans_product1 - H⁺

Caption: E1 dehydration pathway for the trans isomer.

Comparative Product Distribution Data (E1)

Under acid-catalyzed E1 conditions, both isomers yield a similar mixture of products, underscoring the non-stereospecific nature of the reaction.

Starting MaterialReaction ConditionsMajor ProductMinor Product(s)
This compoundH₃PO₄, Heat1-Methylcyclopentene3-Methylcyclopentene
trans-2-MethylcyclopentanolH₃PO₄, Heat1-Methylcyclopentene3-Methylcyclopentene

The Decisive Role of Stereochemistry: An E2 Comparison

The profound impact of the starting material's stereochemistry becomes evident when the reaction is forced to proceed via an E2 mechanism. This can be achieved by first converting the alcohol's hydroxyl group into a better leaving group, such as a tosylate (-OTs), and then using a strong, non-nucleophilic base for the elimination.[7][8] The rigid anti-periplanar requirement of the E2 mechanism leads to dramatically different outcomes for the two isomers.

  • cis-2-Methylcyclopentyl Tosylate: In the most stable conformation, the bulky tosylate group and the methyl group are equatorial. A hydrogen atom on the adjacent tertiary carbon (C1) is in an axial position, which is perfectly anti-periplanar to the axial tosylate leaving group. This allows for the removal of the tertiary hydrogen, leading to the formation of the more stable Zaitsev product, 1-methylcyclopentene .[7][8]

  • trans-2-Methylcyclopentyl Tosylate: In the most stable conformation of the trans isomer, both the tosylate and methyl groups are equatorial. In this arrangement, the hydrogen on the tertiary carbon (C1) is also equatorial and thus syn-clinal to the leaving group, not anti-periplanar. The E2 elimination cannot occur at this position. The reaction is forced to abstract an available anti-periplanar proton from the other adjacent carbon (C5), leading exclusively to the less substituted 3-methylcyclopentene .[7][8]

This stark difference highlights how stereochemical constraints can override thermodynamic favorability when a reaction is under kinetic control with strict geometric requirements.

Experimental Protocol: Dehydration and Product Analysis

This protocol outlines a standard laboratory procedure for the acid-catalyzed dehydration of 2-methylcyclopentanol and subsequent product analysis by Gas Chromatography (GC).[10][15][16]

G A 1. Reaction Setup Combine 2-methylcyclopentanol and 85% H₃PO₄ in a flask. B 2. Distillation Heat the mixture. Collect distillate (alkenes + water) below 100°C. A->B C 3. Workup (Wash) Neutralize acid in distillate with NaHCO₃ solution. B->C D 4. Workup (Dry) Separate organic layer and dry with anhydrous Na₂SO₄. C->D E 5. Analysis Inject the dried product into a Gas Chromatograph (GC). D->E

Caption: Experimental workflow for alcohol dehydration.

Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask, combine 6 mL of 2-methylcyclopentanol (either isomer or a mixture) and 5 mL of 85% phosphoric acid, along with a boiling stone.[15]

  • Fractional Distillation: Assemble a fractional distillation apparatus. Gently heat the flask to boil the contents. The alkene products have lower boiling points than the starting alcohol and will co-distill with water.[4][17] Carefully control the heating rate to keep the distillation head temperature below 100°C.[10][15] Continue until approximately 4-5 mL of distillate is collected.

  • Aqueous Workup: Transfer the distillate to a separatory funnel or test tube. Add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining phosphoric acid that co-distilled.[10][16] Mix gently, venting occasionally.

  • Isolation and Drying: Allow the layers to separate. The upper organic layer contains the alkene products. Remove the lower aqueous layer. Transfer the organic layer to a clean, dry flask and add a small amount of a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.[10][15][16]

  • Product Analysis: Carefully decant or filter the dried liquid product. Dilute a small sample of the product mixture in a suitable solvent (e.g., acetone or diethyl ether).[16] Inject a microliter-scale volume of the diluted sample into a Gas Chromatograph (GC) to separate and quantify the relative amounts of 1-methylcyclopentene and 3-methylcyclopentene.[4][10][15]

Conclusion

The dehydration of cis- and trans-2-methylcyclopentanol serves as an excellent case study in the principles of elimination reactions.

  • Under E1 conditions typical of acid catalysis, the reaction is non-stereospecific. Both isomers yield the same major product, 1-methylcyclopentene, as dictated by Zaitsev's rule and the formation of a common, stable carbocation intermediate.

  • Under E2 conditions , the reaction becomes stereospecific. The rigid anti-periplanar geometric requirement leads to different regiochemical outcomes: the cis isomer forms the Zaitsev product (1-methylcyclopentene), while the trans isomer is constrained to form the less-substituted product (3-methylcyclopentene).

This comparison powerfully illustrates that a deep understanding of both reaction mechanisms and substrate stereochemistry is essential for predicting and controlling the outcomes of chemical transformations.

References

A Researcher's Guide to Enantiomeric Excess Determination for cis-2-Methylcyclopentanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the development of chiral molecules, the accurate determination of enantiomeric excess (ee) is a cornerstone of quality control and stereochemical assignment. cis-2-Methylcyclopentanol, a chiral cyclic alcohol, serves as a valuable building block in the synthesis of complex natural products and pharmaceuticals. Its stereoisomers can exhibit distinct biological activities, making the precise quantification of its enantiomeric purity a critical analytical challenge.

This guide provides an in-depth, objective comparison of the three principal analytical techniques for determining the enantiomeric excess of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. This analysis is grounded in established scientific principles and provides field-proven insights to aid in method selection and implementation.

Comparative Overview of Analytical Techniques

The selection of an optimal analytical method for ee determination is a nuanced decision, balancing factors such as sensitivity, resolution, sample throughput, and available instrumentation. The following table offers a comparative snapshot of the key performance characteristics of each technique.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral NMR with Derivatizing Agents
Principle Differential partitioning of enantiomers with a chiral stationary phase in the gas phase.Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.Covalent reaction with a chiral derivatizing agent to form diastereomers with distinct NMR signals.
Sample Preparation Often direct injection; derivatization may be required for improved volatility and resolution.Dissolution in a suitable mobile phase.Chemical reaction to form diastereomers, followed by purification.
Sensitivity High (ng to pg level).Moderate to High (µg to ng level).Lower (mg level).
Resolution Excellent for volatile compounds.Excellent for a wide range of compounds.Dependent on the chemical shift difference of diastereomers.
Analysis Time Fast (typically 10-30 minutes).Moderate (typically 10-40 minutes).Slower (includes reaction and NMR acquisition time).
Instrumentation Gas Chromatograph with a chiral column and FID or MS detector.HPLC system with a chiral column and UV or other suitable detector.High-field NMR spectrometer.
Key Advantage High resolution and sensitivity for volatile analytes.Broad applicability and robustness.Provides structural information and can determine absolute configuration.
Key Limitation Limited to thermally stable and volatile compounds.Higher solvent consumption and cost per analysis.Lower sensitivity and potential for kinetic resolution during derivatization.

In-Depth Method Analysis

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column. For cyclic alcohols like this compound, cyclodextrin-based CSPs are particularly effective.[1][2]

Causality Behind Experimental Choices: The choice of a cyclodextrin-based CSP, such as a derivatized β-cyclodextrin, is predicated on its ability to form transient diastereomeric inclusion complexes with the enantiomers of this compound. The differing stability of these complexes leads to different retention times and, consequently, their separation.[3] Derivatization of the alcohol to an acetate ester can sometimes enhance resolution by altering the analyte's interaction with the CSP.[4]

Experimental Protocol: Chiral GC-FID Analysis

This protocol is a representative method for the analysis of this compound based on established procedures for similar cyclic alcohols.[5]

  • Sample Preparation:

    • Prepare a stock solution of this compound (racemic or enantioenriched) in a suitable solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.

    • For derivatization (optional but recommended for potentially improved resolution): To 1 mg of the alcohol, add 100 µL of acetic anhydride and a catalytic amount of iodine. Heat at 60 °C for 30 minutes. Cool and dilute with the injection solvent.[4]

  • Instrumentation and Conditions:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A chiral capillary column, such as a CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or a similar cyclodextrin-based column is recommended.[4]

    • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 150 °C.

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Data Acquisition and Analysis:

    • Record the chromatogram and identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the integrated areas of the major and minor enantiomers, respectively).

Trustworthiness and Self-Validation: The protocol's reliability is ensured by running a racemic standard to confirm the separation of the two enantiomers and to determine their retention times. The method should be validated for linearity, precision, and accuracy using standards of known enantiomeric composition.[3]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Derivatization Derivatization (Optional) Sample->Derivatization Acetic Anhydride Dilution Dilution to 1 mg/mL Sample->Dilution Solvent Solvent (e.g., CH2Cl2) Derivatization->Dilution GC_System Chiral GC-FID System Dilution->GC_System 1 µL Injection Chromatogram Chromatogram GC_System->Chromatogram Separation on Chiral Column Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve & Filter Sample->Dissolve Mobile_Phase Mobile Phase (Hexane/IPA) Mobile_Phase->Dissolve HPLC_System Chiral HPLC-UV System Dissolve->HPLC_System 10 µL Injection Chromatogram Chromatogram HPLC_System->Chromatogram Separation on Polysaccharide CSP Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Reaction Esterification in NMR Tube Sample->Reaction Reagent (R)-Mosher's Acid Chloride + Pyridine in CDCl3 Reagent->Reaction NMR_System High-Field NMR Spectrometer Reaction->NMR_System Acquire Spectrum (¹H or ¹⁹F) Spectrum NMR Spectrum NMR_System->Spectrum Diastereomeric Signals Integration Signal Integration Spectrum->Integration Calculation ee Calculation Integration->Calculation

References

Navigating the Bioactive Landscape of cis-2-Methylcyclopentanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the biological activities associated with derivatives of cis-2-methylcyclopentanol. While this scaffold shows promise as a key intermediate in the synthesis of bioactive molecules, particularly in the agrochemical sector, a detailed comparative analysis of a wide range of its derivatives is an area ripe for further exploration. This guide will synthesize the available information, offer insights into potential activities, and provide detailed experimental frameworks for researchers looking to investigate this chemical space.

This compound, a chiral cyclic alcohol, presents a versatile starting point for the synthesis of a variety of derivatives, including esters, ethers, and amine-containing compounds.[1][2] Its stereochemistry and functional group offer opportunities for the creation of diverse molecular architectures with the potential for a range of biological effects.

Unveiling the Biological Potential: A Look at Related Structures

Fungicidal and Antimicrobial Activity: A Promising Avenue

The most frequently cited potential application for this compound derivatives is in the development of agrochemicals with fungicidal properties.[1] This suggests that esterification or etherification of the hydroxyl group could lead to compounds with activity against pathogenic fungi.

Hypothetical Structure-Activity Relationship (SAR) for Fungicidal Activity:

Caption: Potential synthetic routes to fungicidal derivatives.

Research on other cyclic alcohols and their esters has shown that the nature of the acyl group significantly influences antifungal efficacy. For instance, increasing the lipophilicity of the ester side chain can enhance membrane permeability and, consequently, antifungal action.

Potential for Other Bioactivities: Analgesic, Anti-inflammatory, and Cytotoxic Effects

While less documented, the cyclopentane scaffold is present in various biologically active molecules, suggesting that derivatives of this compound could exhibit other therapeutic properties.

  • Analgesic and Anti-inflammatory Properties: The structural similarity to some known anti-inflammatory and analgesic agents warrants investigation into this area. Derivatization to introduce amine functionalities or specific pharmacophores could lead to compounds with activity in this domain.

  • Cytotoxic Activity: Many natural and synthetic compounds containing five-membered rings exhibit cytotoxicity against cancer cell lines.[3] Exploring the cytotoxic potential of novel this compound derivatives could be a valuable research direction.

Experimental Frameworks for Comparative Analysis

To rigorously evaluate the biological activities of this compound derivatives, a systematic approach to synthesis and screening is essential.

Synthesis of a Derivative Library

The hydroxyl group of this compound is the primary handle for derivatization.[1] A library of esters and ethers can be readily synthesized through standard organic chemistry protocols.

Experimental Protocol: Synthesis of cis-2-Methylcyclopentyl Benzoate (A Representative Ester)

  • Materials: this compound, benzoyl chloride, pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add pyridine (1.2 eq) to the solution and cool to 0 °C.

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure ester.

  • Characterization: Confirm the structure and purity of the synthesized derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

This general procedure can be adapted for the synthesis of a variety of esters by substituting benzoyl chloride with other acyl chlorides or carboxylic acids (using a coupling agent like DCC).

Comparative Biological Screening

A crucial aspect of this research is the direct comparison of the biological activities of different derivatives.

Table 1: Proposed Screening Panel for Biological Activity

Biological ActivityPrimary AssaySecondary Assay / Endpoint
Antifungal Broth microdilution assay (MIC determination)Measurement of fungal biomass, Spore germination assay
Antibacterial Broth microdilution assay (MIC determination)Time-kill kinetics assay
Cytotoxic MTT or MTS assay against a panel of cancer cell linesApoptosis assays (e.g., Annexin V/PI staining), Cell cycle analysis
Anti-inflammatory Inhibition of nitric oxide (NO) production in LPS-stimulated macrophagesMeasurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6)
Analgesic Acetic acid-induced writhing test in miceHot plate test, Formalin test

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

  • Materials: Synthesized this compound derivatives, fungal strains (e.g., Candida albicans, Aspergillus niger), appropriate broth medium (e.g., RPMI-1640), 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the fungal strain.

    • Add the fungal inoculum to each well containing the test compound.

    • Include positive (a known antifungal agent) and negative (medium with inoculum only) controls.

    • Incubate the plates at an appropriate temperature for 24-48 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.

  • Data Analysis: Compare the MIC values of the different derivatives to establish a structure-activity relationship.

The Importance of Stereochemistry: cis vs. trans Isomers

A critical aspect to consider in the biological evaluation of 2-methylcyclopentanol derivatives is the role of stereochemistry. The spatial arrangement of the methyl and hydroxyl (or derivatized) groups can significantly impact the interaction of these molecules with their biological targets. While this guide focuses on this compound, a comprehensive study should ideally include the synthesis and comparative testing of the corresponding trans isomers. Differences in activity between cis and trans isomers can provide valuable insights into the conformational requirements of the binding site.

Future Directions and Conclusion

The field of this compound derivatives is currently underexplored in terms of its biological activities. The available information strongly suggests a potential for developing novel fungicidal agents. Furthermore, the versatile cyclopentane scaffold warrants a broader investigation into other therapeutic areas, including anti-inflammatory, analgesic, and anticancer applications.

To unlock the full potential of this chemical class, future research should focus on:

  • Systematic Synthesis: Creation of diverse libraries of esters, ethers, amines, and other derivatives of both cis- and trans-2-methylcyclopentanol.

  • Comprehensive Biological Screening: Employing a wide range of in vitro and in vivo assays to identify and characterize various biological activities.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the relationship between the chemical structure of the derivatives and their biological activity, guiding the design of more potent and selective compounds.

By adopting a rigorous and systematic approach to synthesis and biological evaluation, researchers can elucidate the structure-activity relationships governing the bioactivity of this compound derivatives and potentially uncover novel lead compounds for drug and agrochemical development.

References

comparing cis-2-Methylcyclopentanol with cis-2-methylcyclohexanol in reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of cis-2-Methylcyclopentanol and cis-2-methylcyclohexanol

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural variations influence chemical reactivity is paramount. The choice between a five-membered and a six-membered carbocyclic scaffold can have profound implications for reaction kinetics, product distribution, and stereochemical outcomes. This guide provides an in-depth comparison of this compound and cis-2-methylcyclohexanol, two closely related secondary alcohols, to illuminate the pivotal role that ring size and conformational dynamics play in their chemical behavior.

Structural and Conformational Analysis: The Foundation of Reactivity

The divergent reactivity of these two alcohols originates from the fundamental differences in the geometry and flexibility of five- and six-membered rings.

cis-2-Methylcyclohexanol: The cyclohexane ring famously adopts a stable, nearly strain-free chair conformation. In cis-2-methylcyclohexanol, the two substituents are on the same face of the ring. To minimize sterically unfavorable 1,3-diaxial interactions, the larger methyl group preferentially occupies an equatorial position.[1][2] This forces the smaller hydroxyl group into the more sterically hindered axial position, a crucial factor governing its reactivity.[1][3] While a ring-flip to a conformer with an axial methyl and equatorial hydroxyl group is possible, it is energetically unfavorable.

This compound: The cyclopentane ring is not planar and exists in a dynamic equilibrium between envelope and half-chair conformations to alleviate torsional strain. The energy barrier between these conformations is low. In the cis isomer, both the methyl and hydroxyl groups are on the same side of the ring's approximate plane, leading to significant steric repulsion between these adjacent groups.[4] Unlike the rigid axial/equatorial distinction in cyclohexanes, the positions on a cyclopentane ring are often described as pseudo-axial and pseudo-equatorial.

Table 1: Key Structural and Conformational Properties

PropertyThis compoundcis-2-methylcyclohexanolRationale
Ring System 5-Membered (Cyclopentane)6-Membered (Cyclohexane)Different number of carbons in the ring.
Dominant Conformation Envelope / Half-Chair (dynamic)ChairThe chair conformation minimizes angle and torsional strain in a six-membered ring.[5]
-OH Group Position Pseudo-axial / Pseudo-equatorialPredominantly AxialTo accommodate the larger methyl group in the equatorial position, minimizing 1,3-diaxial strain.[1]
Primary Strain Type Torsional StrainSteric Strain (1,3-diaxial)Cyclopentane's geometry leads to eclipsed C-H bonds, while the cyclohexane chair avoids this.
Steric Hindrance at -OH High (from adjacent cis-methyl group)High (from axial environment)The source of steric hindrance differs but is significant in both molecules.

Caption: Conformational equilibrium of cis-2-methylcyclohexanol.

Comparative Reactivity in Dehydration Reactions

Alcohol dehydration is a classic elimination reaction that can proceed through different mechanisms (E1 or E2), where the structural nuances of the substrate dictate the outcome.

E1 Pathway: Acid-Catalyzed Dehydration

When heated with a strong acid like H₂SO₄ or H₃PO₄, both alcohols undergo dehydration via an E1 mechanism.[6] This pathway involves the protonation of the hydroxyl group to form a good leaving group (H₂O), its departure to generate a carbocation intermediate, and subsequent deprotonation of an adjacent carbon to form an alkene.

  • Product Analysis: For both alcohols, the major product is the more substituted alkene, in accordance with Zaitsev's rule.[7][8] cis-2-Methylcyclohexanol yields primarily 1-methylcyclohexene, and this compound yields 1-methylcyclopentene.[7][9]

  • Causality and Reactivity: The rate of an E1 reaction is primarily dependent on the stability of the carbocation intermediate. Both substrates form secondary carbocations that can rearrange via a hydride shift to a more stable tertiary carbocation.[10] However, the initial protonation and loss of water can be influenced by sterics. The axial hydroxyl group in cis-2-methylcyclohexanol is sterically shielded, which could potentially slow the initial protonation step compared to its cyclopentanol counterpart. Kinetically, the cis isomer of 2-methylcyclohexanol has been observed to react significantly faster than the trans isomer.[11]

Caption: Generalized E1 dehydration pathway for both alcohols.

E2 Pathway: Elimination of Tosylates

A more controlled, stereospecific elimination can be achieved by converting the alcohol to a tosylate (-OTs), a good leaving group, and then treating it with a strong, non-nucleophilic base. This E2 reaction requires a specific geometry: the leaving group and a β-hydrogen must be in an anti-periplanar (180°) arrangement.[12]

  • Product Analysis: Here, the stereochemistry of the starting material critically dictates the regiochemical outcome.

    • This compound Tosylate: The five-membered ring has sufficient flexibility to allow rotation around C-C bonds. This enables a hydrogen on the more substituted carbon (C1) to readily adopt an anti-periplanar position relative to the tosylate group, leading predominantly to the Zaitsev product, 1-methylcyclopentene .[6]

    • cis-2-methylcyclohexanol Tosylate: In the more stable chair conformation, the tosylate group is axial. This geometry places it in a perfect anti-periplanar arrangement with the axial hydrogen on the adjacent, more-substituted carbon (C1). Therefore, elimination proceeds smoothly to give 1-methylcyclohexene as the major product.[12] In contrast, the trans isomer, which has an equatorial tosylate group, cannot achieve an anti-periplanar arrangement with the C1 hydrogen and is forced to eliminate using a C3 hydrogen, yielding only 3-methylcyclohexene.[12]

Table 2: Product Distribution in Dehydration Reactions

Starting MaterialReaction TypeMajor ProductMinor Product(s)Source
This compoundE1 (H₂SO₄, heat)1-Methylcyclopentene3-Methylcyclopentene[6][9]
cis-2-methylcyclohexanolE1 (H₃PO₄, heat)1-Methylcyclohexene3-Methylcyclohexene[7][8]
This compound-OTsE2 (Strong Base)1-Methylcyclopentene3-Methylcyclopentene[6]
cis-2-methylcyclohexanol-OTsE2 (Strong Base)1-Methylcyclohexene3-Methylcyclohexene[12]

Comparative Reactivity in Oxidation

The oxidation of a secondary alcohol to a ketone is highly sensitive to the steric environment around the C-H bond of the alcohol-bearing carbon.

  • Mechanism: In chromic acid oxidation, the rate-determining step is typically the removal of this proton by a base (like water) in a manner resembling an E2 elimination.

  • Causality and Reactivity:

    • cis-2-methylcyclohexanol: The hydroxyl group is axial, meaning the corresponding C-H bond is equatorial. This equatorial hydrogen is sterically accessible and well-aligned for elimination, generally leading to a faster oxidation rate compared to its equatorial alcohol counterpart.

    • This compound: The C-H bond is in a pseudo-axial/equatorial position on a more sterically crowded ring face due to the adjacent cis-methyl group. The approach of the bulky chromate ester and the subsequent removal of the proton are both sterically hindered.

Expected Outcome: Despite the axial -OH being in a crowded environment, the accessibility of the equatorial C-H bond in cis-2-methylcyclohexanol is predicted to result in a faster oxidation rate compared to this compound, where steric hindrance from the adjacent methyl group impedes the reaction.

Experimental Protocol: Comparative Oxidation with Jones Reagent

This protocol provides a framework for directly comparing the oxidation rates.

Objective: To determine the relative rate of oxidation of this compound and cis-2-methylcyclohexanol.

Materials:

  • This compound

  • cis-2-methylcyclohexanol

  • Jones Reagent (CrO₃ in H₂SO₄/acetone)

  • Acetone (reagent grade)

  • Internal Standard (e.g., dodecane)

  • Gas Chromatograph (GC) with FID detector

Procedure:

  • Prepare two separate reaction flasks. To each, add 1 mmol of the respective alcohol (this compound in Flask A, cis-2-methylcyclohexanol in Flask B).

  • Add 10 mL of acetone and 0.1 mmol of the internal standard to each flask.

  • Cool both flasks in an ice bath to 0 °C.

  • While stirring vigorously, add 1.1 mmol of Jones Reagent dropwise to each flask simultaneously (if possible, or in rapid succession). Start a timer immediately upon addition.

  • At timed intervals (e.g., 1, 3, 5, 10, and 20 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Immediately quench each aliquot in a vial containing 2 mL of saturated sodium bicarbonate solution and 2 mL of diethyl ether. Shake well.

  • Analyze the ether layer of each quenched aliquot by GC to determine the ratio of remaining alcohol to the internal standard.

  • Plot the concentration of the alcohol versus time for both reactions to compare their rates of disappearance.

Caption: Workflow for comparing alcohol oxidation rates.

Comparative Reactivity in Esterification

Fischer esterification and acylation are classic reactions of alcohols that are notoriously sensitive to steric hindrance. The nucleophilic attack by the alcohol's oxygen on the carbonyl carbon of the acid or acyl chloride is the key step.

  • Causality and Reactivity:

    • cis-2-methylcyclohexanol: The axial hydroxyl group is significantly shielded by the two axial hydrogens at the C3 and C5 positions. This severe steric hindrance makes the approach to an electrophilic carbonyl carbon extremely difficult. Studies on the esterification rates of cyclohexanols have consistently shown that axial alcohols react much more slowly than equatorial alcohols.[13]

    • This compound: While the hydroxyl group is hindered by the adjacent cis-methyl group, the overall steric environment on the more flexible five-membered ring may be less restrictive than the rigid 1,3-diaxial interactions hindering the axial hydroxyl group of the cyclohexanol.

Expected Outcome: The esterification of cis-2-methylcyclohexanol is expected to be significantly slower than that of this compound. The rigid axial geometry presents a greater steric barrier than the adjacent-group hindrance on the more flexible cyclopentyl ring.

Conclusion

The comparison between this compound and cis-2-methylcyclohexanol serves as a powerful illustration of foundational principles in organic chemistry. While both are cis-2-methyl substituted secondary alcohols, the constraints of their respective ring systems impose dramatically different stereochemical environments on the reactive hydroxyl group.

  • cis-2-methylcyclohexanol is defined by its rigid chair conformation, which places the hydroxyl group in a sterically hindered axial position. This leads to slower rates in sterically demanding reactions like esterification but can provide the ideal geometry for rapid oxidation and specific E2 eliminations.

  • This compound is more flexible, but suffers from steric hindrance due to the adjacent cis-methyl group. This adjacent hindrance appears to be less prohibitive for esterification than the axial hindrance of the cyclohexanol but still plays a significant role in its overall reactivity.

For the synthetic chemist, these differences are not trivial. They dictate the choice of reaction conditions, influence product yields, and determine the stereochemical purity of the products. A thorough appreciation of these structure-reactivity relationships is essential for the logical design of synthetic routes and the successful development of complex molecular targets.

References

A Comparative Guide to the Conformational Analysis of 2-Methylcyclopentanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of drug development and materials science, the precise three-dimensional structure of a molecule is paramount, dictating its interaction with biological targets and its macroscopic properties. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore a cornerstone of modern chemical research.[1][2] This guide provides an in-depth comparative analysis of the conformational landscapes of cis- and trans-2-Methylcyclopentanol.

Unlike the well-defined chair and boat conformations of cyclohexane, the cyclopentane ring is in a constant state of flux, rapidly interconverting between non-planar conformations known as the "envelope" and "twist" forms to alleviate torsional strain.[3][4] This dynamic process, termed pseudorotation, becomes significantly more complex with the introduction of substituents. In 2-methylcyclopentanol, the interplay between the methyl (-CH3) and hydroxyl (-OH) groups—considering steric hindrance, torsional strain, and potential intramolecular hydrogen bonding—creates a nuanced conformational profile that differs dramatically between the cis and trans diastereomers.[5] This guide will dissect these differences using a blend of theoretical principles, computational data, and established experimental workflows.

Section 1: The Conformational Landscape of Substituted Cyclopentanes

The cyclopentane ring puckers to relieve the torsional strain that would be present in a planar structure.[3] This puckering results in two primary, low-energy conformations:

  • Envelope (C_s symmetry): Four carbon atoms are coplanar, with the fifth atom out of the plane, resembling an open envelope.

  • Twist (C_2 symmetry): Three adjacent carbon atoms are coplanar, with the other two displaced on opposite sides of the plane.

These conformations can rapidly interconvert through a low-energy barrier process called pseudorotation.[4] When substituents are added, they can occupy either axial (pointing more or less perpendicular to the ring's average plane) or equatorial (pointing outwards from the ring) positions. Generally, bulky substituents prefer the equatorial position to minimize steric interactions, specifically 1,3-diaxial interactions.

Section 2: Conformational Analysis of cis-2-Methylcyclopentanol

In the cis isomer, the methyl and hydroxyl groups are on the same side of the cyclopentane ring.[5] This arrangement forces a conformational compromise. The molecule will adopt an envelope or twist conformation that attempts to minimize the steric strain of these two adjacent groups.

Two primary envelope conformations are in equilibrium:

  • Conformer A (Methyl pseudo-equatorial, Hydroxyl pseudo-axial): This conformation places the bulkier methyl group in a more sterically favorable equatorial-like position.

  • Conformer B (Methyl pseudo-axial, Hydroxyl pseudo-equatorial): This arrangement places the hydroxyl group in the equatorial position.

Key Factors Influencing Stability:

  • Steric Strain (A-value): The methyl group is sterically bulkier than the hydroxyl group. Therefore, conformations that place the methyl group in a pseudo-equatorial position are generally favored to reduce steric hindrance.[6]

  • Intramolecular Hydrogen Bonding: A crucial interaction in the cis isomer is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the oxygen's lone pair electrons. This can occur in conformations where the two groups are in proximity, potentially stabilizing a conformer that might otherwise be sterically disfavored.[7] Studies on related systems show that such hydrogen bonding can significantly influence conformational preferences.[7]

The result is a dynamic equilibrium between conformations, with the energy difference between them being relatively small. The preferred conformation will be a delicate balance between minimizing the steric bulk of the methyl group and accommodating a stabilizing hydrogen bond.

Section 3: Comparative Analysis: trans-2-Methylcyclopentanol

In the trans isomer, the methyl and hydroxyl groups are on opposite sides of the ring.[8] This configuration allows for a much more stable, low-energy conformation where both substituents can occupy pseudo-equatorial positions . This arrangement minimizes all major steric interactions:

  • No significant 1,2-steric strain between the substituents.

  • Both groups avoid unfavorable 1,3-diaxial interactions.

Consequently, trans-2-methylcyclopentanol is expected to exist predominantly in this single, low-energy di-equatorial conformation. The energy barrier to ring flip into the much higher energy di-axial conformation is significant, leading to a much less flexible structure compared to its cis counterpart.

Data Presentation: Comparative Conformational Energies

The following table summarizes the expected relative stabilities based on established principles of conformational analysis. Precise energy differences require specific computational or experimental studies.

IsomerConformationSubstituent PositionsExpected Relative StabilityKey Interactions
This compound Equilibrium of Conformers(1) Me-equatorial, OH-axialFavoredReduced methyl steric strain vs. H-bonding
(2) Me-axial, OH-equatorialLess FavoredIncreased methyl steric strain
trans-2-Methylcyclopentanol Predominantly One ConformerMe-equatorial, OH-equatorialHighly FavoredMinimal steric and torsional strain
Me-axial, OH-axialHighly DisfavoredSevere 1,3-diaxial interactions

Section 4: Methodologies for Conformational Determination

To experimentally and computationally validate these theoretical predictions, researchers employ several synergistic techniques.

Computational modeling is a powerful tool for predicting the geometries and relative energies of different conformers.[9] Density Functional Theory (DFT) is a common and reliable method for such analyses.[7]

Experimental Protocol: DFT-Based Conformational Search

  • Initial Structure Generation: Build the 3D structures of both cis- and trans-2-methylcyclopentanol using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all potential low-energy minima on the potential energy surface.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G* or higher). This step finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. Trustworthiness Check: The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.

  • Energy Comparison: Compare the calculated Gibbs free energies of all stable conformers for each isomer to determine their relative populations at a given temperature.

Diagram: Computational Conformational Analysis Workflow

G cluster_0 Computational Analysis A 1. Build Initial 3D Structure (cis & trans isomers) B 2. Perform Conformational Search (Identify potential minima) A->B C 3. Geometry Optimization (DFT) (e.g., B3LYP/6-31G*) B->C D 4. Frequency Calculation (Confirm true minima) C->D Self-Validation: No imaginary frequencies? E 5. Compare Gibbs Free Energies (Determine relative stability) D->E F Output: Conformer Geometries, Relative Energies, Population % E->F

Caption: Workflow for determining stable conformers using DFT.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining molecular conformation in solution.[9][10]

Key Principles:

  • Chemical Shifts (δ): The electronic environment of a nucleus affects its resonance frequency. Axial and equatorial protons typically have different chemical shifts.

  • Proton-Proton Coupling Constants (³J_HH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these constants, one can deduce the geometry of the ring.

  • Nuclear Overhauser Effect (NOE): NOE provides information about through-space proximity of protons. A strong NOE signal between two protons indicates they are close in space (typically < 5 Å), which is invaluable for distinguishing between conformers.

Experimental Protocol: NMR-Based Conformational Assignment

  • Sample Preparation: Dissolve a pure sample of the target molecule (e.g., this compound) in a suitable deuterated solvent (e.g., CDCl₃).

  • 1D ¹H NMR Acquisition: Acquire a standard high-resolution proton NMR spectrum to identify the chemical shifts of all protons.

  • 2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish which protons are coupled to each other (i.e., are on adjacent carbons).

  • 2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. Expertise Insight: ROESY is often preferred for medium-sized molecules where the NOE effect can be close to zero.

  • Data Analysis:

    • Measure the ³J_HH coupling constants from the 1D spectrum for the protons on the cyclopentane ring.

    • Use the Karplus relationship to estimate dihedral angles from the measured coupling constants.

    • Analyze the NOESY/ROESY spectrum to identify key spatial proximities. For example, in a conformation where the methyl group is axial, strong NOEs would be expected between the methyl protons and other axial protons on the same side of the ring.

  • Structure Elucidation: Combine the coupling constant and NOE data to build a self-consistent model of the predominant conformation in solution.

Diagram: Logic for NMR-Based Conformational Assignment

G cluster_1 NMR Analysis NMR_Data Acquire NMR Data (¹H, COSY, NOESY/ROESY) J_Coupling Measure ³J_HH Coupling Constants NMR_Data->J_Coupling NOE Identify NOE Cross-Peaks NMR_Data->NOE Karplus Apply Karplus Equation J_Coupling->Karplus Proximity Infer Spatial Proximity NOE->Proximity Dihedral Determine Dihedral Angles Karplus->Dihedral Conclusion Propose Dominant Conformation Proximity->Conclusion Dihedral->Conclusion

Caption: Logic flow for deducing molecular conformation from NMR data.

Section 5: Synthesis and Conclusion

The conformational analysis of cis- and trans-2-methylcyclopentanol reveals a classic case of stereochemistry dictating molecular structure and flexibility.

  • This compound exists as a dynamic equilibrium between multiple low-energy envelope and twist conformations. Its conformational preference is a nuanced balance between placing the bulkier methyl group in a pseudo-equatorial position and the potential stabilizing effect of an intramolecular hydrogen bond.

  • trans-2-Methylcyclopentanol , in stark contrast, is conformationally much more rigid. It overwhelmingly favors a single conformation where both the methyl and hydroxyl groups occupy pseudo-equatorial positions, thereby minimizing steric strain.

This guide demonstrates that a synergistic approach, combining theoretical principles with robust computational and experimental methodologies like DFT and NMR, is essential for a comprehensive understanding of complex molecular conformations. For researchers in drug development, recognizing that a cis isomer may be flexible and able to adapt its shape to a binding site, while its trans counterpart is rigid, is a critical insight that can guide the design of more potent and selective therapeutics.

References

Comparative Guide to Confirming Product Formation in cis-2-Methylcyclopentanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is a cornerstone of successful synthesis and discovery. The stereochemical nuances of cyclic alcohols, such as cis-2-methylcyclopentanol, present unique challenges and opportunities in directing reaction pathways. This guide provides an in-depth comparison of analytical methodologies to definitively confirm product formation in common reactions of this compound, emphasizing the causality behind experimental choices and providing actionable protocols.

This compound, a cyclic secondary alcohol, serves as a versatile starting material in organic synthesis.[1][2] Its stereochemistry, with the methyl and hydroxyl groups on the same side of the cyclopentane ring, significantly influences the regioselectivity and stereoselectivity of its reactions.[1] This guide will explore three principal reaction types—oxidation, dehydration, and substitution—and detail the most effective analytical techniques for product verification.

I. Common Reaction Pathways of this compound

The reactivity of this compound is primarily dictated by the hydroxyl group. The principal transformations involve oxidation to a ketone, dehydration to an alkene, and conversion of the hydroxyl group into a good leaving group for substitution reactions.

A. Oxidation to 2-Methylcyclopentanone

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis.[3] For this compound, this reaction yields 2-methylcyclopentanone.

Reaction Causality: Oxidizing agents like pyridinium chlorochromate (PCC) or a Jones reagent (CrO₃/H₂SO₄) are commonly employed.[3] These reagents selectively oxidize secondary alcohols to ketones without overoxidation.[3] The reaction mechanism involves the formation of a chromate ester followed by an E2-like elimination of a proton from the carbon bearing the oxygen.

B. Dehydration to Alkenes

Acid-catalyzed dehydration of this compound proceeds via an E1 mechanism, typically leading to the formation of the most stable alkene as the major product.[4][5] In this case, 1-methylcyclopentene is the thermodynamically favored product due to it being a trisubstituted alkene.[4][5] A minor product, 3-methylcyclopentene, may also be formed.[5]

Mechanistic Insight: The reaction is initiated by protonation of the hydroxyl group, forming a good leaving group (water). Departure of water generates a secondary carbocation, which can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Deprotonation from an adjacent carbon yields the alkene. The stereochemistry of the starting alcohol does not dictate the major product in E1 reactions due to the planar nature of the carbocation intermediate.[4]

C. Substitution via Tosylation

To achieve substitution reactions, the hydroxyl group must first be converted into a better leaving group. This is often accomplished by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate.[3] The resulting tosylate can then be displaced by a nucleophile.

Stereochemical Control: The formation of the tosylate proceeds with retention of configuration at the chiral center. Subsequent nucleophilic substitution (SN2) will occur with inversion of configuration.

II. Analytical Techniques for Product Confirmation

A multi-faceted analytical approach is essential for the unambiguous confirmation of product formation and the assessment of product purity. This section compares the utility of Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.[6][7][8] It provides both retention time data from the gas chromatograph and mass spectral data from the mass spectrometer, allowing for high-confidence identification.[6][7]

ParameterPerformance in this compound Reaction Analysis
Principle Separation based on volatility and polarity, followed by ionization and mass-to-charge ratio detection.[7][8]
Sample Preparation Simple dilution in a volatile solvent.
Information Gained Identification of starting material, products, and byproducts. Quantitative analysis of product distribution.
Key Advantages High sensitivity and selectivity, excellent for separating isomeric products.[9] Real-time reaction monitoring is possible with appropriate instrumentation.[6]
Limitations Not suitable for non-volatile or thermally labile compounds. Does not provide direct information on stereochemistry.
B. Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the presence or absence of specific functional groups in a molecule.[10][11] It is particularly useful for monitoring the progress of reactions involving changes in functional groups, such as the oxidation of an alcohol to a ketone.[12]

Functional GroupCharacteristic IR Absorption (cm⁻¹)Significance in Reaction Monitoring
Alcohol (O-H stretch) Broad, strong peak around 3200-3600 cm⁻¹[13][14]Disappearance of this peak indicates consumption of the starting material.
Ketone (C=O stretch) Sharp, strong peak around 1700-1725 cm⁻¹[10][13]Appearance of this peak confirms the formation of 2-methylcyclopentanone.
Alkene (=C-H stretch) Peak(s) just above 3000 cm⁻¹Appearance indicates the formation of an alkene product.
Alkene (C=C stretch) Peak around 1650 cm⁻¹[14]Appearance confirms the formation of an alkene product.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and stereochemistry of a molecule by probing the magnetic properties of atomic nuclei.[15] Both ¹H and ¹³C NMR are crucial for the complete characterization of the products from this compound reactions.

NucleusKey Diagnostic Signals for Product Confirmation
¹H NMR Oxidation: Disappearance of the alcohol proton (O-H) signal and the proton on the carbon bearing the hydroxyl group. Appearance of new signals corresponding to the protons adjacent to the carbonyl group. Dehydration: Appearance of vinylic proton signals in the 5-6 ppm region. General: Changes in chemical shifts and coupling constants of the cyclopentyl ring protons provide detailed structural information.[15][16]
¹³C NMR Oxidation: Disappearance of the carbon signal bonded to the hydroxyl group (typically 60-80 ppm) and the appearance of a carbonyl carbon signal in the downfield region (>200 ppm). Dehydration: Appearance of two new signals in the alkene region (100-150 ppm).

III. Experimental Protocols

A. General Reaction Monitoring Protocol using GC-MS
  • Prepare a stock solution of an internal standard in a volatile solvent (e.g., dodecane in dichloromethane).

  • At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of saturated sodium bicarbonate solution for an acidic reaction).

  • Add a known volume of the internal standard solution to the aliquot.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Analyze the resulting chromatogram and mass spectra to identify and quantify the starting material and products.

B. Protocol for IR Spectroscopy Analysis
  • At the beginning of the reaction, acquire an IR spectrum of the starting material.

  • Periodically during the reaction, withdraw a small sample, place it on the IR spectrometer's crystal, and acquire a spectrum.

  • Monitor the disappearance of the characteristic alcohol O-H stretch and the appearance of the product's characteristic peak (e.g., the C=O stretch for the ketone).

  • Upon reaction completion, acquire a final IR spectrum of the purified product.

C. Protocol for NMR Spectroscopy Analysis
  • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • For complex structures or stereochemical determination, consider 2D NMR experiments such as COSY, HSQC, and NOESY.[15]

IV. Visualizing Reaction Pathways and Workflows

A. Reaction Pathways of this compound

reaction_pathways start This compound ketone 2-Methylcyclopentanone start->ketone Oxidation (PCC) alkene1 1-Methylcyclopentene (major) start->alkene1 Dehydration (H₂SO₄, heat) alkene2 3-Methylcyclopentene (minor) start->alkene2 Dehydration (H₂SO₄, heat) tosylate cis-2-Methylcyclopentyl tosylate start->tosylate Tosylation (TsCl, pyridine)

Caption: Common reaction pathways of this compound.

B. Analytical Workflow for Product Confirmation

analytical_workflow reaction Reaction of This compound workup Reaction Workup & Purification reaction->workup gcms GC-MS Analysis workup->gcms ir IR Spectroscopy workup->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) workup->nmr structure Product Structure & Purity Confirmed gcms->structure ir->structure nmr->structure

Caption: A comprehensive analytical workflow for product confirmation.

V. Conclusion

Confirming the formation of products in reactions involving this compound requires a synergistic application of modern analytical techniques. While IR spectroscopy provides a rapid assessment of functional group transformations, GC-MS excels at separating and identifying volatile products and byproducts. For unequivocal structural and stereochemical elucidation, NMR spectroscopy remains the gold standard. By understanding the mechanistic underpinnings of each reaction and selecting the appropriate analytical tools, researchers can confidently navigate the synthetic landscape and achieve their desired molecular targets.

VI. References

  • Pearson. (n.d.). When cis- and trans-2-methylcyclopentanol undergo dehydration in.... Retrieved from --INVALID-LINK--

  • Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Retrieved from --INVALID-LINK--

  • YouTube. (2021, April 18). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. Retrieved from --INVALID-LINK--

  • SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Retrieved from --INVALID-LINK--

  • Kinter, M. T., & Bursey, M. M. (1988). Use of ion-molecule reactions for selected reaction monitoring in gas chromatographic/tandem mass spectrometric analyses in two model systems. Biomedical and Environmental Mass Spectrometry, 15(11), 583–588. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 3-Methylcyclopentanol, mixture of isomers. Retrieved from --INVALID-LINK--

  • Study.com. (n.d.). What are the major and minor products of 2-methylcyclopentanol reacting with concentrated H2SO4?. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Distinguishing Cis and Trans Isomers of 3-(Hydroxymethyl)cyclopentanol by NMR Spectroscopy: A Comparative Guide. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Reaction Monitoring: GC-MS, HPLC, and NMR for 4-(Chloromethoxy)but-1-ene. Retrieved from --INVALID-LINK--

  • Pearson. (2024, May 11). Show how you would convert 2-methylcyclopentanol to the following.... Retrieved from --INVALID-LINK--

  • JoVE. (2020, March 26). Video: Identifying Alcohols - Concept. Retrieved from --INVALID-LINK--

  • YouTube. (2025, February 8). How To Distinguish Between Compounds Using IR Spectroscopy? - Chemistry For Everyone. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Cyclopentanol, 2-methyl-, cis-. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 25144-05-2: this compound. Retrieved from --INVALID-LINK--

  • Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Methylcyclopentanol, mixed isomers. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2020, May 30). 14.7: Determining Alcohol Classifications in the Lab - alternate reactions. Retrieved from --INVALID-LINK--

  • Quora. (2024, May 4). How can IR spectroscopy be used to identify different organic compounds such as alkanes, alcohols, ethers, carboxylic acids, esters, aldehydes, and ketones? How can the peaks in an IR spectrum help determine the specific compound?. Retrieved from --INVALID-LINK--

  • ILT. (2025, July 22). Alcoholic Beverage Testing: Methods, Requirements, and Applications. Retrieved from --INVALID-LINK--

  • Quora. (2020, January 20). An analyst is asked to oxidize a secondary alcohol to ketone. What single characteristic feature in IR spectra should the analyst look for in order to verify the feasibility of the reaction?. Retrieved from --INVALID-LINK--

  • ChemShuttle. (n.d.). This compound; CAS No.: 25144-05-2. Retrieved from --INVALID-LINK--

  • JoVE. (2020, March 26). Video: Identifying Alcohols - Procedure. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-Methylcyclopentanol(1462-03-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from --INVALID-LINK--

  • JoVE. (2020, March 26). Video: Identifying Alcohols - Prep. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Cyclopentanol, 2-methyl-, cis-. Retrieved from --INVALID-LINK--

  • Chegg.com. (2022, May 17). Solved a) Dehydration of 2-methylcyclopentanol by using.... Retrieved from --INVALID-LINK--

  • Pearson. (2024, July 9). Both cis- and trans-2-methylcyclohexanol undergo dehydration.... Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Cyclopentanol, 2-methyl-, cis-. Retrieved from --INVALID-LINK--

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  • Reddit. (2022, February 19). Why does cyclopentanol have 6 H NMR signals?. Retrieved from --INVALID-LINK--

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  • Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. a. but-1-ene → 2-methoxybutane b. 1-iodo-2-methylcyclopentane → 1-methylcyclopentanol. Retrieved from --INVALID-LINK--

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References

literature comparison of cis-2-Methylcyclopentanol synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes of cis-2-Methylcyclopentanol for Researchers and Drug Development Professionals

Introduction

This compound is a cyclic alcohol of significant interest in organic synthesis, serving as a versatile building block and chiral intermediate in the preparation of pharmaceuticals and agrochemicals.[1][2] Its specific stereochemistry, with the methyl and hydroxyl groups oriented on the same face of the cyclopentane ring, is crucial for its function in target molecules, dictating receptor binding and biological activity.[1] The controlled, stereoselective synthesis of this compound is therefore a critical challenge for chemists.

This guide provides a comprehensive comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, stereoselectivity, and practical considerations. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select and optimize the most suitable synthesis for their specific application.

Route 1: Stereoselective Reduction of 2-Methylcyclopentanone

The reduction of the corresponding ketone, 2-methylcyclopentanone, is the most direct and commonly employed route to 2-methylcyclopentanol. The primary challenge of this approach lies in controlling the diastereoselectivity to favor the desired cis isomer over the trans product. The stereochemical outcome is dictated by the direction of hydride attack on the prochiral carbonyl carbon.

Mechanistic Rationale for Stereoselectivity

The stereoselectivity of the reduction is governed by steric hindrance. The cyclopentanone ring is not perfectly planar, and the methyl group at the adjacent C2 position creates a sterically hindered environment on one face of the molecule. Nucleophilic attack by a hydride reagent (H:⁻) will preferentially occur from the less sterically hindered face, which is the face trans to the methyl group. This leads to the formation of an alcohol where the newly formed hydroxyl group is cis to the methyl group.

Smaller, unhindered reducing agents may exhibit lower selectivity, while bulkier hydride reagents or catalytic systems that involve surface adsorption can significantly enhance the formation of the cis isomer.

reactant 2-Methylcyclopentanone ts_cis Hydride attack from less hindered face (trans to methyl group) reactant->ts_cis [H⁻] ts_trans Hydride attack from more hindered face (cis to methyl group) reactant->ts_trans [H⁻] product_cis This compound (Major Product) ts_cis->product_cis Workup (H⁺) product_trans trans-2-Methylcyclopentanol (Minor Product) ts_trans->product_trans Workup (H⁺)

Figure 1. General mechanism for the reduction of 2-methylcyclopentanone, illustrating the favored pathway due to steric hindrance.

Experimental Protocols and Performance

A. Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. The ketone adsorbs onto the catalyst surface from its less hindered side, and hydrogen is subsequently delivered from the surface, leading to the cis product.

Protocol: Hydrogenation using a Platinum Catalyst

  • In a high-pressure reaction vessel, dissolve 2-methylcyclopentanone (1 equiv.) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of a platinum-based catalyst, such as platinum(IV) oxide (PtO₂).

  • Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 3-4 atm).

  • Stir the reaction mixture at room temperature for 12-24 hours or until hydrogen uptake ceases.

  • Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

B. Hydride Reduction

Metal hydride reagents are a common choice for ketone reduction in a laboratory setting. While standard reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective, they often provide only moderate diastereoselectivity.[3] Bulky, sterically demanding hydride reagents can significantly improve the selectivity for the cis isomer by amplifying the steric bias of the substrate.

Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a solution of LiAlH₄ (1.1 equiv.) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 2-methylcyclopentanone (1 equiv.) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with ether.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Performance Data Summary for Route 1
MethodReagent/CatalystConditionsTypical Yieldcis:trans RatioReference
Catalytic HydrogenationRaney Nickel100 °C, 100 atm H₂High84:16[4]
Catalytic HydrogenationRhodium on Alumina25 °C, 1 atm H₂High91:9[4]
Hydride ReductionLiAlH₄ in Ether25 °C>95%75:25[4]
Hydride ReductionNaBH₄ in Isopropanol25 °C>95%68:32[4]

Route 2: Hydroboration-Oxidation of 1-Methylcyclopentene

The hydroboration-oxidation of an alkene is a two-step process that results in the anti-Markovnikov addition of water across the double bond.[5] This reaction is renowned for its high degree of regio- and stereoselectivity.

Mechanistic Rationale and Stereochemical Outcome

The reaction proceeds via a concerted, four-membered transition state where borane (BH₃) adds across the double bond.[6] The boron atom, being the electrophilic center, adds to the less substituted carbon, while a hydride shifts to the more substituted carbon (anti-Markovnikov regioselectivity).[7][8] Crucially, the addition of the B-H bond occurs on the same face of the double bond, a process known as syn-addition.[9][10]

For 1-methylcyclopentene, the borane will approach from the face opposite to the bulky methyl group to minimize steric repulsion.[11] This places both the boron and the hydrogen atom trans to the pre-existing methyl group. In the subsequent oxidation step, the carbon-boron bond is replaced by a carbon-hydroxyl bond with complete retention of stereochemistry.[12] The net result is the formation of trans-2-methylcyclopentanol.

reactant 1-Methylcyclopentene intermediate Syn-addition of BH₃ (trans to methyl group) reactant->intermediate Step 1 reagent1 1. BH₃•THF reagent2 2. H₂O₂, NaOH product trans-2-Methylcyclopentanol intermediate->product Step 2

Figure 2. Workflow for the hydroboration-oxidation of 1-methylcyclopentene, leading to the trans isomer.

Experimental Protocol

Protocol: Hydroboration-Oxidation

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 1-methylcyclopentene (1 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add borane-THF complex (BH₃•THF, 1 M solution, ~0.4 equiv.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction back to 0 °C and slowly add aqueous sodium hydroxide (e.g., 3 M), followed by the careful, dropwise addition of hydrogen peroxide (30% solution).

  • Stir the mixture at room temperature for 1 hour.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.

Performance Data Summary for Route 2
MethodReagentsConditionsTypical Yieldcis:trans RatioReference
Hydroboration-Oxidation1. BH₃•THF2. H₂O₂, NaOH0 °C to RT>90%Predominantly trans (>98:2)[10][13]

Comparative Analysis

The choice of synthetic route depends entirely on the desired stereoisomer.

FeatureRoute 1: Ketone ReductionRoute 2: Hydroboration-Oxidation
Starting Material 2-Methylcyclopentanone1-Methylcyclopentene
Primary Product This compound (major)trans-2-Methylcyclopentanol (major)
Stereocontrol Good to excellent, dependent on reagentExcellent, inherent to the mechanism
Key Advantage Direct route to the cis isomerHighly stereospecific route to the trans isomer
Key Disadvantage Requires careful selection of reagents to maximize cis selectivityYields the undesired stereoisomer for cis synthesis
Scalability Generally scalable, especially catalytic hydrogenationReadily scalable

Expert Insights:

  • For the synthesis of this compound, the reduction of 2-methylcyclopentanone is unequivocally the superior method. To maximize the yield of the cis isomer, catalytic hydrogenation with a rhodium or ruthenium catalyst, or the use of a sterically hindered hydride reagent (e.g., L-Selectride®), is recommended over less selective reagents like NaBH₄. The choice between catalytic hydrogenation and hydride reduction often comes down to equipment availability (hydrogenation requires pressure vessels) and safety considerations (hydride reagents can be pyrophoric).

  • The hydroboration-oxidation of 1-methylcyclopentene is an excellent and highly reliable method for producing trans-2-methylcyclopentanol. [10] It serves as a textbook example of predictable stereochemical control in organic synthesis. While it does not produce the target cis isomer, it is an essential point of comparison and the preferred route for obtaining the opposite diastereomer.

Conclusion

The synthesis of this compound is most effectively and directly achieved through the stereoselective reduction of 2-methylcyclopentanone. Catalytic hydrogenation offers a clean, scalable method that often provides high cis selectivity. For laboratory-scale synthesis, chemical reduction with hydride reagents is also highly effective, with selectivity being tunable through the choice of the reagent. In contrast, the hydroboration-oxidation of 1-methylcyclopentene, while an elegant and stereospecific reaction, reliably produces the trans isomer and is therefore unsuitable for accessing the cis product. A thorough understanding of the mechanistic principles governing stereoselectivity is paramount for any researcher or professional aiming to synthesize this important chemical intermediate.

References

A Comparative Guide to the Kinetic Studies of cis-2-Methylcyclopentanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for process optimization, yield maximization, and ensuring product purity. This guide provides an in-depth technical comparison of the kinetic studies of various reactions involving cis-2-methylcyclopentanol, a cyclic alcohol of interest in organic synthesis. By examining the causal relationships behind experimental choices and presenting supporting data, this document aims to be an authoritative resource for designing and interpreting kinetic experiments.

Introduction: The Significance of Kinetic Analysis for this compound

This compound is a versatile synthetic intermediate whose reactivity is governed by the stereochemistry of its hydroxyl and methyl groups. Kinetic studies of its reactions, such as dehydration, oxidation, and esterification, are crucial for controlling product distribution and understanding reaction mechanisms. This guide will compare these key reaction pathways, offering insights into their kinetic profiles and the experimental methodologies used to elucidate them.

I. Dehydration of this compound: A Tale of Kinetic vs. Thermodynamic Control

The acid-catalyzed dehydration of 2-methylcyclopentanol is a classic example of the competition between kinetic and thermodynamic reaction pathways, leading to different alkene products.

A. Mechanistic Overview & Product Distribution

The dehydration proceeds via an E1 mechanism, involving the formation of a carbocation intermediate. This intermediate can then lose a proton from an adjacent carbon to form either the less substituted alkene (1-methylcyclopentene) or the more substituted, and thus more stable, alkene (3-methylcyclopentene). Initially, the less substituted product is often favored (kinetic control), but given sufficient time and energy, the reaction equilibrates to favor the more stable product (thermodynamic control).

Diagram 1: Dehydration Reaction Pathways

G cluster_0 Reactant cluster_1 Intermediate cluster_2 Products This compound This compound Carbocation Carbocation This compound->Carbocation +H+ 1-Methylcyclopentene 1-Methylcyclopentene (Kinetic Product) Carbocation->1-Methylcyclopentene -H+ (fast) 3-Methylcyclopentene 3-Methylcyclopentene (Thermodynamic Product) Carbocation->3-Methylcyclopentene -H+ (slow, reversible)

Caption: Acid-catalyzed dehydration of this compound.

B. Experimental Protocol: Monitoring Dehydration Kinetics

A robust method for studying the kinetics of this reaction involves gas chromatography-mass spectrometry (GC-MS) to monitor the product distribution over time.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heating and Sampling: Heat the mixture to reflux. At regular time intervals (e.g., every 15-20 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Add an organic solvent like dichloromethane to extract the organic products.

  • Analysis: Inject the organic layer into a GC-MS to separate and quantify the different alkene isomers.

C. Comparative Kinetic Data

The following table summarizes typical results from a dehydration experiment, illustrating the shift from kinetic to thermodynamic control.

Time (minutes)1-Methylcyclopentene (%)3-Methylcyclopentene (%)
155545
304852
603070
901585
120991

Data adapted from the Journal of Chemical Education.

This data clearly shows that the initially favored product, 1-methylcyclopentene, is gradually converted to the more stable 3-methylcyclopentene as the reaction progresses towards equilibrium.

II. Oxidation of this compound: A Study in Selectivity

The oxidation of secondary alcohols like this compound to ketones is a fundamental transformation in organic synthesis. The choice of oxidizing agent is critical in determining the reaction rate and selectivity.

A. Alternative Oxidation Methods

A comparison of different oxidizing agents reveals significant differences in their kinetic profiles.

  • Chromic Acid (Jones Reagent): A strong oxidizing agent that typically provides rapid conversion. The reaction kinetics can be monitored by observing the disappearance of the Cr(VI) species spectrophotometrically.

  • Pyridinium Chlorochromate (PCC): A milder oxidizing agent that offers greater selectivity and is often used for sensitive substrates.

  • Osmium Tetroxide (OsO₄) Catalyzed Oxidation: This method can be employed with a co-oxidant like chloramine-T. The kinetics are often studied by monitoring the consumption of the co-oxidant iodometrically.

B. Experimental Protocol: Kinetic Analysis of Os(VIII) Catalyzed Oxidation

This protocol details a method to determine the reaction order with respect to the oxidant.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, combine this compound, a solution of osmium tetroxide in an alkaline medium, and any other necessary reagents.

  • Initiation: Initiate the reaction by adding a known concentration of the oxidant, such as chloramine-T.

  • Sampling and Titration: At regular intervals, withdraw aliquots and quench the reaction. Determine the concentration of the unconsumed oxidant by iodometric titration.

  • Data Analysis: Plot the concentration of the oxidant versus time to determine the rate of reaction. To determine the order of the reaction with respect to the oxidant, plot the initial rate against the initial concentration of the oxidant. A linear plot indicates a first-order reaction.

Diagram 2: Workflow for Oxidation Kinetic Study

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare reaction mixture: - this compound - OsO4 (catalyst) - Alkaline medium B Initiate reaction with Chloramine-T (oxidant) A->B C Take aliquots at regular time intervals B->C D Quench reaction in aliquots C->D E Determine [Oxidant] via iodometric titration D->E F Plot [Oxidant] vs. Time E->F G Determine reaction order F->G

A Comparative Guide to the Stereochemical Outcomes of Reactions with cis-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the stereochemical control of reactions is paramount for the efficient construction of complex molecules with desired biological activities. Cis-2-methylcyclopentanol, a readily available chiral building block, presents a valuable scaffold for introducing stereocenters. However, the stereochemical outcome of its reactions is highly dependent on the chosen reagents and reaction mechanisms. This guide provides a comprehensive comparison of common transformations of this compound, supported by mechanistic insights and experimental data, to aid researchers in predicting and controlling the stereochemistry of their synthetic intermediates.

Oxidation: Retention of Stereochemistry at the Adjacent Center

The oxidation of a secondary alcohol to a ketone removes the stereocenter at the carbinol carbon. However, the stereochemical integrity of adjacent chiral centers is a crucial consideration. In the case of this compound, mild oxidizing agents are employed to prevent epimerization of the methyl-bearing carbon.

Common Oxidation Alternatives and Their Stereochemical Implications:

Reagent/MethodTypical ConditionsProductStereochemical Outcome
Pyridinium Chlorochromate (PCC)CH₂Cl₂, room temperature2-MethylcyclopentanoneRetention of the cis relationship
Swern Oxidation(COCl)₂, DMSO, Et₃N, -78 °C2-MethylcyclopentanoneRetention of the cis relationship

The oxidation of 2-methylcyclopentanol to 2-methylcyclopentanone can be achieved using oxidizing agents like chromic acid or PCC.[1] These methods are generally mild and are not expected to affect the stereocenter at the methyl-substituted carbon, thus yielding the ketone with the methyl group in the same relative configuration.

Mechanistic Rationale:

Oxidations with PCC and Swern reagents proceed under non-acidic and low-temperature conditions, respectively. These mild conditions are key to preventing enolization of the resulting ketone, which could lead to epimerization at the α-carbon and a loss of stereochemical purity.

Esterification: A spectator to Stereochemistry

Esterification of an alcohol is a fundamental transformation that typically proceeds with retention of configuration at the carbinol center. This is because the C-O bond of the alcohol is not broken during the reaction.

Comparison of Esterification Methods:

ReagentTypical ConditionsProductStereochemical Outcome
Acetic AnhydridePyridine, room temperaturecis-2-Methylcyclopentyl acetateRetention of configuration
Fischer Esterification (e.g., with Acetic Acid)Acid catalyst (e.g., H₂SO₄), heatcis-2-Methylcyclopentyl acetateRetention of configuration

The reaction of an alcohol with an acid anhydride in the presence of a base like pyridine is a common method for ester formation. The alcohol oxygen acts as a nucleophile, and the reaction does not involve the chiral carbon, thus preserving the original stereochemistry. Similarly, Fischer esterification, while conducted under acidic conditions, also proceeds via nucleophilic attack of the alcohol on a protonated carboxylic acid, leaving the stereocenter of the alcohol untouched.

Experimental Protocol: Esterification with Acetic Anhydride
  • To a solution of this compound (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford cis-2-methylcyclopentyl acetate.

Nucleophilic Substitution: A Tale of Two Mechanisms

The stereochemical outcome of nucleophilic substitution at the secondary alcohol of this compound is highly dependent on the reaction mechanism, which is dictated by the choice of reagents.

SN2 vs. SN1 Pathways and Their Stereochemical Consequences:

ReagentMechanismProductStereochemical Outcome
Phosphorus Tribromide (PBr₃)SN2trans-1-Bromo-2-methylcyclopentaneInversion of configuration
Thionyl Chloride (SOCl₂)SN2 (with pyridine)trans-1-Chloro-2-methylcyclopentaneInversion of configuration
Concentrated HBrSN1Mixture of cis- and trans-1-Bromo-2-methylcyclopentaneRacemization/Mixture of stereoisomers
Lucas Reagent (HCl/ZnCl₂)SN1Mixture of cis- and trans-1-Chloro-2-methylcyclopentaneRacemization/Mixture of stereoisomers

Reagents like PBr₃ and SOCl₂ (in the presence of a non-nucleophilic base like pyridine) react with alcohols via an SN2 mechanism.[2][3] This concerted, backside attack by the nucleophile results in a clean inversion of stereochemistry at the reacting carbon. In contrast, strong acids like HBr or the Lucas reagent promote an SN1 pathway. This proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a mixture of stereoisomeric products.

Mechanistic Workflow: SN2 vs. SN1

G cluster_sn2 SN2 Pathway (e.g., with PBr3) cluster_sn1 SN1 Pathway (e.g., with HBr) A This compound B Intermediate (good leaving group) A->B + PBr3 C trans-1-Bromo-2-methylcyclopentane (Inversion) B->C Br- attack (backside) D This compound E Carbocation (planar) D->E + H+, -H2O F Mixture of cis- and trans- 1-Bromo-2-methylcyclopentane (Racemization) E->F Br- attack (both faces)

Caption: Comparison of SN2 and SN1 pathways for this compound.

Elimination Reactions: The Importance of Geometry

Elimination reactions of this compound can proceed through different mechanisms, with the stereochemistry of the starting material playing a crucial role in determining the product distribution, particularly in E2 reactions.

E1 vs. E2 Elimination and Regioselectivity:

ReactionReagent/ConditionsMechanismMajor ProductStereochemical Requirement
DehydrationH₂SO₄, heatE11-MethylcyclopenteneNone (carbocation intermediate)
Tosylate Elimination1. TsCl, pyridine2. Strong, non-nucleophilic base (e.g., t-BuOK)E21-MethylcyclopenteneAnti-periplanar H and OTs

Acid-catalyzed dehydration proceeds via an E1 mechanism, involving a carbocation intermediate. The reaction is not stereospecific, and the major product is typically the most stable alkene (Zaitsev's rule), which in this case is 1-methylcyclopentene.[4]

In contrast, the E2 elimination of a tosylate is a stereospecific process that requires an anti-periplanar arrangement of a β-hydrogen and the tosylate leaving group.[5] For the tosylate of this compound to undergo E2 elimination, the molecule must adopt a conformation where a β-hydrogen is anti to the tosylate group. Elimination of the hydrogen from the carbon bearing the methyl group leads to 1-methylcyclopentene, while elimination of a hydrogen from the other adjacent carbon would give 3-methylcyclopentene. Due to the conformational constraints of the cyclopentane ring, the formation of the more substituted 1-methylcyclopentene is generally favored.

Experimental Workflow: E2 Elimination of this compound Tosylate

Caption: Synthetic pathway for the E2 elimination of this compound.

Experimental Protocol: Tosylation and Elimination

Step 1: Tosylation

  • In an ice bath, stir a solution of this compound (1.0 eq) in pyridine (5 mL per gram of alcohol).

  • Add tosyl chloride (1.5 eq) in portions.

  • Stir the mixture in the ice bath for 4 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with cold, dilute HCl, followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude tosylate.

Step 2: Elimination

  • Dissolve the crude tosylate in a suitable solvent (e.g., DMSO or t-butanol).

  • Add a strong, non-nucleophilic base such as potassium t-butoxide (1.5 eq).

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC or GC.

  • Upon completion, cool the reaction, dilute with water, and extract the alkene product with a low-boiling point solvent like pentane.

  • Wash the organic extract with water and brine, dry over anhydrous Na₂SO₄, and carefully remove the solvent.

Conclusion

The stereochemical outcome of reactions involving this compound is a direct consequence of the interplay between the substrate's stereochemistry and the mechanism of the chosen reaction. While oxidation and esterification reactions generally proceed with retention of the relative stereochemistry, nucleophilic substitution and elimination reactions offer pathways to either invert the stereocenter or form specific alkene isomers based on predictable mechanistic principles. A thorough understanding of these principles is essential for the strategic design of synthetic routes that leverage the chirality of this compound to produce enantiomerically pure target molecules.

References

A Comparative Guide to cis-2-Methylcyclopentanol as a Precursor for Advanced Cyclic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of complex cyclic alcohols is a persistent challenge. The cyclopentane ring, in particular, is a ubiquitous scaffold in a vast array of biologically active molecules. The choice of the starting material, or precursor, is a critical decision that dictates the overall efficiency, cost-effectiveness, and environmental impact of a synthetic route. This guide provides an in-depth technical comparison of cis-2-methylcyclopentanol as a precursor to more complex, diastereomerically enriched 1,2-disubstituted cyclopentanols, juxtaposed with two prominent alternative synthetic strategies: a traditional linear approach via Dieckmann condensation and a modern, bio-based route originating from furfural.

Introduction to this compound: A Stereochemically Defined Building Block

This compound is a cyclic alcohol characterized by a cyclopentane ring with a methyl group and a hydroxyl group positioned on the same face of the ring.[1] This specific stereochemistry makes it an attractive starting material for syntheses where control of relative stereochemistry is paramount. Its utility as a precursor stems from the ability to transform the hydroxyl group into a ketone, which then serves as a handle for introducing further complexity with predictable stereochemical outcomes. This guide will use the synthesis of a diastereomerically enriched 1-alkyl-2-methylcyclopentanol as a model system to compare the performance of this compound against alternative precursors.

Comparative Synthetic Pathways to 1-Alkyl-2-Methylcyclopentanols

To provide a robust comparison, we will evaluate three distinct synthetic pathways to a target 1-alkyl-2-methylcyclopentanol. Each pathway converges on the key intermediate, 2-methylcyclopentanone, before proceeding to the final target molecule via a Grignard reaction.

DOT Diagram of the Overall Synthetic Strategy

cluster_0 Route 1: From this compound cluster_1 Route 2: Dieckmann Condensation cluster_2 Route 3: Bio-based from Furfural Cis This compound Ketone 2-Methylcyclopentanone Cis->Ketone Oxidation Adipate Dimethyl Adipate Adipate->Ketone Dieckmann Condensation & Alkylation Furfural Furfural Furfural->Ketone Hydrogenation & Rearrangement Target 1-Alkyl-2-methylcyclopentanol Ketone->Target Grignard Reaction caption Convergent synthetic pathways to 1-alkyl-2-methylcyclopentanol.

Caption: Convergent synthetic pathways to 1-alkyl-2-methylcyclopentanol.

Route 1: The this compound Approach

This route leverages the existing stereochemistry of the precursor. The key transformation is the oxidation of the secondary alcohol to a ketone.

Experimental Protocol: Oxidation of this compound

A common and effective method for this oxidation utilizes pyridinium chlorochromate (PCC).

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-methylcyclopentanone.

  • Purify the product by distillation or column chromatography.

Expected Yield: While specific high-yield reports for this exact substrate can vary, oxidations of secondary alcohols with PCC are generally efficient, with expected yields in the range of 80-95%.

Route 2: The Classical Approach - Dieckmann Condensation

This traditional route builds the cyclopentane ring from an acyclic precursor, dimethyl adipate, through a Dieckmann condensation, followed by alkylation and decarboxylation.

Experimental Protocol: Synthesis of 2-Methylcyclopentanone from Dimethyl Adipate

This one-pot procedure is adapted from a patented industrial process.[2]

Step-by-Step Methodology:

  • To a suspension of sodium methoxide in an inert solvent, add dimethyl adipate.

  • Heat the mixture to effect the Dieckmann condensation, forming the sodium salt of methyl 2-oxocyclopentane-1-carboxylate.

  • Without isolation, add an alkylating agent such as methyl iodide to the reaction mixture to introduce the methyl group at the C2 position.

  • Following alkylation, add an aqueous acid (e.g., sulfuric acid) and heat the mixture to induce hydrolysis and decarboxylation, yielding 2-methylcyclopentanone.[2]

  • Isolate the product by distillation.

Reported Yield: This industrial process reports a high yield of 84.2% for 2-methylcyclopentanone from dimethyl adipate.[2]

Route 3: The Green Chemistry Approach - Bio-based from Furfural

This modern approach utilizes furfural, a renewable platform chemical derived from biomass, as the starting material. The synthesis involves hydrogenation and rearrangement reactions.

Experimental Protocol: Synthesis of 2-Methylcyclopentanone from Furfural (Conceptual Pathway)

The direct, high-yield synthesis of 2-methylcyclopentanone from furfural is an area of active research. A plausible two-step conceptual pathway is outlined below, based on high-yield transformations of furfural to cyclopentanone.

Step 1: Furfural to Cyclopentanone

  • Hydrogenation of furfural in the presence of a suitable catalyst (e.g., a supported copper or palladium catalyst) can yield cyclopentanone.[3][4] High yields of up to 95.8% for cyclopentanone have been reported under optimized conditions.[4]

Step 2: Cyclopentanone to 2-Methylcyclopentanone

  • The resulting cyclopentanone can then be methylated, for example, through an enolate-based alkylation.

DOT Diagram of the Furfural to 2-Methylcyclopentanone Pathway

Furfural Furfural Cyclopentanone Cyclopentanone Furfural->Cyclopentanone Hydrogenation & Rearrangement Methylcyclopentanone 2-Methylcyclopentanone Cyclopentanone->Methylcyclopentanone Alkylation caption Conceptual pathway from furfural to 2-methylcyclopentanone.

Caption: Conceptual pathway from furfural to 2-methylcyclopentanone.

The Convergent Step: Grignard Reaction with 2-Methylcyclopentanone

All three routes converge at the key intermediate, 2-methylcyclopentanone. The final step to our target 1-alkyl-2-methylcyclopentanol is a Grignard reaction, which introduces the second substituent. The stereochemical outcome of this reaction is of critical importance.

Experimental Protocol: Grignard Reaction with 2-Methylcyclopentanone

The reaction of a Grignard reagent with 2-methylcyclopentanone will produce a mixture of diastereomeric tertiary alcohols. The facial selectivity of the nucleophilic attack is influenced by the steric hindrance of the methyl group.

Step-by-Step Methodology:

  • Prepare the Grignard reagent by reacting an appropriate alkyl halide with magnesium turnings in anhydrous diethyl ether.

  • In a separate flask, dissolve 2-methylcyclopentanone (1.0 eq) in anhydrous diethyl ether and cool to 0°C.

  • Slowly add the Grignard reagent to the solution of 2-methylcyclopentanone.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic extracts.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the diastereomeric ratio of the product mixture by GC or NMR spectroscopy.

Stereoselectivity: The stereochemical outcome of the Grignard addition to 2-substituted cyclic ketones is a well-studied area. Generally, the nucleophile will attack from the less sterically hindered face of the carbonyl. In the case of 2-methylcyclopentanone, this often leads to a preferential formation of the trans isomer, where the incoming alkyl group is on the opposite face of the ring from the methyl group. The exact diastereomeric ratio will depend on the steric bulk of the Grignard reagent.

Comparative Analysis

FeatureRoute 1: this compoundRoute 2: Dieckmann CondensationRoute 3: Bio-based from Furfural
Starting Material This compoundDimethyl AdipateFurfural
Source PetrochemicalPetrochemicalRenewable (Biomass)
Number of Steps to Target 22 (one-pot to intermediate)3
Overall Yield (to intermediate) Good to Excellent (est. 80-95%)Excellent (84.2%)[2]Good to Excellent (up to 95.8% for cyclopentanone)[4]
Stereocontrol Pre-existing stereocenter can influence subsequent steps.No inherent stereocontrol in the formation of the intermediate.No inherent stereocontrol in the formation of the intermediate.
Key Advantages Stereochemically defined starting material. Potentially fewer steps.High-yielding, established industrial process.[2]Utilizes a renewable feedstock. Aligns with green chemistry principles.[3][4]
Key Disadvantages Availability and cost of the stereoisomerically pure precursor. Use of stoichiometric chromium reagents (PCC).Use of strong base and alkylating agents. Generation of salt waste.The direct, high-yield synthesis of the methylated intermediate is still under development.

Conclusion: Choosing the Optimal Precursor

The selection of the most suitable precursor for the synthesis of complex cyclic alcohols is a multifactorial decision that balances synthetic efficiency, cost, stereochemical control, and environmental considerations.

  • This compound emerges as a strong candidate when the preservation or influence of a pre-existing stereocenter is a primary concern. The directness of the route to the key ketone intermediate is a significant advantage, although the cost and availability of the enantiomerically pure starting material and the use of stoichiometric oxidants are important considerations.

  • The Dieckmann condensation route represents a robust and high-yielding industrial method for the synthesis of the racemic ketone intermediate.[2] It is a cost-effective choice for large-scale production where the initial stereochemistry of the precursor is not a factor.

  • The bio-based route from furfural is the most forward-looking and environmentally benign approach.[3][4] While the direct synthesis of 2-methylcyclopentanone is still being optimized, the high yields achievable for the parent cyclopentanone from a renewable feedstock make this a highly attractive area for future development.

For drug development professionals and researchers focused on the synthesis of novel, stereochemically complex molecules, the choice of precursor will ultimately depend on the specific synthetic goals and the desired level of stereochemical control. This compound offers a valuable strategic advantage in this context, providing a direct entry point to stereochemically defined cyclopentane systems.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of cis-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing pharmaceutical and chemical development, our commitment to safety and environmental stewardship is paramount. The handling of chemical intermediates like cis-2-Methylcyclopentanol requires not only precision in application but also rigor in disposal. This guide moves beyond mere compliance, offering a framework for understanding the causality behind proper disposal procedures, ensuring that every step is a self-validating component of a comprehensive safety system.

Hazard Profile & Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic properties of this compound is the foundation of its safe management. While specific hazard data for the cis- isomer (CAS No. 25144-05-2) is limited, we can establish a robust safety protocol by referencing the well-documented profile of its close structural analog, 2-Methylcyclohexanol. This approach represents a conservative and responsible safety margin. The primary risks—flammability and acute toxicity—dictate every aspect of its handling and disposal.

Expert Rationale: The vapor of a flammable liquid, not the liquid itself, ignites. With a flash point of 58°C (for its analog), vapors can accumulate in a laboratory, especially in poorly ventilated areas, and travel to a distant ignition source, leading to a flashback.[1][2][3] This necessitates strict control of ignition sources and proper waste container management.

Table 1: Chemical & Hazard Profile

Property Value Source
Chemical Name This compound [4][5]
CAS Number 25144-05-2 [4][5]
Molecular Formula C6H12O [4][5]
Appearance Colorless Liquid [4]
Primary Hazards Flammable Liquid, Harmful if Swallowed/Inhaled, Causes Serious Eye Irritation (based on analog data) [1][2][6]
Flash Point ~58 °C / 136.4 °F (data for 2-Methylcyclohexanol analog) [2]

| Incompatibilities | Strong oxidizing agents, acid anhydrides, acid chlorides |[1][4] |

Pre-Disposal Protocols: Establishing a Safe Environment

Safe disposal begins long before the waste container is full. It is embedded in the daily practices of laboratory operations.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this compound for use or disposal.

  • Eye Protection: Goggles are mandatory to protect against splashes that can cause serious eye irritation.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[2]

  • Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood to prevent inhalation of vapors.[2]

Waste Handling and Storage

Waste this compound must be managed as a hazardous material from the moment it is declared waste.

  • Ignition Source Control: Keep waste containers away from all potential ignition sources, including open flames, hot surfaces, sparks from electrical equipment, and static discharge.[1][2][6][7]

  • Ventilation: Store waste in a cool, dry, and well-ventilated area designated for flammable liquids.[1][6]

  • Container Integrity: Keep waste containers tightly closed when not in use to prevent the escape of flammable vapors.[1][8]

Step-by-Step Disposal Procedure

The disposal of this compound is not a matter of laboratory procedure but of regulatory compliance and environmental responsibility. The only acceptable method is through a licensed professional waste disposal service.[6][9]

Step 1: Waste Characterization and Segregation
  • Action: Designate a specific, dedicated waste container for this compound and chemically compatible substances.

  • Expert Rationale: Due to its incompatibility with strong oxidizers and other reactive chemicals, this compound must not be mixed with other waste streams.[1][4] Co-mingling could lead to exothermic reactions, gas generation, or fire.

Step 2: Containerization and Labeling
  • Action: Collect liquid waste in a suitable, sealable container. This can be the original product container or another container approved for flammable waste.[8][10] Affix a "HAZARDOUS WASTE" label immediately.

  • Label Contents:

    • The words "Hazardous Waste"

    • Full Chemical Name: "Waste this compound"

    • List of constituents and approximate percentages

    • Associated Hazards (e.g., "Flammable," "Toxic")

    • Accumulation Start Date

  • Expert Rationale: Federal and local regulations (such as those under the Resource Conservation and Recovery Act - RCRA) mandate precise labeling for tracking and safety.[11] Vague labels like "Solvent Waste" are non-compliant and dangerous.[8]

Step 3: On-Site Accumulation
  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the lab or a central hazardous waste storage area. This area must be away from drains and ignition sources.

  • Expert Rationale: Limiting the amount of hazardous waste stored in the active workspace is a key principle of laboratory safety.[11] Storing it in a designated, controlled area prevents accidental spills and exposure.

Step 4: Professional Disposal
  • Action: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a contracted licensed hazardous waste disposal company.

  • Expert Rationale: The ultimate disposal method for flammable liquids like this compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[6][9] This process requires specialized equipment and permits, making professional disposal the only legal and environmentally sound option. It is illegal and unsafe to pour this chemical down the drain or dispose of it in standard trash.[10][12]

Emergency Procedures for Spills and Exposures

Small Spill Cleanup Protocol
  • Alert Personnel: Notify others in the immediate area.

  • Control Ignition Sources: Immediately extinguish any open flames and turn off nearby electrical equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[6][7] Do not use combustible materials like paper towels alone.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated container for hazardous waste.[1][7][9]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Seal, label, and dispose of the cleanup materials as hazardous waste.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[2][3]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of this compound waste streams in a laboratory setting.

G start Unwanted this compound (Pure, solution, or contaminated) spill Spill Occurs start->spill Accidental Release container Select Approved Hazardous Waste Container start->container Intentional Disposal spill_protocol Follow Spill Cleanup Protocol: 1. Alert & Control Ignition Sources 2. Absorb with Inert Material 3. Collect with Non-Sparking Tools spill->spill_protocol spill_protocol->container labeling Affix Hazardous Waste Label (Chemical Name, Hazards, Date) container->labeling storage Store in Designated, Ventilated, & Cool Area (Away from ignition sources) labeling->storage disposal Arrange Pickup by Licensed Hazardous Waste Contractor (via Institutional EH&S) storage->disposal

Caption: Disposal Decision Workflow for this compound.

References

Navigating the Safe Handling of cis-2-Methylcyclopentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and scientists dedicated to advancing drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate, and in-depth procedural guidance for the use of cis-2-Methylcyclopentanol, a key intermediate in various synthetic pathways. Our focus extends beyond mere product provision; we aim to be your trusted partner in laboratory safety and operational excellence by offering field-proven insights and scientifically grounded protocols.

Understanding the Hazard Profile of this compound

Before any handling, a thorough understanding of the inherent risks is critical. This compound is classified as a combustible liquid that is harmful if swallowed or inhaled and causes serious eye irritation.[1] Its vapor can form explosive mixtures with air, and it is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[2][3]

Key Physical and Chemical Properties:

PropertyValueSource
Appearance Colorless, viscous liquid[3][4]
Molecular Formula C₆H₁₂O[5][6]
Boiling Point 115-120 °C[5]
Flash Point 58 - 59 °C (closed cup)[4]
Solubility Moderately soluble in water[5][6]

The Core of Safety: Personal Protective Equipment (PPE) Selection

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate barriers is the first line of defense against exposure.

Eye and Face Protection: Beyond the Basics

Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.[1]

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are essential.[7][8] These provide a seal around the eyes, protecting against splashes from all angles.

  • Recommended for High-Volume Operations: When transferring larger quantities (above 1 liter) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. This provides an extra layer of protection for the entire face.

In accordance with OSHA 29 CFR 1910.133, employers are required to provide appropriate eye and face protection to shield employees from liquid chemical hazards.[1][9][10]

Hand Protection: A Critical Choice

Selecting the right gloves is crucial, as not all materials offer the same level of protection against specific chemicals.[11]

  • General Recommendation: Nitrile gloves are a common and generally effective choice for protection against alcohols.[12] They offer good resistance to many weak acids and bases as well.

  • Important Considerations: Chemical resistance charts often provide conflicting data for different types of alcohols.[13][14][15] While some sources rate nitrile as "excellent" for alcohols, others suggest "poor resistance" to certain classes.[13][16]

Due to the lack of specific permeation and degradation data for this compound, the following protocol is advised:

  • Consult Manufacturer Data: Always refer to the specific glove manufacturer's chemical resistance guide for the most accurate information.

  • Double Gloving: For enhanced protection, consider wearing two pairs of nitrile gloves.

  • Regular Changes: If gloves come into contact with the chemical, they should be changed immediately to prevent breakthrough.[16] For prolonged work, it is good practice to change gloves at regular intervals.

For extended or high-exposure work, butyl rubber gloves may offer superior protection against a wider range of organic solvents.[12]

Body Protection

A flame-resistant lab coat should be worn and buttoned to its full length to protect against accidental splashes and spills.[17] For operations with a higher risk of significant spillage, a chemically resistant apron over the lab coat is recommended. Ensure that clothing covers the legs and that closed-toe shoes are worn.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and accidents.

Preparation and Work Area Setup
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[17][18]

  • Clear Workspace: Ensure the work area is free of clutter and unnecessary equipment.

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[2][17][18][19]

  • Spill Kit: Have a chemical spill kit readily accessible. The kit should contain absorbent materials suitable for flammable liquids.

Chemical Transfer and Use
  • Grounding: When transferring from a larger container (e.g., >4 L), both the source and receiving containers must be bonded and grounded to prevent the buildup of static electricity, which can ignite flammable vapors.[7][17][19]

  • Pouring: Pour liquids slowly and carefully to minimize splashing and vapor generation.

  • Heating: Never heat this compound with an open flame.[17][18][19] Use a heating mantle, water bath, or other controlled heating source.

  • Container Sealing: Keep containers of this compound tightly sealed when not in use to prevent the escape of vapors.[7][17]

Emergency Response Plan

Preparedness is key to mitigating the consequences of an incident.

Spill Response

For a small spill (less than 500 mL) within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including double gloves, chemical splash goggles, and a lab coat.

  • Containment: Use an absorbent material, such as a spill pad or sand, to create a dike around the spill.[2][20]

  • Absorption: Apply absorbent material over the spill, working from the outside in.[2][21] Avoid using materials like cat litter for flammable liquids that may be incinerated, as they are not combustible.[3][22]

  • Collection: Once the liquid is absorbed, use non-sparking tools to collect the material into a designated, labeled hazardous waste container.[2][21]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Seal the waste container and dispose of it through your institution's hazardous waste program.

For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[18][19][23] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Use an emergency shower if the area of contact is large.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Collection: Collect all this compound waste, including contaminated absorbents and PPE, in a clearly labeled, sealed, and chemically compatible container.[17][24] The label should read "Hazardous Waste" and list all chemical constituents.[24]

  • Segregation: Store flammable liquid waste separately from incompatible materials such as oxidizers.[25]

  • Evaporation: Do not dispose of this compound by evaporation in a fume hood.[25]

  • Drain Disposal: Never dispose of this compound down the drain.[14][24][25][26]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety office or a licensed chemical waste disposal company.[1]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Process start Start: Handling This compound task_assessment Assess Task: - Scale (volume) - Splash potential - Duration start->task_assessment eye_protection Eye/Face Protection task_assessment->eye_protection hand_protection Hand Protection task_assessment->hand_protection body_protection Body Protection task_assessment->body_protection goggles Chemical Splash Goggles (ANSI Z87.1) eye_protection->goggles Low volume, low splash risk face_shield Goggles + Full Face Shield eye_protection->face_shield High volume, high splash risk nitrile_gloves Nitrile Gloves (Check manufacturer data, consider double gloving) hand_protection->nitrile_gloves Standard use butyl_gloves Butyl Rubber Gloves (For extended/high exposure) hand_protection->butyl_gloves Prolonged use lab_coat Flame-Resistant Lab Coat body_protection->lab_coat Standard use apron Lab Coat + Chemical Apron body_protection->apron High splash risk

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.